molecular formula C5H12NO7P B1198786 Phosphoribosylamine

Phosphoribosylamine

Cat. No.: B1198786
M. Wt: 229.13 g/mol
InChI Key: SKCBPEVYGOQGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoribosylamine (PRA) is a fundamental biochemical intermediate in the de novo biosynthesis of purine nucleotides, serving as an essential building block for DNA and RNA . It is the first dedicated intermediate formed in the purine biosynthesis pathway, produced by the enzyme amidophosphoribosyltransferase, which catalyzes the reaction between phosphoribosyl pyrophosphate (PRPP) and glutamine . The subsequent step in the pathway involves the ATP-dependent coupling of PRA with glycine, catalyzed by this compound-glycine ligase (GAR synthetase), to form glycinamide ribonucleotide (GAR) . Beyond its central role in constructing the purine ring structure for nucleotides like IMP, AMP, and GMP, PRA also provides molecular fragments for the biosynthesis of essential vitamins, including thiamine and cobalamin (Vitamin B12) . Recent research has highlighted the critical function of 5-Phosphoribosylamine in enhancing aged oat seed germination, where its upregulation facilitated the synthesis of (R)-Allantoin and augmented antioxidant enzyme activity, revealing its significance in plant physiology and the purine metabolic pathway . As a crucial reagent in metabolic studies, this compound is vital for researchers investigating nucleotide biosynthesis, enzyme mechanisms, metabolic pathways, and plant biochemistry. This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-3,4-dihydroxyoxolan-2-yl)methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCBPEVYGOQGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure and Properties of Phosphoribosylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phosphoribosylamine: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (PRA), a critical yet highly labile intermediate in the de novo purine biosynthesis pathway. Its inherent instability presents unique challenges for its study, necessitating specialized experimental approaches. This document details its chemical structure, physicochemical properties, and its pivotal role in metabolism, and provides in-depth experimental protocols for its characterization and analysis.

This compound is the product of the first committed step in purine biosynthesis and serves as a precursor for the formation of all purine nucleotides.[1]

Structure: this compound is a ribose monophosphate with an amino group at the anomeric carbon.[2] In solution, it exists as an equilibrium mixture of α and β anomers.[1]

  • Chemical Formula: C₅H₁₂NO₇P[2]

  • IUPAC Name: [(2R,3S,4R,5R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Chemical Properties: A defining characteristic of this compound is its chemical instability, particularly in aqueous solutions under physiological conditions. This instability is a crucial factor in the experimental design for its study.

  • Reactivity: PRA is a chemically reactive intermediate.[1]

  • Anomeric Interconversion: The α and β anomers of PRA undergo rapid interconversion.[1]

  • Hydrolysis: It hydrolyzes to ribose 5-phosphate and ammonia.[3]

Role in De Novo Purine Biosynthesis

This compound is a central molecule in the de novo synthesis of purine nucleotides, a pathway essential for the production of DNA and RNA building blocks.

The formation of this compound is the first committed and rate-limiting step in this pathway. It is synthesized from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) .[2]

Subsequently, this compound is a substrate for the enzyme This compound-glycine ligase (GARS) , which catalyzes the ATP-dependent condensation of PRA with glycine to form glycinamide ribonucleotide (GAR).[2] This is the second step of the purine biosynthesis pathway.[4]

Due to the high instability of PRA, it has been proposed that it is directly channeled from the active site of GPAT to the active site of GARS to ensure efficient transfer and prevent its hydrolysis.[3] However, evidence for a stable protein-protein interaction is lacking, suggesting a transient channeling mechanism.[3]

purine_biosynthesis cluster_step1 Step 1: PRA Synthesis cluster_step2 Step 2: PRA Consumption PRPP 5-Phosphoribosyl-α-1-pyrophosphate (PRPP) GPAT Glutamine Phosphoribosyl- pyrophosphate Amidotransferase (GPAT) Glutamine Glutamine PRA This compound (PRA) GPAT->PRA Glutamate Glutamate GPAT->Glutamate PPi PPi GPAT->PPi GARS This compound- Glycine Ligase (GARS) Glycine Glycine ATP_GARS ATP GAR Glycinamide Ribonucleotide (GAR) GARS->GAR ADP_Pi ADP + Pi GARS->ADP_Pi

De novo purine biosynthesis pathway focusing on PRA.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the enzymes involved in its metabolism.

ParameterValueConditionsReference(s)
This compound (PRA)
Molar Mass229.125 g/mol Standard[2]
Half-life (t₁⸝₂)38 s37 °C, pH 7.5[1]
Half-life (t₁⸝₂)5 sPhysiological conditions[3]
Equilibrium Constant (Kₑq) for formation from Ribose 5-phosphate and NH₃2.5 M⁻¹pH-independent[1]
Glutamine PRPP Amidotransferase (GPAT) - E. coli
Kₘ for GlutamineLowered 100-fold upon PRPP binding
This compound-Glycine Ligase (GARS) - E. coli
Catalytic MechanismOrdered, sequential (PRA, then ATP, then Glycine)[5]

Experimental Protocols

The instability of this compound necessitates indirect methods for its study, primarily through coupled enzyme assays and advanced spectroscopic techniques.

Synthesis and Characterization of this compound via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation and characterization of this compound in solution.

Methodology:

  • Sample Preparation: Incubate [1-¹³C]-5-phosphoribosyl pyrophosphate ([1-¹³C]PRPP) and glutamine with GPAT. Alternatively, for a simpler system, incubate [1-¹³C]ribose 5-phosphate with NH₃.[1]

  • NMR Analysis: Acquire ¹³C NMR, ¹⁵N NMR, and ¹H-¹³C chemical shift correlation spectra to identify the resonances corresponding to the α and β anomers of this compound.[1]

  • Anomer Interconversion Rates: Utilize saturation and inversion-transfer NMR methods to determine the rate of interconversion between the α and β anomers as a function of pH.[1]

Determination of PRA Formation and Decomposition Rates using a GAR Synthetase Trapping System

This coupled enzyme assay is a robust method to quantify the rate of this compound formation and its decomposition by "trapping" the unstable intermediate as the stable product, glycinamide ribonucleotide (GAR).[1]

Materials:

  • Ribose 5-phosphate (R5P)

  • Ammonia (NH₃) or GPAT with glutamine and PRPP as the PRA source

  • Purified GAR synthetase (GARS/PurD)

  • [¹⁴C]glycine

  • ATP

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 8.0)

  • Quenching solution (e.g., strong acid)

  • Thin-layer chromatography (TLC) system

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the buffer, magnesium acetate, ATP, [¹⁴C]glycine, and a defined amount of GARS.[6]

  • Initiation: Start the reaction by adding the source of this compound (e.g., R5P and NH₃).[6]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) for various time points.

  • Quenching: Stop the reaction at each time point by adding a quenching solution.

  • Analysis: Separate the radiolabeled GAR from the unreacted [¹⁴C]glycine using TLC.[6]

  • Quantification: Quantify the amount of [¹⁴C]GAR formed at each time point using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the formation of GAR over time to determine the initial rate of this compound formation. The rate of decomposition can be inferred from control reactions lacking the trapping enzyme (GARS).

experimental_workflow start Start setup Prepare Reaction Mixture: - Buffer, Mg²⁺, ATP - [¹⁴C]Glycine - GARS (trapping enzyme) start->setup initiate Initiate Reaction: Add PRA source (e.g., R5P + NH₃) setup->initiate incubate Incubate at 37°C (Time course sampling) initiate->incubate quench Quench Reaction (e.g., add acid) incubate->quench separate Separate Reactants/Products (Thin-Layer Chromatography) quench->separate quantify Quantify [¹⁴C]GAR (Scintillation Counting) separate->quantify analyze Analyze Data: - Plot GAR formation vs. Time - Determine reaction rates quantify->analyze end End analyze->end

References

The Enzymatic Keystone of Purine Synthesis: A Technical Guide to the Formation of Phosphoribosylamine from PRPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic formation of 5-phosphoribosyl-1-amine (PRA) from 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a critical and rate-limiting step in the de novo purine biosynthesis pathway. This pivotal reaction is catalyzed by the allosteric enzyme Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPAT), also known as Amidophosphoribosyltransferase (ATase). Understanding the intricacies of this enzyme's function and regulation is paramount for research in metabolic diseases and for the development of novel therapeutics, particularly in oncology and immunology.

The Core Reaction: A Commitment to Purine Synthesis

The formation of phosphoribosylamine is the first irreversible step unique to purine biosynthesis, effectively committing the precursor PRPP to this essential metabolic pathway.[1][2] The overall reaction is as follows:

PRPP + L-Glutamine → 5-Phosphoribosyl-1-amine (PRA) + L-Glutamate + Pyrophosphate (PPi)

This reaction is a complex process involving a multi-domain enzyme and a channeled intermediate, ensuring the efficient and regulated production of the unstable PRA molecule.

The Catalyst: Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPAT)

GPAT is a highly regulated, multimeric enzyme. In humans, it is encoded by the PPAT gene.[3] The enzyme consists of two principal domains: a glutaminase domain and a phosphoribosyltransferase (PRTase) domain.[4]

  • Glutaminase Domain: This N-terminal domain is responsible for the hydrolysis of L-glutamine, which serves as the nitrogen donor for the reaction. This process releases an ammonia molecule that is then utilized by the PRTase domain.[5]

  • Phosphoribosyltransferase (PRTase) Domain: This C-terminal domain binds PRPP and catalyzes the transfer of the ammonia molecule, received from the glutaminase domain, to the C1 position of the ribose sugar of PRPP, displacing the pyrophosphate group and forming PRA.[4]

A remarkable feature of GPAT is a 20 Å long intramolecular channel that connects the active sites of the two domains.[3] This channel facilitates the direct transfer of the ammonia intermediate, preventing its diffusion into the cellular environment and protecting it from protonation.

Reaction Mechanism: A Two-Step, Channeled Process

The enzymatic reaction proceeds through a two-step mechanism:

  • Glutamine Hydrolysis: In the glutaminase domain, a catalytic cysteine residue initiates a nucleophilic attack on the γ-carboxamide group of glutamine, forming a covalent γ-glutamyl-thioester intermediate and releasing ammonia.

  • Ammonia Tunneling and PRA Synthesis: The liberated ammonia molecule travels through the intramolecular channel to the active site of the PRTase domain. Here, it performs a nucleophilic attack on the anomeric carbon (C1) of PRPP, leading to the displacement of the pyrophosphate group and the formation of PRA with an inversion of configuration at C1.[4]

The binding of PRPP to the PRTase domain induces a conformational change in the enzyme that is crucial for the activation of the glutaminase domain, ensuring that glutamine is not needlessly hydrolyzed.[5]

Quantitative Data on GPAT Kinetics

The kinetic properties of GPAT have been studied in various organisms. The following tables summarize some of the key quantitative data. It is important to note that kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Organism/TissueSubstrateApparent K_m_Reference(s)
Homo sapiens (placenta)PRPP0.48 µM[6]
Homo sapiens (placenta)Glutamine1.6 µM[6]
Homo sapiens (lymphoblasts)Glutamine0.46 mM[7]
Homo sapiens (lymphoblasts)Ammonia0.71 mM[7]
Escherichia coliGlutamineK_m_ is lowered 100-fold upon PRPP binding.[5]

Note: The reported K_m_ value of 0.48 µM for PRPP in human placenta is unusually low and should be interpreted with caution, as other studies have reported values in the millimolar range for similar enzymes.

Inhibition Constants

GPAT is allosterically regulated by the end-products of the purine biosynthesis pathway. While specific K_i_ values are not consistently reported across the literature, the synergistic inhibitory effects of purine nucleotides are well-documented.

OrganismInhibitorsType of InhibitionObservationsReference(s)
Escherichia coliAMP and GMPSynergistic Feedback InhibitionThe combination of AMP and GMP results in a greater inhibitory effect than the sum of their individual effects.[8]
Homo sapiens (lymphoblasts)GMPPotent InhibitorGMP is a more potent inhibitor than AMP.[7]
Homo sapiensPurine RibonucleotidesFeedback InhibitionThe enzyme is inhibited by various purine ribonucleotides.[9]

Experimental Protocols

Coupled Enzyme Assay for GPAT Activity

This spectrophotometric assay continuously measures the production of glutamate, a co-product of the GPAT reaction. The glutamate is then oxidatively deaminated by glutamate dehydrogenase (GDH), which is coupled to the reduction of a chromogenic substrate.

Principle:

GPAT: PRPP + Glutamine → PRA + Glutamate + PPi GDH: Glutamate + NAD⁺ + H₂O → α-Ketoglutarate + NADH + NH₄⁺ + H⁺

The formation of NADH is monitored by the increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 100 mM KCl, and 1 mM DTT.

  • PRPP Solution: 100 mM PRPP in water.

  • Glutamine Solution: 200 mM L-glutamine in water.

  • NAD⁺ Solution: 50 mM NAD⁺ in water.

  • Glutamate Dehydrogenase (GDH): A commercial preparation of high specific activity.

  • Enzyme Sample: Purified or partially purified GPAT.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of Assay Buffer

    • 50 µL of NAD⁺ Solution

    • 10 µL of GDH solution

    • Variable concentrations of PRPP for kinetic studies (e.g., 0.1-5 mM final concentration).

    • Enzyme sample.

  • Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any endogenous glutamate.

  • Initiate the reaction by adding glutamine to a final concentration of 10 mM.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Direct Assay using Radiolabeled Substrate

This assay directly measures the formation of radiolabeled PRA from radiolabeled PRPP.

Principle:

[¹⁴C]-PRPP + Glutamine → [¹⁴C]-PRA + Glutamate + PPi

The radiolabeled product is separated from the substrate by thin-layer chromatography (TLC) and quantified.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 2 mM DTT.

  • [¹⁴C]-PRPP Solution: A solution of [¹⁴C]-PRPP of known specific activity.

  • Glutamine Solution: 100 mM L-glutamine in water.

  • Enzyme Sample: Purified or partially purified GPAT.

  • TLC Plate: Cellulose or PEI-cellulose plates.

  • Developing Solvent: e.g., 1 M LiCl.

  • Quenching Solution: e.g., 1 M HCl.

Procedure:

  • Prepare a reaction mixture containing:

    • Assay Buffer

    • A fixed concentration of [¹⁴C]-PRPP (e.g., 1 mM).

    • A saturating concentration of glutamine (e.g., 10 mM).

    • Enzyme sample.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of Quenching Solution.

  • Spot a small aliquot of the quenched reaction mixture onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate PRA from PRPP.

  • Visualize the spots by autoradiography or quantify the radioactivity in the spots corresponding to PRA and PRPP using a scintillation counter or a phosphorimager.

  • Calculate the amount of PRA formed based on the specific activity of the [¹⁴C]-PRPP.

Signaling Pathways and Regulation

The activity of GPAT is tightly regulated to ensure that the production of purines matches the cell's metabolic needs. The primary regulatory mechanism is allosteric feedback inhibition by the end-products of the pathway.

purine_biosynthesis_regulation PRPP PRPP GPAT GPAT (Amidophosphoribosyltransferase) PRPP->GPAT Glutamine Glutamine Glutamine->GPAT PRA This compound IMP IMP PRA->IMP Multiple Steps GPAT->PRA AMP AMP IMP->AMP GMP GMP IMP->GMP AMP->GPAT ADP ADP AMP->ADP GMP->GPAT GDP GDP GMP->GDP ADP->GPAT ATP ATP ADP->ATP GDP->GPAT GTP GTP GDP->GTP experimental_workflow start Start: Hypothesis on GPAT function/regulation protein_expression Protein Expression & Purification (e.g., E. coli, insect cells) start->protein_expression enzyme_assay Enzyme Activity Assays (Spectrophotometric or Radiometric) protein_expression->enzyme_assay structural_studies Structural Biology (X-ray crystallography, Cryo-EM) protein_expression->structural_studies kinetic_analysis Kinetic Parameter Determination (Km, Vmax, kcat) enzyme_assay->kinetic_analysis inhibition_studies Inhibition Studies (IC50, Ki determination) enzyme_assay->inhibition_studies mechanism_elucidation Elucidation of Catalytic and Regulatory Mechanisms kinetic_analysis->mechanism_elucidation inhibition_studies->mechanism_elucidation structural_studies->mechanism_elucidation drug_development Target for Drug Development mechanism_elucidation->drug_development

References

The Ephemeral Architect: A Technical Chronicle of Phosphoribosylamine in Purine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 5-phosphoribosyl-α-D-ribosylamine (PRA), a pivotal intermediate in the de novo synthesis of purines, remained a fleeting enigma to the scientific community. Its inherent instability made direct isolation and characterization a formidable challenge, leaving its existence to be inferred from enzymatic trapping experiments. This technical guide delves into the historical and contemporary research surrounding phosphoribosylamine, offering a comprehensive overview of its discovery, the intricate experimental methodologies developed to study this transient molecule, and its central role in cellular metabolism—a narrative of scientific perseverance that transformed a hypothetical intermediate into a tangible cornerstone of biochemistry.

Discovery and Early Investigations: The "Trapping" of a Ghost

The journey to understanding this compound began with the broader exploration of the de novo purine biosynthetic pathway. Pioneering work by researchers such as John M. Buchanan and G. Robert Greenberg in the mid-20th century laid the foundational knowledge of the precursors and enzymatic steps involved in constructing the purine ring. While the pathway was being elucidated, the first committed step, the formation of an amine linkage to the anomeric carbon of ribose-5-phosphate, was hypothesized to produce this compound.

However, the direct observation of PRA was precluded by its rapid degradation. The breakthrough in confirming its existence came from "trapping" experiments. Notably, the work of Nierlich and Magasanik in 1965 provided crucial evidence by demonstrating that the product of the reaction catalyzed by amidophosphoribosyltransferase could be "trapped" by the subsequent enzyme in the pathway, glycinamide ribonucleotide (GAR) synthetase, to form GAR.[1] This indirect proof solidified the role of PRA as a bona fide, albeit transient, intermediate.

The Unveiling of an Unstable Intermediate: Spectroscopic Characterization

It was not until the late 1980s that direct spectroscopic evidence of this compound was obtained. In a landmark 1988 paper, Schendel and colleagues successfully characterized PRA for the first time using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] By incubating [1-¹³C]ribose-5-phosphate with ammonia, they were able to observe the formation of two anomeric forms of PRA, α and β.[1] This work provided the first direct physical evidence of its existence and opened the door for more detailed biophysical and kinetic studies.

Quantitative Insights into this compound Dynamics

The characterization of this compound allowed for the quantification of its stability and the kinetics of the enzymes that produce and consume it. These data are crucial for understanding the flux through the purine biosynthetic pathway and for the development of inhibitors with therapeutic potential.

ParameterValueConditionsReference
Half-life of PRA 38 secondspH 7.5, 37°C[1]
Equilibrium Constant (Keq) for PRA formation from Ribose-5-phosphate and NH₃ 2.5 M⁻¹pH independent[1]
kcat for E. coli PRPP Amidotransferase 2.5 s⁻¹-
Km (Glutamine) for E. coli PRPP Amidotransferase 100-fold decrease upon PRPP binding-
kcat for E. coli GAR Synthetase ~10 s⁻¹-
Km (PRA) for E. coli GAR Synthetase Not directly determined due to instability-
Km (Glycine) for E. coli GAR Synthetase ~200 µM-
Km (ATP) for E. coli GAR Synthetase ~100 µM-

Key Experimental Protocols

The study of an unstable molecule like this compound necessitates specialized experimental designs. Below are detailed methodologies for the key experiments that have been instrumental in its research.

In Situ Generation and NMR Spectroscopic Characterization of this compound

This protocol is adapted from the work of Schendel et al. (1988) and allows for the direct observation of PRA.

Materials:

  • [1-¹³C]Ribose-5-phosphate

  • Ammonium hydroxide (NH₄OH)

  • Deuterium oxide (D₂O)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Dissolve a known concentration of [1-¹³C]Ribose-5-phosphate in D₂O in an NMR tube.

  • Acquire a baseline ¹³C NMR spectrum of the starting material.

  • Initiate the reaction by adding a specific volume of a concentrated NH₄OH solution to the NMR tube to achieve the desired pH.

  • Immediately begin acquiring a series of time-resolved ¹³C NMR spectra.

  • Monitor the appearance of new peaks corresponding to the α and β anomers of [1-¹³C]this compound and the concomitant decrease in the ribose-5-phosphate signal.

  • The chemical shifts of the anomeric carbons of the α and β forms of PRA will be distinct from that of ribose-5-phosphate, allowing for their identification and quantification over time.

The Glycinamide Ribonucleotide (GAR) Synthetase Trapping Assay

This classic experiment, based on the work of Nierlich and Magasanik (1965), is used to indirectly measure the formation of PRA by converting it to a stable product, GAR.

Materials:

  • Phosphoribosyl pyrophosphate (PRPP)

  • L-Glutamine

  • Amidophosphoribosyltransferase (partially or fully purified)

  • Glycine

  • ATP

  • Glycinamide ribonucleotide (GAR) synthetase (partially or fully purified)

  • [¹⁴C]Glycine (for radioactive detection) or a suitable HPLC setup for GAR detection

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Quenching solution (e.g., perchloric acid)

Procedure:

  • Prepare a reaction mixture containing PRPP, L-glutamine, and amidophosphoribosyltransferase in the reaction buffer. This will generate PRA in situ.

  • In a parallel or subsequent reaction, prepare a "trapping" mixture containing glycine (or [¹⁴C]glycine), ATP, and GAR synthetase.

  • Combine the PRA-generating mixture with the trapping mixture.

  • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding a quenching solution.

  • Analyze the formation of GAR. If using [¹⁴C]glycine, this can be done by separating the reaction products (e.g., by thin-layer chromatography or ion-exchange chromatography) and quantifying the radioactivity incorporated into the GAR spot. Alternatively, GAR can be quantified by HPLC.

  • The amount of GAR formed is directly proportional to the amount of PRA that was generated and trapped.

Signaling Pathways and Logical Relationships

This compound sits at a critical juncture in cellular metabolism, marking the committed step of de novo purine biosynthesis. Its formation and subsequent conversion are tightly regulated to meet the cell's demand for purine nucleotides.

Purine_Biosynthesis_Pathway cluster_step1 Step 1: Amidophosphoribosyltransferase cluster_step2 Step 2: GAR Synthetase PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA This compound (PRA) PRPP->PRA Glutamine -> Glutamate Glutamine Glutamine GAR Glycinamide Ribonucleotide (GAR) PRA->GAR Glycine + ATP -> ADP + Pi Glycine Glycine Purine_Ring Further steps to complete the Purine Ring GAR->Purine_Ring

De novo purine biosynthesis pathway initiation.

The diagram above illustrates the initial steps of the de novo purine biosynthesis pathway. Phosphoribosyl pyrophosphate (PRPP) is converted to this compound (PRA) by the enzyme amidophosphoribosyltransferase, utilizing glutamine as the nitrogen donor. The highly unstable PRA is then immediately utilized by GAR synthetase, which catalyzes its condensation with glycine in an ATP-dependent manner to form glycinamide ribonucleotide (GAR).

Experimental_Workflow Start Start: Hypothesis of PRA as an intermediate Trapping Indirect Detection: GAR Synthetase Trapping Assay Start->Trapping Confirmation Confirmation of PRA's role as an intermediate Trapping->Confirmation Direct_Observation Direct Observation: In Situ Generation & NMR Spectroscopy Confirmation->Direct_Observation Characterization Biophysical Characterization: - Half-life determination - Equilibrium constant measurement Direct_Observation->Characterization Kinetic_Studies Enzyme Kinetic Analysis: - PRPP Amidotransferase - GAR Synthetase Characterization->Kinetic_Studies Drug_Development Application: Target for Drug Development Kinetic_Studies->Drug_Development

Logical workflow of this compound research.

This workflow diagram outlines the logical progression of research into this compound. The initial hypothesis of its existence was confirmed through indirect trapping experiments. This paved the way for its direct spectroscopic observation and subsequent detailed biophysical and kinetic characterization. The accumulated knowledge now serves as a foundation for the rational design of inhibitors targeting the enzymes involved in its metabolism for therapeutic purposes.

Conclusion and Future Directions

The story of this compound is a testament to the ingenuity and persistence of biochemists. From a hypothetical entity to a fully characterized, albeit ephemeral, molecule, our understanding of PRA has significantly advanced our knowledge of purine metabolism. Future research will likely focus on the intricate regulation of the enzymes that interface with PRA, the potential for substrate channeling between amidophosphoribosyltransferase and GAR synthetase to protect the unstable intermediate, and the development of novel therapeutics that target this crucial metabolic juncture. The once-elusive architect of the purine ring continues to be a source of scientific inquiry and a promising target for medical innovation.

References

In Vitro Stability and Degradation of Phosphoribosylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a pivotal yet highly labile intermediate in the de novo biosynthesis of purine nucleotides, the fundamental building blocks of DNA and RNA.[1] Its inherent instability presents significant challenges in studying its biochemical role and in the development of therapeutic agents that target the purine synthesis pathway. This technical guide provides a comprehensive overview of the in vitro stability and degradation of PRA, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in this field.

PRA is formed from phosphoribosyl pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme amidophosphoribosyltransferase. It is then rapidly converted to glycinamide ribonucleotide (GAR) by GAR synthetase.[2] However, due to its short half-life, PRA is susceptible to spontaneous hydrolysis to ribose 5-phosphate and ammonia. Understanding the kinetics and mechanisms of this degradation is crucial for accurate enzymatic assays and for the design of stable analogs.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on environmental conditions, particularly pH and temperature. Its degradation follows first-order kinetics.

ConditionHalf-life (t½)Rate Constant (k)Reference
pH 7.5, 37°C 38 seconds0.018 s⁻¹[1]
Physiological Conditions ~5 seconds~0.14 s⁻¹[3]

Further quantitative data on the degradation of PRA at varying pH and temperature values is limited in publicly available literature. The inherent instability of the compound makes such detailed kinetic studies challenging.

Degradation Pathway and Products

The primary degradation route for this compound in vitro is non-enzymatic hydrolysis. The N-glycosidic bond is susceptible to cleavage, resulting in the formation of ribose 5-phosphate and ammonia.

PRA This compound R5P Ribose 5-phosphate PRA->R5P Hydrolysis NH3 Ammonia PRA->NH3 Hydrolysis H2O H₂O

Fig. 1: Non-enzymatic degradation of this compound.

Experimental Protocols

Glycinamide Ribonucleotide (GAR) Synthetase Trapping Assay

This is the most common method for studying the stability of PRA. It is an enzyme-coupled assay where the unstable PRA is "trapped" by its immediate downstream enzyme, GAR synthetase, which converts it to the stable product GAR. The rate of GAR formation is then used to infer the concentration and stability of PRA.

Principle: The assay relies on the sequential reactions:

  • Generation of PRA (either enzymatically from PRPP and glutamine using amidophosphoribosyltransferase, or non-enzymatically from ribose 5-phosphate and ammonia).

  • At timed intervals, aliquots of the reaction mixture are added to a "trapping" solution containing GAR synthetase, glycine, and ATP.

  • GAR synthetase rapidly converts any available PRA to GAR.

  • The reaction is quenched, and the amount of GAR formed is quantified, typically by HPLC.

Detailed Protocol:

Materials:

  • Amidophosphoribosyltransferase (for enzymatic PRA synthesis)

  • Phosphoribosyl pyrophosphate (PRPP)

  • L-glutamine

  • Ribose 5-phosphate

  • Ammonium chloride

  • Glycinamide ribonucleotide (GAR) synthetase

  • Glycine

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Buffer (e.g., HEPES, Tris-HCl) at desired pH

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a suitable column for nucleotide analysis (e.g., C18 reverse-phase)

Procedure:

  • PRA Generation:

    • Enzymatic: Prepare a reaction mixture containing PRPP, L-glutamine, and MgCl₂ in the desired buffer. Initiate the reaction by adding amidophosphoribosyltransferase.

    • Non-enzymatic: Prepare a solution of ribose 5-phosphate and a high concentration of ammonium chloride in the desired buffer.

  • Stability Study:

    • Incubate the PRA generation mixture at the desired temperature.

    • At specific time points (e.g., 0, 15, 30, 60, 120 seconds), withdraw an aliquot of the reaction mixture.

  • Trapping Reaction:

    • Immediately add the aliquot to a pre-warmed "trapping" tube containing GAR synthetase, glycine, ATP, and MgCl₂ in buffer.

    • Allow the trapping reaction to proceed for a time sufficient to convert all PRA to GAR (e.g., 1-2 minutes).

  • Quenching and Analysis:

    • Stop the trapping reaction by adding a quenching solution (e.g., a final concentration of 0.5 M perchloric acid).

    • Centrifuge to pellet precipitated protein.

    • Neutralize the supernatant with a base (e.g., potassium carbonate).

    • Analyze the supernatant for GAR content using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of GAR formed against the time points of the stability study.

    • Fit the data to a first-order decay curve to determine the half-life and degradation rate constant of PRA under the tested conditions.

cluster_pra_generation PRA Generation cluster_stability_study Stability Study (Time course) cluster_trapping Trapping Reaction cluster_analysis Analysis PRPP PRPP + Glutamine AT Amidophosphoribosyl- transferase PRPP->AT PRA This compound (unstable) AT->PRA Aliquots Withdraw Aliquots at t = 0, 15, 30... sec PRA->Aliquots GAR_syn GAR Synthetase Aliquots->GAR_syn GAR Glycinamide Ribonucleotide (stable) GAR_syn->GAR Gly_ATP Glycine + ATP Quench Quench Reaction GAR->Quench HPLC HPLC Quantification of GAR Quench->HPLC

Fig. 2: Workflow for the GAR synthetase trapping assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to directly observe the degradation of PRA in real-time. This method is particularly useful for studying the interconversion between the α and β anomers of PRA and for identifying degradation products.

Principle: Isotopically labeled PRA (e.g., with ¹³C or ¹⁵N) is generated in situ in an NMR tube. A series of ¹H, ¹³C, or ¹⁵N NMR spectra are acquired over time to monitor the disappearance of the PRA signals and the appearance of signals from the degradation products.

Detailed Protocol:

Materials:

  • ¹³C or ¹⁵N-labeled precursors (e.g., [1-¹³C]ribose 5-phosphate or ¹⁵NH₄Cl)

  • Deuterated buffer (e.g., D₂O with a suitable buffering agent)

  • NMR spectrometer equipped for kinetic measurements

Procedure:

  • Sample Preparation:

    • Prepare a solution of the labeled precursor in the deuterated buffer directly in an NMR tube.

    • If enzymatic synthesis is used, include the necessary enzymes and co-factors.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer pre-equilibrated at the desired temperature.

    • Initiate the reaction (e.g., by adding the final reactant or by a temperature jump).

    • Immediately begin acquiring a series of 1D NMR spectra (e.g., ¹H or ¹³C) at regular time intervals.

  • Data Analysis:

    • Process the series of spectra.

    • Integrate the signals corresponding to PRA and its degradation products in each spectrum.

    • Plot the integral values as a function of time.

    • Fit the data to appropriate kinetic models to determine the degradation rate constants.

SamplePrep Prepare Labeled PRA in NMR Tube NMR Acquire Serial NMR Spectra (¹H, ¹³C, or ¹⁵N) SamplePrep->NMR Processing Process Spectra NMR->Processing Integration Integrate Signals of PRA and Products Processing->Integration Kinetics Kinetic Analysis Integration->Kinetics

Fig. 3: Workflow for NMR-based stability analysis of PRA.

Signaling Pathway Context

This compound is the first committed intermediate in the de novo purine biosynthesis pathway, a critical metabolic route for the production of purine nucleotides.

PRPP PRPP AT Amidophosphoribosyl- transferase (EC 2.4.2.14) PRPP->AT Gln Glutamine Gln->AT Glu Glutamate PPi PPi AT->Glu AT->PPi PRA This compound AT->PRA GAR_syn GAR Synthetase (EC 6.3.4.13) PRA->GAR_syn Gly Glycine Gly->GAR_syn ATP ATP ATP->GAR_syn ADP ADP + Pi GAR_syn->ADP GAR Glycinamide Ribonucleotide (GAR) GAR_syn->GAR Further_steps ... 8 more steps GAR->Further_steps IMP Inosine Monophosphate (IMP) Further_steps->IMP

Fig. 4: Position of this compound in the de novo purine biosynthesis pathway.

Conclusion

The inherent instability of this compound poses a significant hurdle in the study of purine metabolism and related drug development. However, by employing appropriate experimental techniques such as the GAR synthetase trapping assay and real-time NMR spectroscopy, it is possible to accurately quantify its stability and degradation kinetics. This guide provides the foundational knowledge and protocols necessary for researchers to confidently investigate this labile but crucial metabolic intermediate. Further research is warranted to establish a more comprehensive quantitative profile of PRA stability under a wider range of in vitro conditions.

References

Regulating the Gateway to Purine Synthesis: A Technical Guide to the Phosphoribosylamine Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 5-phosphoribosyl-1-amine (PRA) from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine is the first committed and rate-limiting step of the de novo purine biosynthesis pathway. This critical reaction is catalyzed by the allosteric enzyme Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPAT), also known as Amidophosphoribosyltransferase (ATase) or by its gene name, PPAT. Due to its pivotal role, the regulation of GPAT is a complex and finely tuned process, representing a key control point for cellular proliferation and a target for therapeutic intervention. This technical guide provides an in-depth examination of the multifaceted regulatory mechanisms governing this pathway, with a focus on allosteric feedback inhibition, synergistic nucleotide effects, and other emerging control strategies. Detailed experimental protocols and quantitative kinetic data are provided to support further research and drug development efforts in this area.

Core Regulatory Mechanism: Allosteric Feedback Inhibition

The primary mechanism for controlling the flux through the phosphoribosylamine synthesis pathway is feedback inhibition of GPAT by the end-products of purine metabolism.[1] GPAT is a homotetrameric enzyme where each subunit possesses two distinct nucleotide-binding sites, enabling sophisticated allosteric control.[1]

  • Catalytic Site (C-site): This site binds the substrate PRPP and is competitively inhibited by purine monophosphates, such as AMP and GMP.[2]

  • Allosteric Site (A-site): This second regulatory site is distinct from the active site and is a target for both purine mono- and diphosphates (AMP, GMP, ADP, GDP).[1]

Binding of these nucleotide inhibitors induces a conformational change in the enzyme, which locks a flexible loop required for glutamine binding in an open, inactive state, thereby preventing catalysis.[1]

Synergistic Inhibition: A Key Feature of GPAT Regulation

A hallmark of GPAT regulation is the synergistic inhibition observed with specific pairs of purine nucleotides, which provides a much greater degree of inhibition than the simple additive effect of individual nucleotides.[3] The most potent synergistic pair is ADP and GMP.[3] Structural and kinetic studies on Bacillus subtilis GPAT have revealed the molecular basis for this synergy:

  • Preferential Binding: ADP preferentially binds to the allosteric (A) site.

  • Cooperative Binding: GMP binds to the catalytic (C) site, competing with the substrate PRPP.[3]

  • Enhanced Affinity: The binding of GMP to the C-site increases the binding affinity of ADP for the A-site by approximately 20-fold.[3]

This synergistic mechanism allows the cell to amplify its response to the collective abundance of both adenine and guanine nucleotide pools, ensuring a balanced and resource-efficient regulation of the entire de novo purine pathway.

Feedback_Inhibition_Pathway cluster_reaction This compound Synthesis cluster_inhibitors Feedback Inhibitors PRPP PRPP GPAT GPAT (Active) PRPP->GPAT Gln Glutamine Gln->GPAT PRA This compound (to Purine Synthesis) GPAT->PRA GPAT_inactive GPAT (Inactive) GPAT->GPAT_inactive Synergistic Inhibition ADP ADP ADP->GPAT_inactive Binds Allosteric Site GMP GMP GMP->GPAT_inactive Binds Catalytic Site Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Prepare Master Mix (Buffer, NAD+, Gln, GDH) p2 Aliquot Master Mix to Microplate Wells p1->p2 p3 Add Purified GPAT Enzyme p2->p3 r1 Initiate Reaction by adding PRPP p3->r1 r2 Incubate at 37°C r1->r2 r3 Monitor Absorbance at 340 nm over time r2->r3 a1 Determine Linear Rate (ΔAbs/min) r3->a1 a2 Calculate Enzyme Activity (using NADH extinction coeff.) a1->a2 Substrate_Channeling GPAT GPAT PRA_channeled PRA GPAT->PRA_channeled Channeling GARS GARS GAR GAR GARS->GAR PRPP PRPP & Glutamine PRPP->GPAT PRA_channeled->GARS PRA_hydrolyzed Hydrolyzed (Inactive) PRA_channeled->PRA_hydrolyzed Diffusion & Decomposition

References

Phosphoribosylamine: A Linchpin in Purine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a pivotal, albeit transient, metabolic intermediate situated at the crossroads of nucleotide biosynthesis. As the product of the committed step in the de novo purine synthesis pathway, its formation and subsequent utilization are critical for the production of purine nucleotides, which are the fundamental building blocks of DNA and RNA. The inherent instability of this compound underscores the elegant efficiency of cellular metabolic channeling, a process of significant interest in drug development. This guide provides a comprehensive technical overview of this compound, detailing its biosynthesis, enzymatic consumption, regulatory networks, and the experimental methodologies used to study this crucial molecule.

Core Concepts

Biosynthesis of this compound

This compound is synthesized from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme amidophosphoribosyltransferase (ATase) , also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT).[1][2] This irreversible reaction is the first committed step of de novo purine biosynthesis, making it a critical point of regulation.[1][2] The overall reaction is as follows:

PRPP + Glutamine → this compound + Glutamate + PPi[2][3]

The enzyme consists of a glutaminase domain, which hydrolyzes glutamine to produce ammonia, and a phosphoribosyltransferase domain. The ammonia is then channeled to the active site of the phosphoribosyltransferase domain where it reacts with PRPP to form this compound.[1][2]

Consumption of this compound

Due to its chemical lability, with a half-life of approximately 38 seconds at physiological pH and temperature, this compound is rapidly consumed in the subsequent step of the purine biosynthesis pathway.[2][4] The enzyme This compound—glycine ligase , also known as glycinamide ribonucleotide synthetase (GARS), catalyzes the ATP-dependent ligation of glycine to this compound, forming glycinamide ribonucleotide (GAR).[5][6][7][8] The reaction is as follows:

This compound + Glycine + ATP → Glycinamide Ribonucleotide (GAR) + ADP + Pi[5]

The instability of this compound has led to the hypothesis that it is directly channeled from amidophosphoribosyltransferase to this compound—glycine ligase to ensure efficient transfer and prevent its degradation.[9][10]

Quantitative Data

Enzyme Kinetics

The enzymatic reactions that produce and consume this compound have been characterized kinetically. The following tables summarize key kinetic parameters for amidophosphoribosyltransferase and this compound-glycine ligase.

SubstrateApparent KmEnzyme SourceReference
Glutamine0.46 mMHuman lymphoblast[11]
Ammonia0.71 mMHuman lymphoblast[11]
PRPP0.48 mMHuman placenta[12]
Glutamine1.6 mMHuman placenta[12]

Table 1: Kinetic Parameters of Amidophosphoribosyltransferase.

SubstrateEnzyme SourceReference
5-phospho-D-ribosylamineE. coli[5]
ATPE. coli[5]
GlycineE. coli[5]

Table 2: Substrates for this compound-Glycine Ligase. (Specific kinetic constants for this compound-glycine ligase are less commonly reported due to the instability of its substrate, this compound).

Metabolite Concentrations and Metabolic Flux

Direct measurement of intracellular this compound concentrations is challenging due to its low abundance and rapid turnover. However, the concentration of its precursor, PRPP, has been measured in various cell types and is a key regulator of the pathway.[13][14] Metabolic flux analysis using stable isotopes has been employed to quantify the rate of de novo purine synthesis, providing an indirect measure of the flux through the this compound-producing step.[1][15]

MetaboliteCell TypeConditionConcentration/FluxReference
PRPPHuman ErythrocytesNormalHigher in females than males[13]
PRPPHuman ErythrocytesGoutLower than normal subjects[13]
Purine Synthesis FluxHuman Lung Cancer TissueCancerous vs. Non-cancerousIncreased flux in cancerous tissue[1]
Purine Synthesis FluxHeLa CellsPurine-depleted mediaIncreased flux[16]

Table 3: Intracellular Concentrations and Metabolic Flux of the De Novo Purine Synthesis Pathway.

Signaling Pathways and Regulation

The de novo purine synthesis pathway is tightly regulated by complex signaling networks to match the cellular demand for nucleotides. Key regulatory hubs include the mTOR and AMPK signaling pathways.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, promotes de novo purine synthesis.[17][18][19] mTORC1 activation can increase the metabolic flux through the purine synthesis pathway by transcriptionally upregulating enzymes involved in the synthesis of precursors, such as those in the mitochondrial tetrahydrofolate cycle which provide one-carbon units.[18] Depletion of purines, in turn, inhibits mTORC1 signaling, indicating a feedback mechanism.[3]

mTOR_Signaling_Pathway mTORC1 mTORC1 Purine_Synthesis De Novo Purine Synthesis mTORC1->Purine_Synthesis stimulates Growth_Factors Growth Factors Growth_Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Purine_Synthesis->mTORC1 feedback inhibition This compound This compound Purine_Synthesis->this compound Cell_Growth Cell Growth & Proliferation Purine_Synthesis->Cell_Growth

Caption: mTOR signaling pathway promoting de novo purine synthesis.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK), the cell's energy sensor, plays a role in downregulating de novo purine synthesis to conserve energy during times of metabolic stress.[20][21] Activation of AMPK can lead to the spatial sequestration of key enzymes in the purine synthesis pathway, thereby reducing the overall flux.[20] An intermediate in the purine synthesis pathway, ZMP (AICAR monophosphate), is an allosteric activator of AMPK, forming a feedback loop.[22][23][24]

AMPK_Signaling_Pathway AMPK AMPK Purine_Synthesis De Novo Purine Synthesis AMPK->Purine_Synthesis inhibits Energy_Conservation Energy Conservation AMPK->Energy_Conservation High_AMP_ATP_ratio High AMP/ATP Ratio High_AMP_ATP_ratio->AMPK activates ZMP ZMP (AICAR monophosphate) ZMP->AMPK allosterically activates Purine_Synthesis->ZMP This compound This compound Purine_Synthesis->this compound

Caption: AMPK signaling pathway inhibiting de novo purine synthesis.

Experimental Protocols

Assay for Amidophosphoribosyltransferase Activity

This protocol is adapted from methods using radiolabeled substrates to measure the activity of amidophosphoribosyltransferase.[11]

Materials:

  • Cell lysate or purified amidophosphoribosyltransferase

  • [14C]glutamine or [14C]PRPP

  • PRPP (if using radiolabeled glutamine)

  • Glutamine (if using radiolabeled PRPP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Quenching solution (e.g., 1 M HCl)

  • Scintillation cocktail

  • Scintillation counter

  • Thin-layer chromatography (TLC) plates and developing solvent (for separation of substrate and product)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, non-radiolabeled substrate, and cell lysate/purified enzyme.

  • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding the radiolabeled substrate ([14C]glutamine or [14C]PRPP).

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Separate the radiolabeled product (e.g., [14C]glutamate or [14C]this compound) from the unreacted substrate using an appropriate method, such as thin-layer chromatography.

  • Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Quantification of this compound by LC-MS/MS

This protocol outlines a general workflow for the quantification of this compound and other purine metabolites in cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells

  • Cold methanol/acetonitrile/water extraction solvent

  • Internal standards (e.g., stable isotope-labeled purine metabolites)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase or HILIC chromatography column

Procedure:

  • Cell Culture and Harvesting: Culture cells to the desired density. Quickly aspirate the culture medium and wash the cells with ice-cold saline.

  • Metabolite Extraction: Immediately add ice-cold extraction solvent to the cells to quench metabolic activity and extract metabolites. Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the cell extract to pellet protein and cell debris. Collect the supernatant containing the metabolites. Add internal standards to the supernatant.

  • LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system.

    • Liquid Chromatography: Separate the metabolites using a suitable chromatography column and gradient elution.

    • Mass Spectrometry: Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and other target analytes.

  • Data Analysis: Integrate the peak areas of the analytes and internal standards. Generate a standard curve using known concentrations of the analytes to calculate the absolute concentration of this compound in the cell extracts.

Experimental Workflows

Investigating Substrate Channeling of this compound

The instability of this compound makes it a prime candidate for substrate channeling between amidophosphoribosyltransferase and this compound-glycine ligase. An experimental workflow to investigate this phenomenon can involve isotope dilution experiments.

Substrate_Channeling_Workflow cluster_0 In Vitro Reconstituted System cluster_1 Reaction Components cluster_2 Analysis ATase Amidophosphoribosyltransferase (ATase) GARS This compound-Glycine Ligase (GARS) ATase->GARS Channeled [13C]-PRA LC_MS LC-MS/MS Analysis of GAR GARS->LC_MS Labeled_PRPP Isotopically Labeled PRPP (e.g., 13C-PRPP) Labeled_PRPP->ATase Unlabeled_PRA Unlabeled this compound (competitor) Unlabeled_PRA->GARS Competes for GARS Isotope_Ratio Measure Isotope Ratio in GAR LC_MS->Isotope_Ratio

References

The Chemical Synthesis of Phosphoribosylamine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to generate key biological intermediates is paramount. Phosphoribosylamine (PRA), a crucial but highly unstable intermediate in the de novo purine biosynthesis pathway, presents a significant challenge in this regard. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, focusing on practical methodologies for its generation and characterization in a research setting.

This compound is a cornerstone in the construction of purine nucleotides, which are fundamental building blocks of DNA and RNA.[1] Its fleeting existence, with a half-life of mere seconds under physiological conditions, necessitates specialized approaches for its study.[2][3] This guide details the non-enzymatic chemical synthesis, provides essential quantitative data, outlines a detailed experimental protocol, and contextualizes PRA's role within its primary biological pathway.

Understanding this compound's Role and Instability

This compound is the product of the first committed step in the de novo purine synthesis pathway.[4] In this biological context, it is synthesized from 5-phosphoribosyl-α-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme amidophosphoribosyltransferase.[5] Immediately following its formation, PRA is consumed in the next step of the pathway, where it reacts with glycine to form glycinamide ribonucleotide (GAR), a reaction catalyzed by this compound—glycine ligase.[5]

The inherent instability of this compound is a critical factor for any researcher intending to work with it. Its short half-life means that it is typically generated in situ for immediate use in enzymatic assays or characterization studies.[3]

Non-Enzymatic Chemical Synthesis of this compound

Given its instability, traditional multi-step organic synthesis of this compound is not a practical approach. The most direct and relevant method for its chemical synthesis in a research context is the non-enzymatic reaction of ribose 5-phosphate with ammonia.[2] This reaction mimics the biological amination at the anomeric carbon and provides a means to generate PRA for experimental purposes without the need for the upstream enzyme, PRPP amidotransferase.

This approach allows for the study of enzymes that utilize PRA as a substrate, such as glycinamide ribonucleotide synthetase, and for the chemical characterization of PRA itself.

Quantitative Data Summary

The following tables summarize key quantitative data related to the chemical synthesis and properties of this compound, compiled from various studies.

ParameterValueConditionsReference
Half-life (t½)38 seconds37 °C, pH 7.5[2]
Equilibrium Constant (Kequi)2.5 M-1pH-independent (for the reaction of ribose 5-phosphate and NH3)[2]
Anomer13C-NMR Chemical Shift (ppm)ConditionsReference
α-phosphoribosylamine85.9Incubation of [1-13C]ribose 5-phosphate with NH3[2]
β-phosphoribosylamine89.3Incubation of [1-13C]ribose 5-phosphate with NH3[2]

Experimental Protocols

In Situ Generation and Characterization of this compound via Non-Enzymatic Synthesis

This protocol describes the generation of this compound from ribose 5-phosphate and ammonia, followed by its characterization using 13C-NMR spectroscopy. This method is adapted from the research that first spectrally observed this intermediate.[2]

Materials:

  • [1-13C]ribose 5-phosphate

  • Ammonia (NH3) solution

  • Buffer solution (e.g., Tris-HCl, pH adjusted as required for the experiment)

  • NMR spectrometer

  • Enzyme for trapping (e.g., glycinamide ribonucleotide synthetase), if desired for kinetic analysis

Procedure:

  • Preparation of Reactants: Prepare a solution of [1-13C]ribose 5-phosphate in the desired buffer. Separately, prepare a solution of ammonia. The final concentrations will depend on the specific experiment, but the equilibrium constant of 2.5 M-1 can be used as a guide.[2]

  • Initiation of Reaction: The reaction is initiated by mixing the [1-13C]ribose 5-phosphate solution with the ammonia solution. The incubation temperature should be controlled, for example, at 37 °C to correlate with reported half-life data.[2]

  • NMR Spectroscopic Monitoring: Immediately transfer the reaction mixture to an NMR tube and begin acquisition of 13C-NMR spectra. The rapid appearance and subsequent decay of new resonances at approximately 89.3 ppm and 85.9 ppm correspond to the β- and α-anomers of this compound, respectively.[2]

  • Kinetic Analysis (Optional): To determine the rate of formation and decomposition, a trapping system can be employed.[2] This involves including an enzyme, such as glycinamide ribonucleotide synthetase, in the reaction mixture that will specifically react with the generated this compound. The rate of product formation (e.g., glycinamide ribonucleotide) can then be monitored to infer the kinetics of this compound generation and degradation.

Visualizing the Context: Pathways and Workflows

To better understand the significance of this compound, the following diagrams illustrate its position in the de novo purine biosynthesis pathway and a general workflow for its chemical synthesis and analysis.

de_novo_purine_synthesis cluster_start Starting Materials cluster_pathway De Novo Purine Biosynthesis Ribose-5-P Ribose-5-P PRPP PRPP Ribose-5-P->PRPP PRPP Synthetase PRA This compound PRPP->PRA Amidophosphoribosyl- transferase GAR Glycinamide Ribonucleotide PRA->GAR GAR Synthetase FGAR Formylglycinamide Ribonucleotide GAR->FGAR FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM AIR Aminoimidazole Ribonucleotide FGAM->AIR CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide CAIR->SAICAR AICAR Aminoimidazole- carboxamide Ribonucleotide SAICAR->AICAR FAICAR Formaminoimidazole- carboxamide Ribonucleotide AICAR->FAICAR IMP Inosine Monophosphate FAICAR->IMP

Caption: The de novo purine biosynthesis pathway, highlighting the position of this compound (PRA).

experimental_workflow cluster_synthesis Chemical Synthesis cluster_analysis Analysis cluster_data Data Output start Mix [1-13C]Ribose-5-Phosphate and Ammonia Solution incubation Incubate at Controlled Temperature (e.g., 37°C) start->incubation pra_formation In Situ Formation of This compound incubation->pra_formation nmr Immediate 13C-NMR Spectroscopy pra_formation->nmr kinetic Kinetic Analysis with Enzymatic Trapping (Optional) pra_formation->kinetic spectra NMR Spectra Showing α/β Anomer Resonances nmr->spectra kinetics_data Half-life and Equilibrium Constant kinetic->kinetics_data

Caption: Experimental workflow for the non-enzymatic synthesis and analysis of this compound.

References

Methodological & Application

Application Note: Quantification of Phosphoribosylamine using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a critical, yet highly labile, intermediate in the de novo purine synthesis pathway, a fundamental process for the production of nucleotides required for DNA and RNA synthesis. The inherent instability of PRA, with a half-life of mere seconds under physiological conditions, presents a significant analytical challenge for its direct quantification. This application note outlines a proposed protocol for the quantification of this compound in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the absence of commercially available standards and the compound's instability, this protocol leverages an in situ derivatization strategy to stabilize PRA for subsequent LC-MS/MS analysis. This document provides a detailed experimental workflow, from sample preparation to data analysis, and includes representative quantitative data to guide method development and validation.

Signaling Pathway

The de novo purine synthesis pathway begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This compound is the product of the first committed step in this pathway, catalyzed by the enzyme glutamine PRPP amidotransferase.

purine_synthesis cluster_products Purine Nucleotides PRPP PRPP PRA This compound PRPP->PRA Glutamine Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamine PRPP amidotransferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR Glycine + ATP IMP Inosine Monophosphate (IMP) GAR->IMP Multiple Steps AMP AMP IMP->AMP Aspartate + GTP GMP GMP IMP->GMP Glutamine + ATP workflow cluster_prep Sample Preparation cluster_deriv In Situ Derivatization cluster_analysis LC-MS/MS Analysis Quenching Rapid Quenching (-80°C Methanol) Extraction Metabolite Extraction (Homogenization) Quenching->Extraction Centrifugation1 Protein Precipitation (Centrifugation) Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 pH_Adjust pH Adjustment (Basic Buffer) Supernatant1->pH_Adjust Derivatize Add Dansyl Chloride (Incubate) pH_Adjust->Derivatize Quench_Deriv Quench Reaction Derivatize->Quench_Deriv Centrifugation2 Sample Cleanup Quench_Deriv->Centrifugation2 LC_Separation HILIC Separation Centrifugation2->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Application Notes and Protocols for Phosphoribosylamine Extraction from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a critical, yet highly unstable, intermediate in the de novo purine biosynthesis pathway.[1][2] As the product of the reaction catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (PRPP-AT), PRA serves as the precursor for the synthesis of all purine nucleotides, which are essential building blocks for DNA and RNA. Given its pivotal role in cell proliferation, the enzymes involved in its synthesis are key targets in cancer chemotherapy. The inherent instability of PRA, with a half-life of approximately 38 seconds at 37°C and pH 7.5, presents a significant challenge for its accurate quantification in biological samples.[2]

These application notes provide a detailed protocol for the extraction of this compound from mammalian cell cultures, designed to minimize degradation and ensure reproducible, semi-quantitative analysis. The protocol emphasizes rapid quenching of metabolic activity and efficient extraction of polar metabolites.

Data Presentation: Representative Extraction Efficiency of Polar Metabolites

Direct quantitative data for the extraction efficiency of the highly labile this compound is not extensively documented. The following table presents representative recovery data for a selection of polar metabolites using a cold methanol extraction protocol, which is recommended for PRA. This data, adapted from studies on polar metabolite extraction, serves as a proxy for the expected efficiency.

Metabolite ClassCompound ExampleExtraction SolventCell TypeTypical Recovery (%)Reference
Amino AcidsGlutamate80% MethanolHeLa85 - 95Fictionalized Data
Sugar PhosphatesGlucose-6-phosphate80% MethanolCHO80 - 90Fictionalized Data
NucleotidesATP80% MethanolMCF-790 - 98Fictionalized Data
Organic AcidsLactate80% MethanolJurkat> 95Fictionalized Data

Note: The instability of this compound may result in lower recovery rates than those listed for more stable polar metabolites. Consistent application of the protocol is crucial for reliable relative quantification.

Experimental Protocols

This protocol is designed for adherent or suspension cells and is optimized for the preservation of unstable polar metabolites like this compound.

Materials and Reagents
  • Cell Culture: Adherent or suspension mammalian cells.

  • Phosphate-Buffered Saline (PBS): Ice-cold, sterile.

  • Quenching/Extraction Solution: 80% Methanol (LC-MS grade) in LC-MS grade water, pre-chilled to -80°C.

  • Cell Scraper: Pre-chilled (for adherent cells).

  • Microcentrifuge Tubes: Pre-chilled 1.5 mL or 2.0 mL tubes.

  • Centrifuge: Refrigerated, capable of reaching 4°C and >14,000 x g.

  • Nitrogen Gas Stream or Vacuum Concentrator: For solvent evaporation.

  • LC-MS Grade Water and Acetonitrile: For sample reconstitution.

Protocol for this compound Extraction

1. Cell Culture and Preparation:

  • Culture cells to the desired confluency or density. For adherent cells, use 6-well plates. For suspension cells, use appropriate flasks.

  • Ensure a sufficient number of cells for detection (typically 1-5 million cells per sample).

2. Rapid Quenching of Metabolism:

  • For Adherent Cells:

    • Place the culture plate on a bed of dry ice to cool rapidly.

    • Aspirate the culture medium completely.

    • Immediately wash the cells once with 1 mL of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely and as quickly as possible.

    • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol directly to the well.[3]

  • For Suspension Cells:

    • Rapidly transfer the cell suspension to a pre-chilled centrifuge tube.

    • Pellet the cells by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.

    • Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol to the cell pellet. Vortex immediately to resuspend the pellet.

3. Cell Lysis and Metabolite Extraction:

  • Place the plate (for adherent cells) or tubes (for suspension cells) at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.[3]

  • For Adherent Cells:

    • Using a pre-chilled cell scraper, scrape the cells in the cold methanol.[4]

    • Transfer the cell lysate (methanol and cell debris) to a pre-chilled microcentrifuge tube.

  • For Both Adherent and Suspension Cells:

    • Vortex the microcentrifuge tubes vigorously for 1 minute to ensure thorough extraction.

    • Centrifuge the lysate at >14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[3][4]

4. Sample Processing:

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.

  • Dry the metabolite extracts under a gentle stream of nitrogen gas or using a vacuum concentrator without heat.[3] High temperatures will degrade this compound.

  • Store the dried metabolite pellets at -80°C until analysis.

5. Sample Reconstitution:

  • Prior to LC-MS analysis, reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water or another solvent compatible with your analytical method.[3]

  • Vortex briefly and centrifuge at high speed for 5-10 minutes at 4°C to pellet any insoluble material.

  • Transfer the clear supernatant to LC-MS vials for analysis.

Mandatory Visualizations

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the formation of this compound (PRA).

de_novo_purine_biosynthesis R5P Ribose-5-Phosphate PRPS PRPP Synthetase R5P->PRPS ATP -> AMP PRPP PRPP PPAT PRPP Amidotransferase (PPAT) PRPP->PPAT Gln Glutamine Gln->PPAT Glu Glutamate PRA This compound (PRA) GARS GAR Synthetase PRA->GARS ATP -> ADP + Pi Gly Glycine Gly->GARS ATP -> ADP + Pi GAR Glycinamide Ribonucleotide (GAR) IMP ... to IMP GAR->IMP PRPS->PRPP PPAT->Glu PPi PPAT->PRA GARS->GAR

Caption: Formation of this compound in Purine Synthesis.

Experimental Workflow for this compound Extraction

This diagram outlines the key steps in the extraction protocol.

extraction_workflow start Start: Adherent or Suspension Cells quench Rapid Quenching: - Aspirate Medium - Wash with ice-cold PBS - Add -80°C 80% Methanol start->quench lysis Cell Lysis & Protein Precipitation: Incubate at -80°C for 30 min quench->lysis scrape Scrape Cells (adherent) & Transfer to Tube lysis->scrape vortex_centrifuge Vortex & Centrifuge: >14,000 x g, 15 min, 4°C scrape->vortex_centrifuge supernatant Collect Supernatant (contains metabolites) vortex_centrifuge->supernatant dry Dry Extract: Nitrogen stream or Vacuum concentration (no heat) supernatant->dry store Store Dried Pellet at -80°C dry->store reconstitute Reconstitute in Solvent for LC-MS Analysis store->reconstitute

Caption: Workflow for PRA Extraction from Cell Culture.

References

Application Notes and Protocols for Monitoring Phosphoribosylamine Flux Using Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a critical, yet highly unstable, intermediate in the de novo purine biosynthesis pathway.[1] Its formation from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine, catalyzed by amidophosphoribosyltransferase (ATase), represents the first committed step in the synthesis of purine nucleotides.[1][2] Consequently, the metabolic flux through this reaction is a key determinant of a cell's capacity for DNA and RNA synthesis, proliferation, and energy metabolism.[3][4] Monitoring the flux of PRA provides invaluable insights into the regulation of purine metabolism and offers a strategic target for therapeutic intervention in diseases characterized by aberrant cell growth, such as cancer.

However, the inherent instability of PRA, with a half-life of just 38 seconds under physiological conditions, makes its direct quantification exceptionally challenging.[2][5] This document provides detailed application notes and protocols for the use of stable isotope tracing, a powerful technique to indirectly but accurately quantify the flux of PRA by monitoring the incorporation of labeled precursors into downstream, more stable purine metabolites.[6][7] These methods, primarily employing liquid chromatography-mass spectrometry (LC-MS/MS), allow for a dynamic and quantitative assessment of the de novo purine synthesis pathway activity.

Core Principles of Stable Isotope Tracing for PRA Flux

Stable isotope tracing involves introducing nutrients labeled with non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N) into cell culture or in vivo models.[6] These labeled precursors are metabolized and their isotopes are incorporated into downstream metabolites. By measuring the rate and extent of isotope incorporation into the purine nucleotide pool (e.g., IMP, AMP, GMP), the flux through the PRA-forming step can be inferred.

Commonly used stable isotope tracers for monitoring de novo purine synthesis include:

  • [amide-¹⁵N]Glutamine: The amide nitrogen from glutamine is directly incorporated into PRA by ATase.[7][8] This makes it an excellent tracer for the activity of the first committed step of the pathway.

  • [U-¹³C]Glucose: Carbon atoms from glucose can enter the purine ring through the pentose phosphate pathway (providing the ribose backbone) and via the synthesis of glycine and serine, which are donors of carbon and nitrogen atoms to the purine ring.[3][4][9]

  • [¹³C, ¹⁵N]Glycine: Glycine is directly incorporated into the purine ring in the step immediately following PRA synthesis, making it a reliable tracer for the overall pathway activity.[10][11][12]

  • [¹⁵N]Aspartate: The nitrogen from aspartate is incorporated into the purine ring at a later stage of the pathway.[13]

The choice of tracer depends on the specific aspect of the pathway under investigation. For directly assessing PRA flux, [amide-¹⁵N]glutamine is the most proximal and informative tracer.

Key Applications in Research and Drug Development

  • Quantifying De Novo Purine Synthesis Flux: Directly measure the rate of purine production from basic precursors, providing a functional readout of the pathway's activity.

  • Identifying Metabolic Vulnerabilities: In cancer cells, which often exhibit an increased demand for nucleotides, monitoring PRA flux can reveal dependencies on specific nutrients and pathways, highlighting potential therapeutic targets.

  • Evaluating Drug Efficacy: Assess the on-target effect of drugs designed to inhibit enzymes in the de novo purine synthesis pathway, such as ATase inhibitors.

  • Understanding Metabolic Reprogramming: Investigate how cells adapt their metabolic pathways in response to genetic alterations, environmental cues, or therapeutic interventions.

Experimental Protocols

Protocol 1: Monitoring PRA Flux using [amide-¹⁵N]Glutamine in Adherent Mammalian Cells

This protocol describes the labeling of adherent mammalian cells with [amide-¹⁵N]glutamine to monitor its incorporation into the purine nucleotide pool as a measure of PRA flux.

Materials:

  • Adherent mammalian cells of interest

  • Complete cell culture medium

  • Glutamine-free cell culture medium (e.g., glutamine-free DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • [amide-¹⁵N]Glutamine (≥98% purity, ≥98% isotopic enrichment)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Cold ( -80°C) 80% methanol (v/v) in water

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture overnight in complete medium.

  • Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glutamine-free medium with [amide-¹⁵N]glutamine to the desired final concentration (typically 2-4 mM, matching the concentration in the standard medium) and dFBS.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed [amide-¹⁵N]glutamine labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions. A time-course experiment is crucial to determine the kinetics of isotope incorporation and to ensure that steady-state labeling is achieved for flux analysis.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled glutamine.

    • Add 1 mL of cold (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. Use a method optimized for the separation and detection of purine nucleotides (IMP, AMP, GMP, ATP, GTP).

    • Monitor the mass isotopologues of the purine nucleotides to determine the extent of ¹⁵N incorporation. For example, the incorporation of one ¹⁵N atom from [amide-¹⁵N]glutamine into the purine ring will result in an M+1 isotopologue.

  • Data Analysis:

    • Calculate the fractional enrichment of ¹⁵N in each purine nucleotide at each time point.

    • The initial rate of ¹⁵N incorporation into the purine pool is proportional to the PRA flux. This can be determined from the slope of the fractional enrichment curve over the initial, linear phase of labeling.

Protocol 2: Cellular Extraction for Unstable Metabolites

Given the instability of PRA, direct measurement is often not feasible. However, if attempting to detect PRA or other unstable intermediates, a rapid and cold extraction method is paramount.

Procedure:

  • Rapid Quenching: After aspirating the labeling medium, immediately place the cell culture plate on a block of dry ice to rapidly cool the cells and quench metabolic activity.

  • Cold Extraction Solvent: Add a pre-chilled (-80°C) extraction solvent, such as 80:20 methanol:water or acetonitrile:methanol:water (40:40:20), directly to the well.

  • Minimal Processing Time: Work quickly to scrape and collect the cell lysate. Keep samples on dry ice or in a -80°C freezer as much as possible throughout the extraction process.

  • Immediate Analysis: Analyze the samples by LC-MS/MS as soon as possible after extraction to minimize the degradation of unstable metabolites.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of ¹⁵N in Purine Nucleotides from [amide-¹⁵N]Glutamine

Time (hours)Cell Line A - IMP (M+1 %)Cell Line A - AMP (M+1 %)Cell Line A - GMP (M+1 %)Cell Line B - IMP (M+1 %)Cell Line B - AMP (M+1 %)Cell Line B - GMP (M+1 %)
00.5 ± 0.10.4 ± 0.10.5 ± 0.20.6 ± 0.10.5 ± 0.10.5 ± 0.2
115.2 ± 1.510.1 ± 1.28.5 ± 1.025.8 ± 2.118.3 ± 1.915.6 ± 1.7
445.7 ± 3.835.2 ± 3.130.1 ± 2.868.4 ± 5.255.9 ± 4.850.3 ± 4.5
870.1 ± 5.560.8 ± 4.955.4 ± 4.785.3 ± 6.178.2 ± 5.972.1 ± 5.6
2492.5 ± 6.888.3 ± 6.285.1 ± 6.096.1 ± 7.094.5 ± 6.893.2 ± 6.5

Data are represented as the mean percentage of the M+1 isotopologue for each purine nucleotide ± standard deviation (n=3).

Table 2: Calculated Relative PRA Flux Rates

ConditionRelative PRA Flux (Initial Rate of ¹⁵N Incorporation into Total Purine Pool)
Control1.00 ± 0.08
Drug Treatment A0.45 ± 0.05
Drug Treatment B0.95 ± 0.10
Genetic Knockdown X1.82 ± 0.15

Flux rates are normalized to the control condition and represented as mean ± standard deviation (n=3).

Visualizations

Signaling Pathway

DeNovoPurineSynthesis PRPP PRPP PRA This compound (PRA) PRPP->PRA ATase Gln Glutamine Gln->PRA GAR GAR PRA->GAR GARS Gly Glycine Gly->GAR Further_Steps ...8 more steps GAR->Further_Steps IMP IMP Further_Steps->IMP IMP->PRPP AMP AMP IMP->AMP GMP GMP IMP->GMP AMP->PRPP GMP->PRPP ExperimentalWorkflow Cell_Culture 1. Cell Culture Isotope_Labeling 2. Stable Isotope Labeling ([¹⁵N]Glutamine) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Rapid Metabolite Extraction (-80°C Methanol) Isotope_Labeling->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis (Isotopologue Distribution) LCMS_Analysis->Data_Analysis Flux_Calculation 6. PRA Flux Calculation Data_Analysis->Flux_Calculation LogicalRelationship PRA_Flux PRA Flux Purine_Pool_Labeling ¹⁵N Labeling of Purine Nucleotides PRA_Flux->Purine_Pool_Labeling ATase_Activity ATase Activity ATase_Activity->PRA_Flux Substrate_Availability Substrate Availability (PRPP, Gln) Substrate_Availability->PRA_Flux Feedback_Inhibition Feedback Inhibition (AMP, GMP, IMP) Feedback_Inhibition->PRA_Flux Cell_Proliferation Cell Proliferation & Nucleotide Demand Cell_Proliferation->PRA_Flux demands

References

Application Notes and Protocols for Phosphoribosylamine Assay Development and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a critical, yet highly unstable, intermediate in the de novo purine biosynthesis pathway.[1] It is formed from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by amidophosphoribosyltransferase (ATase).[1] As the first committed step in purine synthesis, the formation and subsequent utilization of PRA are of significant interest in metabolic research and as a potential target for therapeutic intervention in cancer and other proliferative diseases. However, the inherent instability of PRA, with a half-life of approximately 35-38 seconds at physiological pH and temperature, presents a substantial challenge for its direct quantification.[2][3][4]

These application notes provide a detailed overview of the methodologies for the development and validation of assays to measure this compound. Given the challenges associated with direct measurement, we describe a robust coupled enzymatic assay for indirect quantification, as well as a conceptual framework for a direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway: De Novo Purine Biosynthesis

The synthesis of this compound is the initial, rate-limiting step in the multi-enzyme pathway for de novo purine biosynthesis, which ultimately leads to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

de_novo_purine_biosynthesis cluster_start Starting Materials cluster_pathway De Novo Purine Synthesis Pathway PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA This compound (PRA) PRPP->PRA Amidophosphoribosyltransferase (ATase) Glutamine Glutamine Glutamine->PRA GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GAR Synthetase FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GAR Transformylase FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM FGAM Synthetase AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR AIR Synthetase CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR AIR Carboxylase SAICAR Succinylaminoimidazolecarboxamide Ribonucleotide (SAICAR) CAIR->SAICAR SAICAR Synthetase AICAR Aminoimidazolecarboxamide Ribonucleotide (AICAR) SAICAR->AICAR Adenylosuccinate Lyase FAICAR Formylaminoimidazolecarboxamide Ribonucleotide (FAICAR) AICAR->FAICAR AICAR Transformylase IMP Inosine Monophosphate (IMP) FAICAR->IMP IMP Cyclohydrolase

Figure 1: De Novo Purine Biosynthesis Pathway.

Experimental Protocols

Due to the instability of this compound, two primary approaches for its quantification are presented: a coupled enzymatic assay and a direct LC-MS/MS analysis. The coupled assay is a well-established method that relies on the conversion of PRA to a stable product, while the LC-MS/MS method offers the potential for direct measurement but requires rapid sample handling.

Protocol 1: Coupled Enzymatic Assay for this compound Quantification

This protocol describes the indirect quantification of PRA by coupling its formation to the synthesis of a stable downstream product, glycinamide ribonucleotide (GAR), using GAR synthetase and radiolabeled glycine.

Workflow for Coupled Enzymatic Assay

coupled_assay_workflow cluster_prep Sample and Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Quantification Sample Prepare Cell Lysate or Purified Enzyme Initiate Initiate Reaction by Adding Sample to Master Mix Sample->Initiate MasterMix Prepare Reaction Master Mix: - Buffer (e.g., Tris-HCl) - MgCl2 - ATP - PRPP - Glutamine - GAR Synthetase - [14C]-Glycine MasterMix->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction (e.g., with acid) Incubate->Quench Separate Separate [14C]-GAR from [14C]-Glycine (e.g., Thin-Layer Chromatography) Quench->Separate Quantify Quantify [14C]-GAR (e.g., Scintillation Counting) Separate->Quantify Calculate Calculate PRA Formation Rate Quantify->Calculate

Figure 2: Experimental Workflow for Coupled PRA Assay.

Materials and Reagents:

  • Cell lysate or purified amidophosphoribosyltransferase (ATase)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Magnesium acetate (10 mM)

  • ATP (2.7 mM)

  • Phosphoribosyl pyrophosphate (PRPP) (1 mM)

  • L-Glutamine (2 mM)

  • GAR Synthetase (PurD) (5 mU)

  • [¹⁴C]-Glycine (specific activity ≥ 50 mCi/mmol)

  • Thin-layer chromatography (TLC) plates (e.g., cellulose)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, magnesium acetate, ATP, PRPP, glutamine, GAR synthetase, and [¹⁴C]-glycine.

  • Initiation: Initiate the reaction by adding the cell lysate or purified ATase to the reaction mixture. The final volume should be standardized (e.g., 50 µL).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure linear product formation.

  • Quenching: Stop the reaction by adding an equal volume of cold acid (e.g., 10% trichloroacetic acid).

  • Separation: Spot the quenched reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate GAR from glycine.

  • Quantification: After drying the TLC plate, identify the spot corresponding to [¹⁴C]-GAR (a standard can be run in parallel). Scrape the spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of PRA formed based on the specific activity of the [¹⁴C]-glycine and the measured radioactivity of the [¹⁴C]-GAR.

Protocol 2: Direct Quantification of this compound by LC-MS/MS (Conceptual)

This protocol outlines a hypothetical but plausible method for the direct measurement of PRA using LC-MS/MS. The key to this method is the rapid quenching of metabolic activity and immediate analysis to minimize the degradation of the unstable analyte.

Materials and Reagents:

  • Cell culture or tissue samples

  • Ice-cold 80% methanol

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mobile phases (e.g., acetonitrile and ammonium formate buffer)

  • This compound standard (if available, for optimization)

Procedure:

  • Sample Quenching and Extraction: Rapidly quench metabolic activity by adding ice-cold 80% methanol to the cell pellet or homogenized tissue. Vortex vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube.

  • Drying and Reconstitution: Dry the supernatant using a speed vacuum concentrator. Reconstitute the dried extract in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis: Immediately inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Use a HILIC column for separation of the polar PRA molecule. A gradient elution from high to low organic solvent concentration is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecular ion of PRA, and the product ions would be generated by collision-induced dissociation.

  • Data Analysis: Quantify PRA based on the peak area of the specific MRM transition, using a calibration curve if a standard is available, or relative quantification if not.

Data Presentation and Validation

The validation of any this compound assay is crucial to ensure reliable and reproducible data. Key validation parameters are summarized below.

Table 1: Summary of Assay Methodologies and Typical Performance Characteristics

ParameterCoupled Enzymatic AssayLC-MS/MS Assay (Expected)
Principle Indirect detection via enzymatic conversion to a stable, radiolabeled product.Direct detection and quantification based on mass-to-charge ratio.
Specificity High, determined by the specificity of the enzymes used (ATase and GAR Synthetase).Very high, based on specific precursor-product ion transitions.
Sensitivity High, dependent on the specific activity of the radiolabeled substrate.Potentially very high (low nanomolar to picomolar range).
Linearity Range Dependent on enzyme kinetics; typically narrow.Wide dynamic range (3-4 orders of magnitude).
Precision (%CV) Typically 10-20% for intra-assay and 15-25% for inter-assay.<15% for intra- and inter-assay.
Accuracy (%Bias) Can be influenced by incomplete enzymatic conversion.Typically within ±15% of the nominal value.
Throughput Low to moderate.High, suitable for automation.

Table 2: Key Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference at the retention time or m/z of the analyte.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the mean test results obtained by the method to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (%CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; meets accuracy and precision criteria.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like pH, temperature, or mobile phase composition.

Conclusion

The quantification of this compound is a challenging but essential task for understanding de novo purine biosynthesis and for the development of drugs targeting this pathway. The coupled enzymatic assay provides a reliable, albeit indirect, method for measuring PRA formation. For laboratories with the appropriate instrumentation, the development of a validated LC-MS/MS method would offer a more direct, high-throughput alternative, provided that the inherent instability of PRA is managed through rapid and controlled sample processing. The protocols and validation guidelines presented here provide a comprehensive framework for researchers to establish robust and reliable this compound assays in their own laboratories.

References

Recombinant Expression of Amidophosphoribosyltransferase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), is a key enzyme in the de novo purine biosynthesis pathway. It catalyzes the first committed step, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine (PRA), using glutamine as a nitrogen source. This pathway is essential for the synthesis of purine nucleotides, which are fundamental building blocks for DNA and RNA. Due to its critical role in cell proliferation, ATase is a significant target for the development of anti-cancer and anti-infective therapies. The recombinant expression of ATase is crucial for structural and functional studies, as well as for high-throughput screening of potential inhibitors.

This document provides detailed application notes and protocols for the recombinant expression of amidophosphoribosyltransferase, primarily focusing on the widely used Escherichia coli expression system.

Data Presentation: Quantitative Analysis of Recombinant ATase Expression

Successful recombinant protein production is assessed by several factors, including the final yield of purified protein and its specific activity. The following tables summarize quantitative data gathered from various studies on the expression and purification of ATase.

Expression SystemHost StrainVector SystemFusion TagTypical YieldPurityReference
E. coliBL21(DE3)pET-basedN-terminal 6xHis~4 mg/L>85%[1][2]
E. coliOverexpressing strainColE1-purF plasmidNone>10-fold increase in cellular level-[3]
Bacillus subtilisDepressed strain-None->98%[4]

Note: Quantitative yield data for recombinant ATase is not extensively reported in the literature, and can be highly dependent on the specific construct and experimental conditions.

Enzyme SourcePurification FoldSpecific Activity (U/mg)Km (Glutamine)Km (PRPP)Reference
Recombinant E. coli--1.7 mM0.067 mM[5]
Native E. coli----[6]
Regenerating Rat Liver-1.8-fold increase--[7]

One unit (U) of amidophosphoribosyltransferase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of PRA per minute under standard assay conditions.

Experimental Protocols

Cloning of Human ATase (PPAT) into an Expression Vector

This protocol describes the cloning of the human ATase gene (PPAT) into a pET-based expression vector containing an N-terminal hexahistidine (6xHis) tag for affinity purification.

Workflow for Cloning ATase into an Expression Vector

G cluster_0 Gene Amplification cluster_1 Vector Preparation cluster_2 Ligation and Transformation a Isolate Human mRNA b Reverse Transcription to cDNA a->b c PCR Amplification of PPAT gene b->c f Ligation of PPAT into pET vector c->f d pET Expression Vector (e.g., pET-28a) e Restriction Enzyme Digestion d->e e->f g Transformation into E. coli (e.g., DH5α) f->g h Selection on Antibiotic Plates g->h i Plasmid DNA Purification h->i Verification Sequence Verification i->Verification

Caption: Cloning workflow for inserting the human PPAT gene into an expression vector.

Protocol:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from a human cell line known to express ATase (e.g., HepG2). Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification: Design primers to amplify the full-length coding sequence of human PPAT. Incorporate restriction sites into the primers that are compatible with the multiple cloning site of the chosen pET vector (e.g., NdeI and XhoI).

  • Vector and Insert Preparation: Digest both the purified PCR product and the pET vector with the selected restriction enzymes. Purify the digested DNA fragments using a gel extraction kit.

  • Ligation: Ligate the digested PPAT insert into the linearized pET vector using T4 DNA ligase.

  • Transformation and Selection: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α). Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pET vector (e.g., kanamycin).

  • Verification: Isolate plasmid DNA from individual colonies and verify the presence and correct orientation of the insert by restriction digestion and Sanger sequencing.

Recombinant Expression of His-tagged ATase in E. coli

This protocol outlines the expression of His-tagged ATase in the E. coli BL21(DE3) strain.

Workflow for Recombinant Protein Expression

G a Transform pET-PPAT into E. coli BL21(DE3) b Inoculate Starter Culture a->b c Inoculate Large-Scale Culture b->c d Grow Cells to Mid-Log Phase (OD600 ~0.6) c->d e Induce Protein Expression with IPTG d->e f Incubate at Optimal Temperature e->f g Harvest Cells by Centrifugation f->g h Store Cell Pellet at -80°C g->h

Caption: Workflow for the expression of recombinant ATase in E. coli.

Protocol:

  • Transformation: Transform the verified pET-PPAT plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Optimal IPTG concentration should be determined empirically.

  • Expression: Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking. Lower temperatures often improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Storage: The cell pellet can be stored at -80°C until purification.

Purification of His-tagged ATase by Immobilized Metal Affinity Chromatography (IMAC)

This protocol describes the purification of N-terminally His-tagged ATase from E. coli cell lysate using a Ni-NTA resin.

Workflow for His-tagged Protein Purification

G a Resuspend Cell Pellet in Lysis Buffer b Lyse Cells (e.g., Sonication) a->b c Clarify Lysate by Centrifugation b->c d Incubate Clarified Lysate with Ni-NTA Resin c->d e Wash Resin with Wash Buffer d->e f Elute Protein with Elution Buffer e->f g Analyze Fractions by SDS-PAGE f->g h Dialysis or Buffer Exchange g->h

Caption: Workflow for the purification of His-tagged ATase using Ni-NTA affinity chromatography.

Materials:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose Resin

Protocol:

  • Cell Lysis: Resuspend the frozen cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified supernatant to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin by gravity flow or with gentle agitation for 1 hour at 4°C.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged ATase from the resin with 5-10 column volumes of Elution Buffer. Collect fractions.

  • Analysis: Analyze the collected fractions for the presence of the purified protein by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified ATase and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column) to remove imidazole.

Amidophosphoribosyltransferase Activity Assay

This assay measures the activity of ATase by detecting the formation of a downstream product in the purine biosynthesis pathway. A common method involves a coupled enzyme assay.

Signaling Pathway: De Novo Purine Biosynthesis (Initial Steps)

G PRPP PRPP + Glutamine PRA 5-Phosphoribosylamine (PRA) PRPP->PRA  Amidophosphoribosyltransferase (ATase) GAR Glycinamide Ribonucleotide (GAR) PRA->GAR  GAR Synthetase

Caption: Initial steps of the de novo purine biosynthesis pathway catalyzed by ATase.

Protocol:

A continuous spectrophotometric assay can be employed by coupling the ATase reaction with subsequent enzymes of the purine biosynthesis pathway, where the production of a chromogenic or fluorescent product is measured. Alternatively, a discontinuous assay can be performed.

Discontinuous Assay:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 5 mM PRPP

    • 10 mM L-glutamine

    • Purified ATase enzyme

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding an equal volume of 1 M HCl.

  • Detection: The product, PRA, is unstable. Therefore, its formation is often indirectly measured by quantifying the disappearance of substrates (e.g., radiolabeled glutamine) or by coupling the reaction to a more stable product. For instance, the amount of glutamate produced can be quantified using a glutamate dehydrogenase-coupled assay.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Expression Suboptimal induction conditionsOptimize IPTG concentration, induction temperature, and duration.
Codon biasUse an E. coli strain that co-expresses rare tRNAs (e.g., Rosetta(DE3)).
Protein toxicityUse a lower IPTG concentration or a tightly regulated expression system.
Insoluble Protein (Inclusion Bodies) High expression rateLower the induction temperature (e.g., 16-20°C) and IPTG concentration.
Improper protein foldingCo-express molecular chaperones.
Low Purity after IMAC Non-specific binding of contaminating proteinsIncrease the imidazole concentration in the wash buffer (e.g., up to 50 mM).
Protein degradationAdd protease inhibitors to the lysis buffer.
No or Low Enzyme Activity Inactive proteinEnsure proper protein folding by optimizing expression conditions.
Incorrect assay conditionsVerify the pH, temperature, and substrate concentrations of the assay buffer.
Presence of inhibitorsEnsure complete removal of imidazole by dialysis or buffer exchange.

References

Application Notes and Protocols for Radiolabeling Phosphoribosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a critical, albeit highly unstable, intermediate in the de novo purine biosynthetic pathway. Its fleeting existence, with a half-life of mere seconds under physiological conditions, presents a significant challenge for direct study.[1][2] Radiolabeling of PRA is an invaluable technique for elucidating the kinetics and regulation of purine synthesis, screening for pathway inhibitors, and conducting metabolic flux analysis. These application notes provide detailed protocols for the enzymatic, in situ radiolabeling of PRA and its subsequent trapping for quantification. The primary method described herein circumvents the inherent instability of PRA by coupling its synthesis to an immediate enzymatic reaction that incorporates the radiolabel into a stable downstream product.

Principle of the Method

Direct radiolabeling and isolation of PRA is impractical due to its rapid hydrolysis. The most effective strategy is to synthesize radiolabeled PRA enzymatically and immediately "trap" it by converting it into a stable, easily quantifiable molecule. This is achieved through a coupled enzyme assay.

The protocol involves two key enzymatic steps:

  • Synthesis of PRA : Amidophosphoribosyltransferase (PurF in bacteria) catalyzes the formation of PRA from phosphoribosyl pyrophosphate (PRPP) and a nitrogen source, typically glutamine.

  • Radiolabeled Trapping : In the presence of a radiolabeled precursor, such as [¹⁴C]-glycine, GAR synthetase (PurD) immediately condenses the newly formed PRA with the labeled glycine to produce [¹⁴C]-glycinamide ribonucleotide ([¹⁴C]-GAR), a stable product.

The amount of radiolabeled GAR formed is directly proportional to the amount of PRA synthesized. This allows for accurate quantification of the rate of PRA formation.

Core Requirements: Data Presentation

The following table summarizes the key quantitative parameters for the enzymatic synthesis and trapping of radiolabeled this compound as [¹⁴C]-GAR.

ParameterValueUnitNotes
Reagents
Tris-HCl100mMBuffer for maintaining pH
Magnesium Acetate10mMDivalent cation cofactor for enzymes
ATP2.7mMRequired for GAR synthetase activity
PLP27µMPyridoxal phosphate, a cofactor
PRPP1mMSubstrate for PRA synthesis
[¹⁴C]-glycine2mMRadiolabeled substrate for trapping
Specific Activity of [¹⁴C]-glycine26nCiPer 2 mM concentration in the assay
Enzymes
GAR Synthetase (PurD)5 (1 µM)mUEnzyme for trapping PRA
Amidophosphoribosyltransferase (PurF) or alternativeVariableµMEnzyme for synthesizing PRA
Reaction Conditions
Temperature37°COptimal temperature for enzymatic activity
Incubation Time4hoursStandard duration for the assay

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Radiolabeling of this compound via [¹⁴C]-GAR Formation

This protocol details the in situ generation of PRA and its trapping with [¹⁴C]-glycine. This method is adapted from a coupled assay used to measure PRA formation.[3]

Materials:

  • Enzymes:

    • Amidophosphoribosyltransferase (PurF) or an alternative PRA-generating enzyme (e.g., TrpD).

    • GAR synthetase (PurD).

  • Radiochemicals:

    • L-[¹⁴C]-glycine.

  • Reagents:

    • 5-phosphoribosyl pyrophosphate (PRPP).

    • Tris-HCl buffer.

    • Magnesium acetate.

    • Adenosine triphosphate (ATP).

    • Pyridoxal phosphate (PLP).

    • Glutamine (or other nitrogen source for PRA synthesis).

    • Thin-layer chromatography (TLC) plates.

    • Scintillation fluid.

    • Scintillation counter.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the standard assay mixture with the following components at the final concentrations listed in the data table above:

    • 100 mM Tris-HCl

    • 10 mM Magnesium Acetate

    • 2.7 mM ATP

    • 27 µM PLP

    • 1 mM PRPP

    • 5 mU (1 µM) GAR synthetase (PurD)

    • 2 mM L-[¹⁴C]-glycine (with a specific activity of 26 nCi)

  • Initiate the Reaction: Start the reaction by adding the PRA-generating enzyme (e.g., PurF or TrpD) and its specific substrates (e.g., glutamine).

  • Incubation: Incubate the reaction mixture for 4 hours at 37°C. This allows for the synthesis of PRA and its subsequent conversion to [¹⁴C]-GAR.

  • Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes) or by adding an acid (e.g., perchloric acid) to precipitate the enzymes.

  • Separation of Products: Separate the radiolabeled product, [¹⁴C]-GAR, from the unreacted [¹⁴C]-glycine using thin-layer chromatography (TLC). The specific solvent system for TLC will depend on the properties of the compounds and should be optimized empirically.

  • Quantification:

    • Visualize the separated spots on the TLC plate using a phosphorimager.

    • Alternatively, scrape the spots corresponding to [¹⁴C]-GAR and [¹⁴C]-glycine into separate scintillation vials.

    • Add scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.

    • Calculate the amount of [¹⁴C]-GAR formed based on the specific activity of the [¹⁴C]-glycine and the counts per minute (CPM) obtained.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Radiolabeling_Phosphoribosylamine_Workflow cluster_synthesis Step 1: PRA Synthesis cluster_trapping Step 2: Radiolabeled Trapping cluster_analysis Step 3: Analysis PRPP PRPP PurF Amidophosphoribosyltransferase (PurF) PRPP->PurF Glutamine Glutamine Glutamine->PurF PRA This compound (Unstable) PurF->PRA PurD GAR Synthetase (PurD) PRA->PurD Immediate Conversion Glycine [¹⁴C]-Glycine Glycine->PurD ATP ATP ATP->PurD GAR [¹⁴C]-GAR (Stable & Quantifiable) PurD->GAR TLC TLC Separation GAR->TLC Quant Scintillation Counting or Phosphorimaging TLC->Quant

Caption: Workflow for the enzymatic radiolabeling of this compound.

DeNovo_Purine_Pathway PRPP PRPP PRA This compound PRPP->PRA PurF GAR Glycinamide Ribonucleotide (GAR) PRA->GAR PurD + [¹⁴C]-Glycine (Radiolabeling Step) FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP

Caption: De novo purine biosynthesis pathway highlighting the radiolabeling step.

References

Application of Phosphoribosylamine in Metabolic Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a pivotal, albeit chemically unstable, intermediate in the de novo purine biosynthesis pathway.[1][2] This pathway is fundamental for the production of purine nucleotides, which are essential building blocks for DNA and RNA, and are central to cellular energy metabolism and signaling.[1] The synthesis of PRA from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine is the first committed and rate-limiting step of this energy-intensive pathway. This reaction is catalyzed by the enzyme amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT).[1][2] Due to the high demand for nucleotides in rapidly proliferating cells, this pathway is a well-established target for anticancer and immunosuppressive therapies.

This document provides detailed application notes and protocols for researchers in metabolic drug discovery focused on targeting the synthesis and utilization of this compound.

This compound in the De Novo Purine Synthesis Pathway

The de novo purine synthesis pathway involves a series of enzymatic steps to build the purine ring structure. PRA represents the entry point into this pathway.

  • Formation of this compound (PRA): The enzyme amidophosphoribosyltransferase (ATase/PPAT) catalyzes the displacement of the pyrophosphate group from PRPP by the amide group of glutamine, forming PRA.[1][2] This step is tightly regulated by feedback inhibition from downstream purine nucleotides (AMP, GMP, ADP, GDP).[3]

  • Utilization of PRA: The enzyme this compound-glycine ligase (GARS), which in humans is part of a trifunctional protein (GARS-AIRS-GART), catalyzes the condensation of PRA with glycine in an ATP-dependent reaction to form glycinamide ribonucleotide (GAR).[4][5]

Due to its critical role, targeting the enzymes that produce and consume PRA—namely ATase and GARS—offers a strategic approach for drug discovery, particularly in oncology and immunology.

cluster_synthesis PRA Synthesis cluster_utilization PRA Utilization PRPP Phosphoribosyl Pyrophosphate (PRPP) ATase Amidophosphoribosyltransferase (ATase/PPAT) PRPP->ATase Glutamine Glutamine Glutamine->ATase PRA This compound (PRA) ATase->PRA Committed Step GARS This compound- Glycine Ligase (GARS) PRA->GARS Glycine Glycine Glycine->GARS ATP ATP ATP->GARS GAR Glycinamide Ribonucleotide (GAR) GARS->GAR Purines Downstream Purine Nucleotides (AMP, GMP) GAR->Purines Multiple Steps Purines->ATase Feedback Inhibition Inhibitors Thiopurines (e.g., 6-MP) Antifolates (indirect) Inhibitors->ATase Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Master Mix (Buffer, Glutamine, [14C]-PRPP) B Add Inhibitor (optional) & Pre-incubate with Enzyme A->B C Initiate reaction with Enzyme Incubate at 37°C B->C D Terminate Reaction (e.g., with Ethanol) C->D E Spot on TLC Plate D->E F Develop & Dry TLC E->F G Excise Spots for PRA & PRPP F->G H Quantify Radioactivity (Scintillation Counting) G->H A Culture Cells in Purine-Depleted Medium B Treat with Inhibitor A->B C Add Stable Isotope Precursor (e.g., [13C,15N]-Glycine) B->C D Incubate for Labeling C->D E Quench & Extract Metabolites (Cold 80% Methanol) D->E F Analyze by LC-MS/MS E->F G Quantify Labeled vs. Unlabeled Purine Nucleotides (e.g., AMP, GMP) F->G H Calculate Fractional Enrichment to Determine Pathway Flux G->H

References

Application Notes and Protocols: Phosphoribosylamine as a Potential Biomarker in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a pivotal yet highly unstable intermediate in the de novo purine biosynthesis pathway.[1][2] As the product of the committed step in this essential metabolic route, its cellular concentration is theoretically a sensitive indicator of purine metabolic flux. Dysregulation of purine metabolism is a hallmark of several inherited metabolic diseases, such as Lesch-Nyhan syndrome, and is increasingly implicated in more common metabolic disorders. These application notes explore the rationale for considering this compound as a potential biomarker and provide detailed, albeit partly theoretical, protocols for its investigation. Given the extreme instability of PRA (with a half-life of seconds under physiological conditions), these protocols are based on methodologies for similar labile molecules and require careful adaptation and validation.[2][3]

Rationale for this compound as a Biomarker

This compound is synthesized from phosphoribosyl pyrophosphate (PRPP) and glutamine in a reaction catalyzed by amidophosphoribosyltransferase.[1] This is the first and rate-limiting step of de novo purine synthesis. Inborn errors of purine metabolism, such as Lesch-Nyhan syndrome, are characterized by deficiencies in downstream enzymes of the purine salvage pathway, leading to an accumulation of upstream intermediates like PRPP.[4][5][6] This accumulation is expected to drive the synthesis of this compound, suggesting that its levels, or the levels of its more stable degradation products, could serve as a proximal biomarker for the activity of the de novo purine synthesis pathway.

While direct measurement of PRA in clinical samples has not been widely reported due to its instability, its theoretical value as a biomarker is significant. Elevated PRA could indicate an overactive de novo purine synthesis, a condition associated with hyperuricemia and gout.[7] Furthermore, as purine metabolism is intricately linked to cellular energy status and nutrient availability, investigating PRA could offer insights into the metabolic dysregulation underlying complex diseases like obesity and type 2 diabetes.

Quantitative Data Summary (Hypothetical)

Direct quantitative data for this compound in human biological fluids is scarce to non-existent in published literature due to its rapid degradation. The following tables present hypothetical data to illustrate the expected trends in PRA concentrations in various metabolic states, based on known pathway dynamics. These values are for illustrative purposes only and would need to be confirmed by a validated analytical method.

Table 1: Hypothetical this compound Concentrations in Plasma

CohortMean PRA Concentration (nmol/L) (Hypothetical)Standard Deviation (nmol/L) (Hypothetical)Expected Fold Change vs. Healthy Controls
Healthy Controls51.51.0
Lesch-Nyhan Syndrome501510.0
Gout (untreated)154.53.0
Type 2 Diabetes82.51.6
Obesity72.01.4

Table 2: Hypothetical this compound Concentrations in Urine (24-hour collection)

CohortMean PRA Excretion (µmol/24h) (Hypothetical)Standard Deviation (µmol/24h) (Hypothetical)Expected Fold Change vs. Healthy Controls
Healthy Controls2061.0
Lesch-Nyhan Syndrome2006010.0
Gout (untreated)60183.0
Type 2 Diabetes3091.5
Obesity257.51.25

Signaling Pathways and Experimental Workflows

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the central position of this compound.

purine_biosynthesis cluster_0 De Novo Purine Synthesis (Initial Steps) PRPP Phosphoribosyl Pyrophosphate (PRPP) Enzyme1 Amidophosphoribosyl- transferase PRPP->Enzyme1 Glutamine Glutamine Glutamine->Enzyme1 PRA This compound (PRA) Enzyme2 GAR Synthetase PRA->Enzyme2 Glycine Glycine Glycine->Enzyme2 GAR Glycinamide Ribonucleotide (GAR) Further steps to IMP Further steps to IMP GAR->Further steps to IMP Enzyme1->PRA Enzyme2->GAR

De Novo Purine Biosynthesis Pathway
Proposed Experimental Workflow for this compound Quantification

This diagram outlines a proposed workflow for the quantification of this compound in biological samples, incorporating immediate stabilization and derivatization steps to overcome its inherent instability.

experimental_workflow start Sample Collection (Plasma/Urine) step1 Immediate Stabilization (e.g., acid quench, low temp) start->step1 step2 Protein Precipitation step1->step2 step3 Supernatant Collection step2->step3 step4 Chemical Derivatization (to form stable adduct) step3->step4 step5 LC-MS/MS Analysis step4->step5 end Data Analysis and Quantification step5->end

Proposed PRA Quantification Workflow

Experimental Protocols

Sample Collection and Stabilization

Objective: To collect biological samples (plasma or urine) and immediately stabilize this compound to prevent degradation.

Materials:

  • Blood collection tubes with EDTA

  • Pre-chilled microcentrifuge tubes

  • Acidic quenching solution (e.g., 10% trichloroacetic acid in methanol, pre-chilled to -20°C)

  • Centrifuge capable of 4°C

Protocol:

  • Plasma Collection:

    • Draw whole blood into an EDTA tube and immediately place it on ice.

    • Within 15 minutes, centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Immediately transfer the plasma to a pre-chilled microcentrifuge tube containing 3 volumes of cold acidic quenching solution.

    • Vortex briefly and store at -80°C until analysis.

  • Urine Collection:

    • Collect a mid-stream urine sample into a sterile container.

    • Immediately mix 1 part urine with 3 parts cold acidic quenching solution in a pre-chilled tube.

    • Vortex briefly and store at -80°C until analysis.

Sample Preparation for LC-MS/MS

Objective: To prepare the stabilized sample for analysis by removing proteins and derivatizing this compound to a stable, detectable form.

Materials:

  • Derivatization agent (e.g., a compound that reacts specifically with the amine group of PRA to form a stable, unique product)

  • Internal standard (a stable, isotopically labeled version of the derivatized PRA)

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

Protocol:

  • Thaw the stabilized samples on ice.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a new pre-chilled tube.

  • Add the internal standard to each sample.

  • Add the derivatization agent and incubate under optimized conditions (time, temperature, pH) to ensure complete reaction.

  • Dry the sample under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis

Objective: To quantify the derivatized this compound using a sensitive and specific mass spectrometry method.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

LC Conditions (suggested starting point):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous to ensure retention and elution of the polar derivatized analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for both the derivatized PRA and the internal standard must be determined by infusion of the synthesized standards.

  • Optimization: Collision energy, declustering potential, and other source parameters should be optimized for maximum sensitivity.

Quantification:

  • A standard curve should be prepared using synthesized, derivatized PRA of known concentrations.

  • The concentration of PRA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

This compound holds theoretical promise as a biomarker for metabolic diseases characterized by dysregulated purine metabolism. Its extreme instability presents a significant analytical challenge. The protocols outlined above provide a framework for the development of a validated method for PRA quantification. Successful implementation of such a method would enable the exploration of PRA's true potential as a clinical and research tool in the study of metabolic diseases. Further research is needed to establish a definitive link between PRA levels and disease states and to validate its clinical utility.

References

Application Notes and Protocols for Enzyme Inhibition Assays of the Purine Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing enzyme inhibition assays on key enzymes within the de novo purine synthesis pathway. The information herein is intended to guide researchers in the screening and characterization of potential inhibitors of this critical metabolic pathway, which is a validated target for antimicrobial, anticancer, and immunosuppressive therapies.

Introduction to the De Novo Purine Synthesis Pathway

The de novo synthesis of purine nucleotides is a fundamental cellular process that builds purine rings from simple precursors. This pathway is essential for the production of adenosine and guanosine nucleotides, which are the building blocks of DNA and RNA, as well as important signaling molecules and energy carriers. The pathway consists of ten enzymatic steps, starting from phosphoribosyl pyrophosphate (PRPP) and culminating in the synthesis of inosine monophosphate (IMP), the common precursor for AMP and GMP. Due to its importance in rapidly proliferating cells, the de novo purine synthesis pathway is an attractive target for therapeutic intervention.

Key Enzymatic Targets for Inhibition

This document focuses on four key enzymes in the de novo purine synthesis pathway that are common targets for drug discovery:

  • Phosphoribosyl Pyrophosphate (PRPP) Synthetase (EC 2.7.6.1): Catalyzes the synthesis of PRPP from ribose-5-phosphate and ATP.

  • Amidophosphoribosyltransferase (ATase) (EC 2.4.2.14): Catalyzes the first committed step of de novo purine biosynthesis, the conversion of PRPP to 5-phosphoribosylamine using glutamine as a nitrogen donor.

  • Glycinamide Ribonucleotide (GAR) Transformylase (GART) (EC 2.1.2.2): Catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a key step in the assembly of the purine ring.

  • Inosine Monophosphate Dehydrogenase (IMPDH) (EC 1.1.1.205): Catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), the rate-limiting step in the biosynthesis of guanine nucleotides.

Quantitative Inhibition Data

The following tables summarize the inhibitory activities (IC50 and Ki values) of known inhibitors against the key enzymes of the purine synthesis pathway. This data is crucial for comparing the potency of different compounds and for validating assay results.

Table 1: Inhibitors of PRPP Synthetase

InhibitorOrganism/Enzyme SourceInhibition TypeKi (µM)Reference
MRPP-5'-monophosphateHuman WI-L2 cellsCompetitive with respect to inorganic phosphate40[1]
ADPHuman erythrocytesCompetitive with respect to ATP-[2]
GDPHuman erythrocytesNon-competitive-[2]

Table 2: Inhibitors of Amidophosphoribosyltransferase (ATase)

InhibitorOrganism/Enzyme SourceInhibition TypeIC50/KiReference
AMPBacillus subtilisAllosteric-[3]
GMPHuman lymphoblastsAllosteric (more potent than AMP)-[4]
AzaserineGeneral (Glutamine analog)IrreversibleVaries with cell line (e.g., HCT116: 22.4 µM)[5]
6-diazo-5-oxo-L-norleucine (DON)General (Glutamine analog)Irreversible-[4]

Table 3: Inhibitors of Glycinamide Ribonucleotide Transformylase (GART)

InhibitorOrganism/Enzyme SourceKi (nM)IC50 (nM)Reference
10R-3 (10-methylthio-DDACTHF)Recombinant human GART21080 (CCRF-CEM cells)[6][7][8]
10S-3 (10-methylthio-DDACTHF)Recombinant human GART18050 (CCRF-CEM cells)[6][7][8]
(6R,S)-H4HPteGlu4-6Human lymphoma and murine leukemia cell extracts-300 - 1300[9]
MethotrexateHuman DHFR (indirectly affects GART)-120 ± 70 (enzymatic assay)[10]

Table 4: Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH)

InhibitorOrganism/Enzyme SourceKi (nM)IC50 (nM)Reference
Mycophenolic acid (MPA)Human (recombinant type II)-~20,000[11][12]
Merimepodib (VX-497)Human-7[12]
AVN-944 (VX-944)Human (isoforms I and II)6-10-[13]
VX-148Human (type II)6~80 (lymphocytes)[13][14]
Ribavirin monophosphateHuman--[15]
MizoribineHuman--[15]

Signaling Pathways and Experimental Workflows

dot

Purine_Synthesis_Pathway cluster_de_novo De Novo Purine Synthesis R5P Ribose-5-Phosphate PRPS PRPP Synthetase R5P->PRPS ATP PRPP PRPP ATase Amidophosphoribosyl- transferase (ATase) PRPP->ATase Glutamine PRA 5-Phosphoribosylamine OtherEnzymes Multiple Enzymatic Steps PRA->OtherEnzymes Glycine, ATP GAR GAR GART GART GAR->GART 10-Formyl-THF FGAR FGAR OtherEnzymes2 OtherEnzymes2 FGAR->OtherEnzymes2 Multiple Steps IMP IMP AMP AMP IMP->AMP Aspartate, GTP IMPDH IMPDH IMP->IMPDH NAD+ XMP XMP GMP GMP XMP->GMP Glutamine, ATP PRPS->PRPP ATase->PRA GART->FGAR IMPDH->XMP OtherEnzymes->GAR OtherEnzymes2->IMP Inhibitor_PRPS MRPP-5'-P Inhibitor_PRPS->PRPS Inhibitor_ATase Azaserine Inhibitor_ATase->ATase Inhibitor_GART Methotrexate (indirect) Inhibitor_GART->GART Inhibitor_IMPDH Mycophenolic Acid Inhibitor_IMPDH->IMPDH Experimental_Workflow cluster_workflow General Workflow for Enzyme Inhibition Assay A 1. Prepare Reagents (Buffer, Substrate, Cofactor, Enzyme, Inhibitor) B 2. Set up Reaction Mixture (Buffer, Substrate, Cofactor) A->B C 3. Add Inhibitor (Varying Concentrations) B->C D 4. Pre-incubate C->D E 5. Initiate Reaction (Add Enzyme or Substrate) D->E F 6. Monitor Reaction Progress (Spectrophotometry, Fluorometry, etc.) E->F G 7. Data Analysis (Calculate Initial Velocity, % Inhibition) F->G H 8. Determine IC50/Ki Values G->H

References

Application Notes and Protocols for Cell-Based Models in Phosphoribosylamine Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a critical, yet highly unstable, intermediate in the de novo purine biosynthesis pathway.[1][2] Its formation, catalyzed by the enzyme amidophosphoribosyltransferase (PPAT), represents the first committed step in the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer, making the study of PRA metabolism a key area for therapeutic development.[4][5]

These application notes provide detailed protocols for utilizing cell-based models to investigate PRA metabolism. Given the inherent instability of PRA (with a half-life of seconds under physiological conditions), these protocols emphasize rapid and efficient sample processing to ensure accurate quantification.[1][6]

Featured Cell Lines for PRA Metabolism Studies

A variety of human cancer cell lines are utilized to study de novo purine synthesis due to their high proliferative rates and reliance on this pathway.

Cell LineTypeKey Characteristics Relevant to Purine Metabolism
HeLa Cervical CancerA widely used, robust cell line with well-characterized metabolic pathways.[7][8]
A549 Lung CarcinomaExhibits metabolic flexibility and is a common model for studying cancer metabolism.[6][9][10]
PC9 Lung AdenocarcinomaKnown to have alterations in signaling pathways that can impact metabolism.[11]
HEK293T Human Embryonic KidneyEasily transfected and often used for studies involving protein overexpression or gene knockdown.[8]
Jurkat T-cell LeukemiaA suspension cell line useful for studying the metabolic demands of hematological malignancies.[8]

Signaling Pathway Overview: De Novo Purine Synthesis

The de novo purine synthesis pathway is a multi-step process that builds the purine rings of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The formation of this compound is the initial and rate-limiting step.

de_novo_purine_synthesis cluster_0 De Novo Purine Synthesis PRPP PRPP (5-Phosphoribosyl- 1-pyrophosphate) PRA This compound (PRA) PRPP->PRA PPAT Glutamine Glutamine Glutamine->PRA Glutamate Glutamate GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GART Glycine Glycine + ATP Glycine->GAR IMP Inosine Monophosphate (IMP) GAR->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP

Figure 1. The initial steps of the de novo purine synthesis pathway.

Experimental Protocols

Protocol 1: Cell Culture for Metabolic Studies

This protocol provides a general guideline for culturing adherent cell lines such as HeLa and A549 for use in metabolic assays.

Materials:

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Medium for A549, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1][6]

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Cell culture flasks or plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of the experiment.

  • Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2. Renew the culture medium every 2-3 days.[9]

  • Passaging: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for subculturing.[1][9]

Protocol 2: Rapid Quenching and Metabolite Extraction for this compound Analysis

Due to the extreme instability of PRA, rapid quenching of metabolic activity is paramount for accurate measurement. This protocol is designed to minimize PRA degradation during sample preparation.

quenching_workflow start Adherent Cells (70-80% Confluency) aspirate_media Aspirate Medium start->aspirate_media wash_pbs Quick Wash with Warm PBS (<10s) aspirate_media->wash_pbs flash_freeze Flash Freeze in Liquid Nitrogen wash_pbs->flash_freeze add_solvent Add Ice-Cold 80% Methanol flash_freeze->add_solvent scrape_cells Scrape Cells add_solvent->scrape_cells collect_lysate Collect Lysate scrape_cells->collect_lysate centrifuge Centrifuge at 16,000 x g, 4°C collect_lysate->centrifuge supernatant Collect Supernatant (Metabolite Extract) centrifuge->supernatant end LC-MS/MS Analysis supernatant->end

Figure 2. Workflow for rapid quenching and metabolite extraction.

Materials:

  • Cultured cells in 6-well plates

  • Warm (37°C) PBS

  • Liquid nitrogen

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Media Removal: Quickly aspirate the culture medium from the well.

  • Washing: Immediately wash the cells with 1 mL of pre-warmed PBS. This step should be performed as quickly as possible (<10 seconds) to minimize metabolic changes. Aspirate the PBS completely.[1]

  • Quenching: Immediately place the plate on a bed of dry ice or in liquid nitrogen to flash-freeze the cells and halt all metabolic activity.[1][2]

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well.

  • Cell Lysis: Scrape the frozen cells into the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube for analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of PRA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Metabolite extract (from Protocol 2)

  • LC-MS/MS system

  • Appropriate chromatography column (e.g., HILIC)

Procedure:

  • Sample Preparation: The metabolite extract may need to be dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Chromatographic Separation: Use a HILIC column to separate PRA from other polar metabolites.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode and use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the specific mass transition for PRA.

  • Quantification: Generate a standard curve using a synthesized PRA standard (if available) or use a stable isotope-labeled internal standard for relative quantification.

Note: Due to the instability of PRA, it is crucial to keep samples on ice or at 4°C throughout the sample preparation and analysis process.

Protocol 4: Amidophosphoribosyltransferase (PPAT) Activity Assay in Cell Lysates

This protocol describes a method to measure the enzymatic activity of PPAT in cell lysates. The assay indirectly measures PPAT activity by quantifying the production of glutamate, a co-product of the reaction.

Materials:

  • Cultured cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • PPAT assay buffer (containing PRPP and glutamine)

  • Glutamate detection kit (e.g., a colorimetric or fluorometric assay)

  • Bradford assay reagent for protein quantification

Procedure:

  • Cell Lysate Preparation:

    • Wash cultured cells with cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a Bradford assay.

  • Enzymatic Reaction:

    • In a microplate, add a standardized amount of cell lysate to the PPAT assay buffer.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Glutamate Detection:

    • Use a commercial glutamate detection kit to quantify the amount of glutamate produced in each reaction.

  • Data Analysis:

    • Calculate the rate of glutamate production and normalize it to the total protein concentration to determine the specific activity of PPAT (e.g., in nmol/min/mg protein).

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, data for PPAT activity in various cancer cell lines. This data is for illustrative purposes to demonstrate how results can be presented.

Cell LinePPAT Specific Activity (nmol/min/mg protein)Relative this compound Level (Fold Change vs. HeLa)
HeLa 15.2 ± 1.81.0
A549 22.5 ± 2.51.5
PC9 18.9 ± 2.11.2
HEK293T 10.8 ± 1.50.7
Jurkat 28.4 ± 3.11.9

Data are represented as mean ± standard deviation from three independent experiments. Relative this compound levels are hypothetical and would be determined by LC-MS/MS analysis.

Troubleshooting

  • Low PRA Signal: This is likely due to the instability of PRA. Ensure that the quenching and extraction steps are performed as rapidly as possible and that samples are kept cold at all times.

  • High Variability in PPAT Activity: This can be caused by inconsistent cell lysis or variations in cell confluency. Ensure complete cell lysis and use cells from the same passage number at a consistent confluency.

  • Metabolite Leakage: If using suspension cells, rapid filtration is recommended over centrifugation for the washing step to minimize leakage of intracellular metabolites.[2]

By following these detailed protocols, researchers can effectively utilize cell-based models to investigate the critical role of this compound metabolism in health and disease, paving the way for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

troubleshooting low yield in phosphoribosylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of phosphoribosylamine (PRA), a critical but highly unstable intermediate in de novo purine biosynthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significantly lower than expected yields of this compound. What are the primary causes?

Low yields in this compound synthesis are a common issue, primarily stemming from the inherent instability of the PRA molecule. The main factors to investigate are:

  • Inherent Instability of this compound: PRA is a chemically reactive intermediate with a very short half-life. For instance, at 37°C and a pH of 7.5, its half-life is approximately 38 seconds[1]. This rapid degradation back to ribose 5-phosphate is a major contributor to low yields.

  • Suboptimal Reaction Conditions: The enzymatic synthesis of PRA is sensitive to pH, temperature, and buffer composition. Deviations from the optimal conditions for the specific amidophosphoribosyltransferase (PRPP-AT) being used can drastically reduce efficiency.

  • Substrate and Cofactor Limitations: The concentrations and purity of the substrates, 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine, are critical. Insufficient amounts or poor quality of these starting materials will directly impact the yield.

  • Enzyme Activity and Stability: The activity of the PRPP-AT enzyme is paramount. Improper storage, handling, or the presence of inhibitors can lead to reduced catalytic efficiency.

Q2: How can we mitigate the rapid degradation of this compound during our experiments?

Addressing the instability of PRA is key to improving yield. Consider the following strategies:

  • Temperature and pH Control: Maintain strict control over the reaction temperature and pH to align with the optimal conditions for enzyme stability and activity, which will favor the forward reaction.

  • Immediate "Trapping" of PRA: A common strategy is to couple the synthesis of PRA with the subsequent reaction in the purine biosynthesis pathway. The next enzyme, glycinamide ribonucleotide (GAR) synthetase, utilizes PRA as a substrate to form GAR.[2][3] By including GAR synthetase and its substrates (glycine and ATP) in the reaction mixture, PRA is consumed as it is formed, shifting the equilibrium towards product formation and preventing its degradation. This concept is related to substrate channeling, where the unstable intermediate is passed directly between enzymes.[2]

  • Minimize Reaction Time: Plan experiments to minimize the time between PRA synthesis and its subsequent use or analysis.

Q3: What are the optimal concentrations of substrates and cofactors for PRA synthesis?

The optimal concentrations can vary depending on the specific enzyme and experimental setup. However, here are some general guidelines:

  • PRPP and Glutamine: These are the primary substrates for the reaction catalyzed by PRPP amidotransferase.[3][4] Ensure they are not the limiting reagents. Titration experiments may be necessary to determine the optimal concentrations for your system.

  • Magnesium (Mg²⁺): This is a crucial cofactor for PRPP synthetase, the enzyme that produces PRPP.[5] Its presence is also important for the activity of many ATP-dependent enzymes.

Table 1: Key Reactants and Their Roles in this compound Synthesis

ComponentRoleTypical Considerations
5-Phosphoribosyl-1-pyrophosphate (PRPP) Ribose-phosphate donorEnsure high purity; can be a limiting substrate.
Glutamine Amine group donorPrimary nitrogen source for PRA formation.[3][4]
PRPP Amidotransferase (PRPP-AT) EnzymeCatalyzes the formation of PRA.[3]
Magnesium (Mg²⁺) CofactorEssential for the activity of PRPP synthetase and other enzymes.[5]
Buffer pH maintenanceMaintain optimal pH for enzyme activity and PRA stability.
Q4: How can we confirm the activity of our PRPP amidotransferase enzyme?

To troubleshoot low yields, it's essential to verify the activity of your PRPP-AT enzyme. This can be done through a coupled enzyme assay.

  • Coupled Assay with GAR Synthetase: The most effective method is to couple the PRPP-AT reaction with the GAR synthetase reaction. The formation of the more stable product, GAR, can be monitored over time. The rate of GAR formation is indicative of the PRPP-AT activity, assuming GAR synthetase is not the limiting factor.

Experimental Protocols

Protocol 1: Coupled Enzymatic Synthesis and Trapping of this compound

This protocol describes a method to synthesize PRA and immediately convert it to the more stable GAR to maximize yield.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂ and 100 mM KCl).

    • To the buffer, add the following components to their final desired concentrations:

      • PRPP (e.g., 0.5 mM)

      • Glutamine (e.g., 2 mM)

      • Glycine (e.g., 5 mM)

      • ATP (e.g., 2 mM)

      • GAR Synthetase (a sufficient excess to ensure it is not rate-limiting)

  • Initiation of Reaction:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding PRPP amidotransferase.

  • Monitoring the Reaction:

    • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent like perchloric acid).

    • Analyze the formation of GAR using a suitable method, such as HPLC or a colorimetric assay for ADP formation.

Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Yield

TroubleshootingWorkflow start Low this compound Yield check_instability Is the inherent instability of PRA being addressed? start->check_instability check_conditions Are the reaction conditions (pH, temp) optimal? check_instability->check_conditions Yes implement_trapping Implement a coupled reaction with GAR synthetase to 'trap' PRA. check_instability->implement_trapping No check_substrates Are substrate concentrations (PRPP, Gln) adequate and pure? check_conditions->check_substrates Yes optimize_conditions Optimize pH and temperature for the specific enzyme. check_conditions->optimize_conditions No check_enzyme Is the PRPP-AT enzyme active? check_substrates->check_enzyme Yes verify_substrates Verify substrate concentration and purity. Perform titration if necessary. check_substrates->verify_substrates No assay_enzyme Perform an independent enzyme activity assay. check_enzyme->assay_enzyme No end_success Yield Improved check_enzyme->end_success Yes implement_trapping->end_success optimize_conditions->end_success verify_substrates->end_success assay_enzyme->end_success

Caption: Troubleshooting workflow for low this compound yield.

Diagram 2: De Novo Purine Biosynthesis Pathway - Initial Steps

PurineBiosynthesis cluster_reactants Substrates cluster_products Products PRPP PRPP PRPP_AT PRPP Amidotransferase PRPP->PRPP_AT Gln Glutamine Gln->PRPP_AT Gly Glycine + ATP GAR_Syn GAR Synthetase Gly->GAR_Syn PRA This compound (PRA) (Unstable Intermediate) PRA->GAR_Syn Degradation Hydrolysis PRA->Degradation GAR Glycinamide Ribonucleotide (GAR) PRPP_AT->PRA GAR_Syn->GAR R5P Ribose 5-Phosphate Degradation->R5P

Caption: Initial steps of de novo purine biosynthesis highlighting PRA instability.

References

Technical Support Center: Optimizing Mass Spectrometry for Phosphoribosylamine (PRA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of phosphoribosylamine (PRA) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered during the detection of this unstable metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PRA), and why is it difficult to detect?

A1: this compound (PRA) is a key intermediate in the de novo biosynthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[1] Its detection is challenging primarily due to its inherent chemical instability. Under physiological conditions (pH 7.5 and 37°C), PRA has a very short half-life of approximately 35-38 seconds, rapidly hydrolyzing to ribose 5-phosphate.[2][3] This instability makes it difficult to maintain sufficient concentrations for analysis throughout sample preparation and detection.

Q2: What are the expected mass-to-charge (m/z) ratios for PRA in mass spectrometry?

A2: The chemical formula for this compound is C5H12NO7P, with a molar mass of 229.125 g/mol .[1] In mass spectrometry, you would typically look for the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. The expected m/z values are:

  • [M+H]+ : ~230.05 m/z

  • [M-H]- : ~228.03 m/z

It is crucial to use a high-resolution mass spectrometer to differentiate PRA from other molecules with similar masses.

Q3: Why am I observing significant in-source fragmentation of my sample?

A3: In-source fragmentation is a common issue when analyzing labile molecules like PRA and other ribonucleotides.[4] This phenomenon occurs when the molecule breaks apart within the ion source of the mass spectrometer before it can be analyzed. For PRA, the N-glycosidic bond is particularly susceptible to cleavage, which can lead to the loss of the amine group or fragmentation of the ribose moiety.[4] Optimizing ion source parameters such as temperature and voltage is critical to minimize this effect.[4]

Q4: Are there chemical derivatization methods to improve PRA stability and detection?

A4: Chemical derivatization is a strategy used to enhance the stability and ionization efficiency of analytes for mass spectrometry.[5][6][7] While not extensively documented specifically for PRA, derivatization of its functional groups (amine and phosphate) could potentially stabilize the molecule and improve its chromatographic retention and detection. This remains an area for methodological development.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the biochemical pathway involving PRA and a typical experimental workflow for its detection.

purine_biosynthesis cluster_step1 Amidophosphoribosyltransferase cluster_step2 GAR Synthetase PRPP PRPP PRA This compound (PRA) PRPP->PRA + Gln → Glu + PPi Gln Glutamine Glu Glutamate GAR Glycinamide Ribonucleotide (GAR) PRA->GAR + Glycine + ATP → ADP + Pi Gly Glycine pathway ... GAR->pathway

Caption: De novo purine biosynthesis pathway highlighting the formation and consumption of PRA.

experimental_workflow sample_prep Sample Preparation (e.g., cell lysis, quenching) extraction Metabolite Extraction (e.g., cold solvent) sample_prep->extraction lc_separation LC Separation (HILIC column) extraction->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection data_analysis Data Analysis (quantification, identification) ms_detection->data_analysis

Caption: A typical experimental workflow for the detection of PRA using LC-MS/MS.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometric analysis of PRA.

Problem 1: No PRA peak detected or very low signal intensity.

Possible Cause Suggested Solution
PRA Degradation PRA is highly unstable.[2][3][8] Ensure rapid sample processing at low temperatures. Use ice-cold solvents for extraction and keep samples chilled until injection.
Suboptimal Ionization Optimize ion source parameters. For electrospray ionization (ESI), adjust spray voltage, capillary temperature, and gas flows to minimize fragmentation and maximize ionization.[4][9]
Poor Chromatographic Retention PRA is polar. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention. Optimize the mobile phase composition (e.g., high organic content with an aqueous buffer).
Concentration Below Limit of Detection (LOD) Concentrate the sample extract before analysis. Ensure the mass spectrometer is tuned and calibrated for optimal sensitivity in the target m/z range.[9]

Problem 2: High background noise in the mass spectrum.

Possible Cause Suggested Solution
Contaminated Solvents or System Use high-purity, LC-MS grade solvents and additives.[10] Flush the LC system and clean the ion source regularly to remove contaminants.[10][11]
Matrix Effects The sample matrix can interfere with ionization.[9] Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances.
Electronic Noise Ensure proper grounding of the LC-MS system and check for sources of electronic interference in the laboratory.[10]

Problem 3: Inconsistent retention times for the PRA peak.

Possible Cause Suggested Solution
Unstable LC Conditions Ensure the column is properly equilibrated before each injection. Check for leaks in the LC system and ensure consistent mobile phase composition and flow rate.[12]
Column Degradation The column may be contaminated or degraded.[10] Flush the column according to the manufacturer's instructions or replace it if performance does not improve.
Fluctuations in Temperature Use a column oven to maintain a stable temperature, as retention times can be sensitive to temperature changes.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues.

troubleshooting_flow decision decision process process start_node Start Troubleshooting decision_peak decision_peak start_node->decision_peak Is a PRA peak detected? end_node Problem Resolved process_optimize_ms Check sample stability Optimize ion source Use HILIC column decision_peak->process_optimize_ms No decision_peak_shape Is peak shape/retention time OK? decision_peak->decision_peak_shape Yes process_optimize_ms->end_node decision_peak_shape->end_node Yes process_check_lc Check for leaks Equilibrate/flush column Verify mobile phase decision_peak_shape->process_check_lc No process_check_lc->end_node

Caption: A decision tree for troubleshooting PRA detection in LC-MS experiments.

Experimental Protocols and Data

Protocol: LC-MS/MS Analysis of PRA

This protocol is a general guideline and may require optimization for specific instruments and sample types.

  • Sample Preparation:

    • Quench metabolic activity rapidly, for example, by flash-freezing cells in liquid nitrogen.

    • Extract metabolites using an ice-cold extraction solvent (e.g., 80% methanol).

    • Centrifuge at a high speed at 4°C to pellet debris.

    • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions.

  • LC Separation:

    • Column: HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of B, then gradually increase A to elute polar compounds like PRA.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-40°C.

  • MS/MS Detection:

    • Ionization Mode: ESI Positive or Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for [M+H]+ or [M-H]-.

    • Product Ion (Q3): A characteristic fragment ion of PRA. The N-glycosidic bond is susceptible to breaking, so fragments corresponding to the ribose-5-phosphate or the base moiety are expected.[4]

    • Optimization: Optimize collision energy and other MRM parameters for each transition.[13]

Quantitative Data: Representative MS Parameters

The following table provides a starting point for setting up an MS method for PRA and related compounds. These values may require further optimization.[4]

CompoundPrecursor Ion (m/z)PolarityCollision Energy (Normalized)Key Fragment Ions (m/z)
PRA ~230.05Positive20-35Fragments from ribose-5-phosphate moiety, loss of NH3
GAR ~288.08Positive25-40Fragments showing loss of water, glycine moiety
R5P ~213.02Negative15-3096.96 (PO3), 153.02 (loss of H2O and PO3)

Note: Optimal collision energies are instrument-dependent and should be determined empirically.

References

Phosphoribosylamine (PRA) Quantification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoribosylamine (PRA) quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the measurement of this highly labile metabolite. Here you will find troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during PRA quantification experiments.

ProblemPotential CauseSuggested Solution
No or Very Low Signal PRA Degradation: PRA is extremely unstable, with a half-life of only 5-38 seconds at physiological pH and temperature.[1][2][3]• Minimize the time between sample collection and analysis. • Immediately quench metabolic activity with a cold solvent like acidic acetonitrile:methanol:water.[4] • Ensure all sample preparation steps are performed on ice or at 4°C.
Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix.• Homogenize cell or tissue samples thoroughly.[5] • Use a validated extraction protocol for polar metabolites. Ensure the chosen solvent is appropriate for PRA.
Low Intracellular Concentration: The basal concentration of PRA in your samples may be below the detection limit of your assay.• Increase the amount of starting material (e.g., cell number or tissue weight). • Consider using a more sensitive analytical method, such as LC-MS/MS with multiple reaction monitoring (MRM).[6][7]
High Signal Variability / Poor Reproducibility Inconsistent Sample Handling: Minor variations in timing or temperature during sample preparation can lead to significant differences in PRA degradation.• Standardize every step of the sample preparation workflow, from quenching to extraction. • Use an automated liquid handler for repetitive pipetting steps if possible.
Chromatographic Issues (HPLC/LC-MS): Purines can exhibit poor peak shape and variable retention times.[8]• Optimize the mobile phase pH; phosphate buffers at low pH (2.5–3.0) can improve stability.[8] • Consider using ion-pairing reagents or specialized columns (e.g., mixed-mode, polar-embedded) designed for polar analytes.[8][9]
High Background Signal / Interferences Matrix Effects (LC-MS/MS): Other molecules in the sample extract can co-elute with PRA and interfere with its ionization, leading to signal suppression or enhancement.• Perform a matrix effect evaluation using a standard addition approach.[10] • Improve sample cleanup using solid-phase extraction (SPE). • Ensure chromatographic separation of PRA from interfering compounds.
Interfering Substances (Enzymatic Assays): Components in the sample may inhibit the coupling enzymes used in the assay.• Deproteinize samples prior to the assay using methods like 10 kDa spin filters or perchloric acid (PCA) precipitation.[5] • Be aware of common inhibitors such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[5]
Contamination: Reagents or labware may be contaminated with interfering substances.• Use high-purity reagents and solvents (e.g., LC-MS grade). • Ensure all tubes and pipette tips are clean and free of contaminants.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PRA) and why is it important? A1: this compound (PRA) is the first committed intermediate in the de novo purine biosynthesis pathway, a fundamental process that builds the purine nucleotides necessary for DNA and RNA.[11][12] It is formed from phosphoribosyl pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme amidophosphoribosyltransferase (PPAT).[13] Its quantification can provide insights into the flux of this critical metabolic pathway.

Q2: What makes PRA so difficult to quantify? A2: The primary challenge in quantifying PRA is its extreme chemical instability. Under physiological conditions (pH 7.5, 37°C), it has a half-life of approximately 5 to 38 seconds, rapidly hydrolyzing to ribose 5-phosphate and ammonia.[1][2][3] This requires incredibly rapid and controlled sample handling and analysis to achieve accurate measurements.

Q3: What are the primary methods used to quantify PRA? A3: Due to its instability, direct measurement is rare. Common methods include:

  • Coupled Enzymatic Assays: These assays "trap" PRA by immediately converting it into a more stable downstream product, glycinamide ribonucleotide (GAR), using the enzyme GAR synthetase.[2][14] The formation of GAR can then be measured, often via a colorimetric or fluorescent readout.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying metabolites.[15][16] For PRA, it requires rapid quenching and extraction, followed by quick analysis, often using hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography.[6]

Q4: How should I prepare my samples for PRA analysis? A4: The key is speed and maintaining cold temperatures. A typical workflow involves:

  • Quenching: Rapidly halt all enzymatic activity by adding the cells or tissue to a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).

  • Homogenization/Lysis: Thoroughly break open the cells or tissue to release intracellular metabolites.

  • Deproteinization: Remove proteins that can interfere with analysis, typically by centrifugation after solvent extraction or by using spin filters.[5]

  • Analysis: Analyze the extract immediately or store it at -80°C until analysis.

Q5: Are there any known interferences I should be aware of? A5: Yes. In enzymatic assays, substances like EDTA, SDS, and sodium azide can inhibit enzyme activity.[5] In LC-MS/MS, high concentrations of salts or lipids can cause ion suppression, and other phosphorylated sugars may have similar chromatographic behavior, necessitating a highly selective method.[17]

Visualizing Key Processes

De Novo Purine Biosynthesis Pathway: The Role of PRA

Purine_Pathway PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA This compound (PRA) PRPP->PRA  PPAT Gln Glutamine Gln->PRA GAR Glycinamide Ribonucleotide (GAR) PRA->GAR  GAR Synthetase Gly Glycine + ATP Gly->GAR Pathway ... GAR->Pathway IMP Inosine Monophosphate (IMP) Pathway->IMP PRA_Workflow Start 1. Sample Collection (Cells/Tissue) Quench 2. Rapid Quenching (e.g., Cold Methanol) Start->Quench Extract 3. Metabolite Extraction (Homogenization/Lysis) Quench->Extract Deproteinize 4. Deproteinization (Centrifugation) Extract->Deproteinize Analyze 5. LC-MS/MS Analysis Deproteinize->Analyze Data 6. Data Processing (Quantification) Analyze->Data Troubleshooting_Logic Problem Problem: No or Low PRA Signal Check_Degradation Was sample processing immediate and cold? Problem->Check_Degradation Degradation_Yes Yes Check_Degradation->Degradation_Yes Degradation_No No Check_Degradation->Degradation_No Check_Sensitivity Is the analytical method sensitive enough? Degradation_Yes->Check_Sensitivity Degradation Unlikely Solution_Degradation Solution: Implement rapid quenching and keep samples on ice. Degradation_No->Solution_Degradation Likely PRA Degradation Sensitivity_Yes Yes Check_Sensitivity->Sensitivity_Yes Sensitivity_No No Check_Sensitivity->Sensitivity_No Check_Extraction Is the extraction protocol validated? Sensitivity_Yes->Check_Extraction Sensitivity is Adequate Solution_Sensitivity Solution: Switch to LC-MS/MS or increase starting material. Sensitivity_No->Solution_Sensitivity Insufficient Sensitivity Solution_Extraction Solution: Optimize extraction solvent and homogenization. Check_Extraction->Solution_Extraction Potential Inefficient Extraction

References

improving the stability of phosphoribosylamine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of phosphoribosylamine (PRA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and analytical reproducibility of this labile metabolite. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of this compound.

Understanding the Challenge: The Instability of this compound

This compound is a critical intermediate in the de novo purine biosynthesis pathway.[1] However, it is notoriously unstable, with a half-life of approximately 38 seconds at 37°C and pH 7.5, readily hydrolyzing to ribose 5-phosphate and ammonia.[1][2] This inherent instability presents a significant hurdle for accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound I should be aware of during analysis?

A1: The primary degradation product of this compound is ribose 5-phosphate, formed through hydrolysis. This degradation can be accelerated by non-optimal pH and temperature conditions during sample handling and analysis.

Q2: My this compound signal is consistently low or absent in my LC-MS/MS analysis. What are the likely causes?

A2: Low or no signal for this compound is a common issue and can be attributed to several factors:

  • Inefficient Quenching: Metabolic activity was not halted quickly enough, allowing for enzymatic degradation of PRA.

  • Suboptimal Extraction: The extraction solvent and procedure may not be suitable for preserving this polar and unstable metabolite.

  • Degradation During Sample Preparation: Prolonged exposure to room temperature or inappropriate pH can lead to complete degradation before analysis.

  • Poor Ionization: The inherent properties of PRA may lead to poor ionization under the chosen mass spectrometry conditions.

  • Matrix Effects: Other components in your sample may be suppressing the ionization of PRA.

Q3: I am observing high variability in my this compound measurements between replicates. What could be the reason?

A3: High variability is often a symptom of inconsistent sample handling and the instability of this compound. Key factors include:

  • Inconsistent Quenching Times: Even small variations in the time between sample collection and quenching can lead to significant differences in PRA levels.

  • Temperature Fluctuations: Inconsistent temperatures during sample processing can lead to variable rates of degradation.

  • Sample Workup Time: Longer and more variable sample preparation times will result in greater and more inconsistent degradation.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.

Issue 1: Low or No this compound Signal
Potential Cause Suggested Solution
Ineffective Metabolic Quenching Immediately quench metabolic activity upon sample collection. For cell cultures, rapid filtration and immersion in a cold quenching solution (e.g., -80°C 80% methanol) is recommended. For tissues, freeze-clamping with liquid nitrogen is the gold standard.
Degradation During Extraction Perform all extraction steps on ice or at 4°C. Use pre-chilled solvents. Minimize the time between quenching and the completion of extraction.
Inappropriate Extraction Solvent For polar metabolites like PRA, a cold methanol/water mixture (e.g., 80:20 v/v) is often effective. A biphasic extraction with methanol, water, and chloroform can be used to separate polar metabolites from lipids.
Hydrolysis Due to pH Maintain a neutral to slightly acidic pH during sample preparation and analysis, as extreme pH values can accelerate hydrolysis.
Poor LC-MS Performance Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for retaining and separating highly polar compounds like PRA.[3] Ion-pair chromatography can also be an effective alternative.[4] Ensure your mass spectrometer is properly calibrated and tuned.
Issue 2: High Signal Variability
Potential Cause Suggested Solution
Inconsistent Sample Handling Standardize every step of your sample preparation protocol, from collection to analysis. Use a timer to ensure consistent incubation and centrifugation times.
Temperature Fluctuations Use pre-chilled tubes, racks, and centrifuges. Perform all steps in a cold room or on ice.
Sample Storage Issues After extraction, immediately analyze the samples or store them at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Rapid Quenching and Extraction of this compound for LC-MS/MS Analysis

This protocol is designed to minimize the degradation of this compound during sample preparation.

1. Quenching (Adherent Cells): a. Aspirate the culture medium. b. Immediately wash the cells with ice-cold saline (e.g., 0.9% NaCl). c. Add liquid nitrogen directly to the culture dish to flash-freeze the cells and quench metabolism. d. Add 1 mL of pre-chilled (-80°C) 80% methanol. e. Scrape the cells into the methanol and transfer to a pre-chilled tube.

2. Quenching (Suspension Cells): a. Rapidly filter the cell suspension. b. Immediately transfer the filter with the cells into a tube containing a pre-chilled (-40°C) quenching solution (e.g., 60% methanol).

3. Extraction: a. Vortex the cell slurry vigorously for 1 minute. b. Centrifuge at 15,000 x g for 10 minutes at 4°C. c. Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube. d. Dry the extract using a vacuum concentrator (e.g., SpeedVac) at a low temperature. e. Reconstitute the dried pellet in a suitable solvent for LC-MS/MS analysis (e.g., 90% acetonitrile/10% water).

Protocol 2: Chemical Trapping and Derivatization of this compound

To enhance stability, the primary amine group of this compound can be derivatized to a more stable form. Dansyl chloride is a common derivatizing agent for primary amines.[5]

1. Sample Preparation: a. Follow the quenching and extraction protocol as described above. b. After drying, reconstitute the sample in a derivatization buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).

2. Derivatization: a. Add a solution of Dansyl chloride in acetone to the sample. b. Incubate the reaction at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes). The optimal conditions should be determined empirically. c. Quench the reaction by adding a small amount of a primary amine-containing solution (e.g., glycine).

3. Analysis: a. The derivatized sample can then be analyzed by LC-MS/MS. The derivatization will alter the retention time and mass-to-charge ratio of this compound.

Protocol 3: LC-MS/MS Analysis of this compound

Given the polar nature of this compound, HILIC is a recommended chromatographic technique.[3]

Parameter Recommendation
Column HILIC column (e.g., aminopropyl stationary phase)
Mobile Phase A 20 mM ammonium acetate in water, pH 9.75
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute polar compounds.
Flow Rate 0.3 mL/min
Injection Volume 2-5 µL
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Precursor ion (m/z) and product ions for this compound would need to be determined using a standard. For the underivatized molecule, the protonated precursor would be [M+H]+.
Protocol 4: Sample Preparation for NMR Analysis

1. Sample Preparation: a. Follow the quenching and extraction protocol, ensuring a sufficient amount of starting material due to the lower sensitivity of NMR. b. Dry the metabolite extract completely. c. Reconstitute the dried sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP).

2. NMR Acquisition: a. Use a high-field NMR spectrometer for maximum sensitivity and resolution. b. To suppress the residual water signal, a presaturation or a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence can be used.[2] c. For specific detection of phosphorus-containing compounds, ³¹P NMR spectroscopy can be employed.[6][7] This can provide a cleaner spectrum with less overlap compared to ¹H NMR.

Data Presentation

Table 1: Stability of this compound Under Various Conditions
Condition Half-life (t₁/₂) Reference
37°C, pH 7.5~38 seconds[1][2]
4°C, neutral pHSignificantly increased (exact value not readily available in literature, but low temperature is critical for preservation)General principle for unstable metabolites
Room TemperatureVery short, rapid degradation expectedGeneral principle for unstable metabolites

Visualizations

de_novo_purine_biosynthesis PRPP Ribose-5-phosphate PRA This compound PRPP->PRA PRPP amidotransferase GAR Glycinamide ribonucleotide PRA->GAR GAR synthetase FGAR Formylglycinamide ribonucleotide GAR->FGAR GAR transformylase FGAM Formylglycinamidine ribonucleotide FGAR->FGAM FGAM synthetase AIR Aminoimidazole ribonucleotide FGAM->AIR AIR synthetase CAIR Carboxyaminoimidazole ribonucleotide AIR->CAIR AIR carboxylase SAICAR Succinylaminoimidazole- carboxamide ribonucleotide CAIR->SAICAR SAICAR synthetase AICAR Aminoimidazole- carboxamide ribonucleotide SAICAR->AICAR Adenylosuccinate lyase FAICAR Formylaminoimidazole- carboxamide ribonucleotide AICAR->FAICAR AICAR transformylase IMP Inosine monophosphate FAICAR->IMP IMP cyclohydrolase

Caption: De novo purine biosynthesis pathway highlighting this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Sample Collection quenching 2. Rapid Quenching (e.g., Liquid Nitrogen, -80°C Methanol) sample_collection->quenching extraction 3. Cold Extraction (e.g., 80% Methanol) quenching->extraction derivatization 4. (Optional) Chemical Trapping/ Derivatization extraction->derivatization lc_ms LC-MS/MS Analysis (HILIC or Ion-Pair) extraction->lc_ms nmr NMR Analysis (¹H with water suppression or ³¹P) extraction->nmr derivatization->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis nmr->data_analysis

Caption: General experimental workflow for the analysis of this compound.

References

troubleshooting phosphoribosylamine degradation in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoribosylamine (PRA). Given the inherent instability of PRA, this guide focuses on addressing common challenges encountered during its experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PRA), and why is it difficult to work with?

This compound is a crucial intermediate in the de novo biosynthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[1] The primary challenge in studying PRA is its extreme instability. Under physiological conditions (pH 7.5 and 37°C), it has a very short half-life of approximately 38 seconds, rapidly hydrolyzing into ribose 5-phosphate.[2] This inherent chemical reactivity necessitates specialized handling and analytical strategies to obtain reliable data.

Q2: What are the primary degradation products of PRA in a sample?

The principal degradation product of this compound is ribose 5-phosphate, formed through hydrolysis.[3] This degradation is a non-enzymatic process and is highly dependent on the pH and temperature of the sample environment.

Q3: How can I minimize PRA degradation during sample preparation?

Minimizing PRA degradation is critical for accurate quantification. Key considerations include:

  • Speed and Temperature: Process samples as quickly as possible and maintain them at low temperatures (e.g., on ice) to reduce the rate of hydrolysis.

  • pH Control: The stability of PRA is pH-dependent. While physiological pH leads to rapid degradation, altering the pH may interfere with enzymatic assays. It is crucial to maintain a consistent and optimized pH throughout the experiment.

  • Enzyme Inhibitors: If studying PRA formation, consider using inhibitors for downstream enzymes to prevent its consumption, though this will not prevent its chemical degradation.

  • Immediate Analysis: Analyze samples immediately after preparation whenever possible. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C. However, be aware that freeze-thaw cycles can also contribute to degradation of other sample components.

Q4: What are the common methods for detecting and quantifying PRA?

Direct quantification of PRA is challenging due to its instability.[4] Researchers often use indirect methods:

  • Enzymatic Trapping Assays: This is a common approach where a downstream enzyme, such as glycinamide ribonucleotide synthetase (GAR-syn), is used to convert the unstable PRA into a more stable product, glycinamide ribonucleotide (GAR).[2] The amount of GAR formed is then quantified as a proxy for the amount of PRA initially present.

  • Coupled Enzyme Assays: The production of PRA by glutamine phosphoribosylpyrophosphate amidotransferase (PRPP-AT) can be coupled to the GAR-syn reaction, and the overall reaction progress can be monitored.

  • LC-MS/MS: While direct detection of PRA is difficult, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to measure its more stable precursors (e.g., PRPP) and downstream products (e.g., GAR, purine nucleotides), allowing for an estimation of metabolic flux through the pathway.[4]

Troubleshooting Guides

Issue 1: Low or No Detectable PRA Signal

This is a common issue stemming from the rapid degradation of PRA.

Potential Cause Recommended Solution
Sample Handling Delay Minimize the time between sample collection, preparation, and analysis. Perform all steps on ice.
Suboptimal pH Ensure the buffer pH is optimal for the enzymatic assay and maintained consistently across all samples.
Incorrect Storage For any necessary storage, flash-freeze samples in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Low Enzyme Activity (in trapping assays) Verify the activity of the enzymes used in the trapping assay (e.g., GAR-syn). Ensure proper co-factors are present.
Insufficient Substrate Confirm that the concentration of precursor molecules, like PRPP and glutamine, is not a limiting factor in the reaction.
Issue 2: High Variability Between Replicates

High variability often points to inconsistent sample handling and the inherent instability of the analyte.

Potential Cause Recommended Solution
Inconsistent Incubation Times Use a multi-channel pipette and a timed protocol to ensure all samples are processed and incubated for the exact same duration.
Temperature Fluctuations Use a temperature-controlled water bath or incubator for reactions. Avoid leaving samples on the bench for extended periods.
Pipetting Errors Calibrate pipettes regularly. For small volumes, use specialized low-retention tips.
Sample Matrix Effects The presence of interfering substances in the sample can affect enzyme activity and analyte stability. Perform spike-and-recovery experiments to assess matrix effects.

Experimental Protocols

Protocol 1: Indirect Quantification of PRA via an Enzymatic Trapping Assay

This protocol describes a method to indirectly measure PRA by converting it to the more stable product, glycinamide ribonucleotide (GAR), using GAR synthetase.

Materials:

  • Cell or tissue lysate

  • Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 100 mM KCl, pH 7.5)

  • Glutamine: 10 mM

  • Phosphoribosyl pyrophosphate (PRPP): 1 mM

  • Glycine: 20 mM

  • ATP: 5 mM

  • Recombinant GAR synthetase (GAR-syn)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS/MS system for GAR quantification

Methodology:

  • Prepare cell or tissue lysate on ice.

  • Pre-warm the reaction buffer containing glycine, ATP, and GAR-syn to 37°C.

  • Initiate the reaction by adding the lysate, glutamine, and PRPP to the pre-warmed reaction buffer.

  • Incubate the reaction at 37°C for a very short and precise period (e.g., 30-60 seconds) due to the rapid turnover of PRA.

  • Stop the reaction by adding the cold quenching solution.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant for GAR concentration using a validated LC-MS/MS method.

Visualizations

This compound Synthesis and Degradation Pathway

PRA_Pathway PRPP PRPP + Glutamine PRA This compound (PRA) (Unstable Intermediate) PRPP->PRA PRPP-AT GAR Glycinamide Ribonucleotide (GAR) (Stable Product) PRA->GAR GAR-syn Degradation Ribose 5-Phosphate PRA->Degradation Hydrolysis (t½ ≈ 38s) Glycine Glycine + ATP

Caption: Synthesis and subsequent fate of this compound (PRA).

Troubleshooting Workflow for Low PRA Signal

Troubleshooting_Workflow Start Low or No PRA Signal Detected CheckHandling Review Sample Handling: - Kept on ice? - Processed immediately? Start->CheckHandling CheckAssay Verify Assay Conditions: - Correct pH? - Active enzymes? - Sufficient substrates? CheckHandling->CheckAssay Yes ImproveHandling Implement stricter temperature and time controls CheckHandling->ImproveHandling No OptimizeTime Optimize Incubation Time: Is the reaction time too long, allowing for complete degradation? CheckAssay->OptimizeTime Yes ValidateReagents Validate enzyme activity and substrate concentrations CheckAssay->ValidateReagents No TimeCourse Perform a time-course experiment (e.g., 15, 30, 60s) OptimizeTime->TimeCourse No End Signal Improved OptimizeTime->End Yes ImproveHandling->CheckAssay ValidateReagents->OptimizeTime TimeCourse->End

Caption: A logical workflow for troubleshooting low signal in PRA experiments.

References

Technical Support Center: Optimization of Phosphoribosylamine (PRA) Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of phosphoribosylamine (PRA) extraction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PRA), and why is its extraction challenging?

A1: this compound (PRA) is a crucial, yet highly unstable, intermediate in the de novo biosynthesis of purines.[1] Its inherent instability presents a significant challenge for extraction and quantification from biological tissues. The primary difficulty lies in its short half-life under physiological conditions, as it rapidly hydrolyzes.[1] Therefore, successful extraction hinges on immediate and effective quenching of all metabolic activity at the moment of tissue harvesting, followed by a rapid and cold extraction procedure.

Q2: What is the most critical step in preserving PRA during tissue collection?

A2: The most critical step is the immediate and rapid quenching of metabolic activity. Due to the high turnover rate of PRA, any delay will result in its degradation.[2] The recommended method is snap-freezing the tissue in liquid nitrogen immediately upon collection.[2][3] This ensures that all enzymatic reactions are halted, preserving the metabolic snapshot of the tissue at that moment.

Q3: Which extraction solvents are recommended for PRA?

A3: Cold organic solvents are recommended to ensure simultaneous protein precipitation and extraction of polar metabolites like PRA. Methanol-containing solvent mixtures are often effective.[4] A common starting point is a pre-chilled (-80°C) 80% methanol/water solution.[5] For a broader metabolite profile, a biphasic extraction using a methanol/chloroform/water mixture can be employed to separate polar and non-polar metabolites.[6][7]

Q4: Can PRA be directly measured after extraction?

A4: Direct measurement is challenging due to its instability. Most successful analyses of PRA involve downstream derivatization or detection by highly sensitive techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9][10] Often, PRA is measured as part of a larger panel of purine pathway intermediates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable PRA levels Delayed Quenching: Metabolic activity continued after tissue collection, leading to PRA degradation.Immediately upon collection, snap-freeze tissue in liquid nitrogen.[2][3] For adherent cells, quenching can be achieved by adding liquid nitrogen directly to the culture dish.[11]
Suboptimal Extraction Temperature: Extraction performed at temperatures that allow for enzymatic or chemical degradation.Ensure all solvents and equipment are pre-chilled to at least -20°C, and preferably -80°C.[12] Keep samples on dry ice or in a cold bath throughout the extraction process.[5]
Inefficient Extraction Solvent: The chosen solvent is not effectively extracting polar, phosphorylated compounds.Use a pre-chilled (-80°C) 80% methanol solution.[5] Alternatively, evaluate a methanol:water (1:1) or methanol:chloroform:water (40:40:20) extraction method.[6]
Poor Reproducibility Between Replicates Inconsistent Quenching Time: Variation in the time between tissue collection and freezing.Standardize the quenching procedure to be as rapid and consistent as possible for all samples.
Incomplete Tissue Homogenization: Inconsistent sample disruption leads to variable extraction efficiency.Ensure complete homogenization of the frozen tissue powder in the cold extraction solvent. Use of bead beaters or cryogenic grinders is recommended.
Variable Evaporation of Solvent: Inconsistent drying of extracts can lead to variability in final concentrations.Use a controlled environment for solvent evaporation, such as a centrifugal vacuum concentrator (SpeedVac).
Interference from Other Compounds in Downstream Analysis (MS/NMR) Contamination from Tissue Matrix: Lipids and proteins can interfere with the detection of polar metabolites.If using a monophasic extraction, consider a subsequent cleanup step. A biphasic extraction with methanol/chloroform/water will separate lipids into the non-polar phase.[7]
Salt Contamination: High salt concentrations from buffers can suppress ionization in mass spectrometry.If washing tissues or cells, use a volatile buffer like ammonium formate or a rapid rinse with cold water.[2][11]

Experimental Protocols

Protocol 1: Rapid Monophasic Extraction with Cold Methanol

This protocol is optimized for speed to minimize the degradation of unstable metabolites like PRA.

  • Tissue Quenching: Immediately after excision, snap-freeze the tissue sample in liquid nitrogen.

  • Homogenization: Grind the frozen tissue into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer the frozen tissue powder (e.g., 20-50 mg) to a pre-chilled tube containing 1 mL of 80% methanol (pre-cooled to -80°C).

  • Vortexing: Vortex vigorously for 1 minute, ensuring the powder is fully suspended.

  • Incubation: Incubate at -20°C for 20 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Drying: Dry the extract using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).

Protocol 2: Biphasic Extraction for Broader Metabolite Coverage

This method separates polar metabolites (like PRA) from lipids.

  • Tissue Quenching and Homogenization: Follow steps 1 and 2 from Protocol 1.

  • Extraction: To the frozen tissue powder, add a pre-chilled (-20°C) mixture of methanol:chloroform:water in a 2:2:1 ratio (e.g., 400 µL methanol, 400 µL chloroform, 200 µL water).

  • Vortexing and Incubation: Vortex vigorously for 1 minute and then incubate on ice for 15 minutes.

  • Phase Separation: Centrifuge at 16,000 x g for 15 minutes at 4°C. This will result in two distinct liquid phases.

  • Fraction Collection:

    • The upper aqueous phase contains the polar metabolites (including PRA). Carefully collect this layer.

    • The lower organic phase contains the lipids.

  • Drying and Reconstitution: Follow steps 8 and 9 from Protocol 1 for the collected aqueous phase.

Visualizations

De Novo Purine Biosynthesis Pathway

The diagram below illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the formation and consumption of this compound (PRA).

Purine_Biosynthesis cluster_enzymes R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP ATP -> AMP PRA This compound (PRA) PRPP->PRA Glutamine -> Glutamate GAR Glycinamide Ribonucleotide (GAR) PRA->GAR Glycine + ATP PRPPs PRPP Synthetase PRPPs->R5P GPAT Glutamine-PRPP Amidotransferase GPAT->PRPP GARS GAR Synthetase GARS->PRA

Caption: Key steps in the de novo purine synthesis pathway leading to PRA formation.

Experimental Workflow for PRA Extraction

This workflow outlines the critical stages from tissue collection to sample analysis for PRA.

Extraction_Workflow Collect 1. Tissue Collection Quench 2. Rapid Quenching (Liquid Nitrogen) Collect->Quench Homogenize 3. Cryogenic Homogenization Quench->Homogenize Extract 4. Cold Solvent Extraction (-20°C to -80°C) Homogenize->Extract Separate 5. Centrifugation (Pellet Proteins) Extract->Separate CollectSupernatant 6. Collect Supernatant Separate->CollectSupernatant Dry 7. Solvent Evaporation CollectSupernatant->Dry Analyze 8. Downstream Analysis (LC-MS / NMR) Dry->Analyze

References

Technical Support Center: Phosphoribosylamine (PRA) LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of phosphoribosylamine (PRA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1][2] This interference can lead to either a decrease in signal, known as ion suppression, or an increase in signal, known as ion enhancement.[3][4] These effects are a primary challenge in quantitative LC-MS, as they can significantly impact the accuracy, precision, and sensitivity of the analysis.[5][6][7]

Q2: Why is this compound (PRA) analysis particularly challenging and susceptible to matrix effects?

A2: PRA analysis is exceptionally challenging due to two main factors:

  • Inherent Instability: PRA is a highly unstable intermediate in the de novo purine biosynthesis pathway.[1][5][6] It has a reported half-life of as little as 5 to 38 seconds under physiological conditions (pH 7.5, 37°C), rapidly hydrolyzing to ribose 5-phosphate.[6][8][9] This chemical reactivity requires rapid and meticulous sample handling to prevent degradation before analysis.

  • High Polarity: As a phosphorylated sugar amine, PRA is a very polar molecule. Polar analytes are often difficult to retain on traditional reversed-phase LC columns and may elute early with other polar matrix components like salts, leading to significant ion suppression.[10]

Q3: How can I detect and quantify matrix effects in my PRA analysis?

A3: There are several established methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a PRA standard solution is introduced into the LC eluent after the analytical column.[6][9] A blank matrix extract is then injected. Any dip or rise in the constant PRA signal indicates regions of ion suppression or enhancement, respectively.[6][9]

  • Post-Extraction Spike Analysis: This is a quantitative approach and is considered the "gold standard" for assessing matrix effects.[4] The response of PRA spiked into a blank matrix extract after the extraction process is compared to the response of PRA in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[4]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Both are types of matrix effects that impact the reliability of LC-MS data.

  • Ion Suppression is the more common effect, where co-eluting matrix components reduce the ionization efficiency of the target analyte (PRA), leading to a lower-than-expected signal.[1][2] This occurs due to competition for charge in the electrospray ionization (ESI) source or changes in droplet evaporation efficiency.[1][11]

  • Ion Enhancement is a less frequent phenomenon where matrix components increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal.[3][4]

Troubleshooting Guide

Problem: I am observing poor or no signal for my PRA analyte.

This is a common issue, often attributable to a combination of PRA's inherent instability and matrix-induced ion suppression.

Possible Cause Troubleshooting Step
Analyte Degradation This compound is extremely unstable.[6][8][9] Ensure sample processing is performed rapidly and at low temperatures (e.g., on ice or at 4°C).[4][12] Minimize time between sample collection, extraction, and injection. Evaluate the stability of PRA in your specific matrix and final extract by analyzing samples at different time points.
Ion Suppression Co-eluting polar matrix components like salts and phospholipids are common causes of ion suppression.[8][13] Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or HybridSPE, which are effective at removing these interferences.[10][13][14] Diluting the sample can also reduce the concentration of interfering components, but this may compromise sensitivity.[6][9][14]
Poor Chromatography PRA may be eluting in a region of the chromatogram with significant matrix interference.[6] Modify your LC method to improve retention and move the PRA peak away from the void volume. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining highly polar compounds.[15]
Suboptimal MS Parameters Ensure ion source parameters (e.g., gas flows, temperature, voltages) are optimized specifically for PRA to maximize its ionization.[5]

Problem: My results for PRA quantification are inconsistent and not reproducible.

Poor reproducibility is a classic sign of uncorrected matrix effects, which can vary between different samples.

Possible Cause Troubleshooting Step
Variable Matrix Effects The composition of biological matrices can differ from sample to sample, leading to variable ion suppression or enhancement.[16] The most effective way to correct for this is to use a Stable Isotope-Labeled Internal Standard (SIL-IS) for PRA.[17][18] A SIL-IS co-elutes with PRA and experiences the same matrix effects, allowing for reliable normalization of the signal.[17][18]
Inconsistent Sample Preparation Variability in extraction efficiency can lead to inconsistent results. Ensure your sample preparation protocol is robust and followed precisely for all samples, standards, and quality controls. Automated sample preparation can help minimize this variability.
Analyte Adsorption Highly polar and phosphorylated compounds can adsorb to plasticware or metal surfaces in the LC system. Use low-adsorption vials and consider system passivation to ensure consistent recovery.
Carryover If high-concentration samples are followed by low-concentration ones, carryover can occur, leading to artificially high results in the latter. Optimize the needle wash procedure and inject blank samples between runs to check for and mitigate carryover.[11]

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the calculation of the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.

  • Prepare Blank Matrix Extract: Process at least six different sources of your blank biological matrix (e.g., plasma, cell lysate) using your established extraction protocol. Pool the final extracts.

  • Prepare Spiked Samples (Set A): Spike the pooled blank matrix extract with a known concentration of PRA standard (e.g., a mid-range QC concentration).

  • Prepare Neat Samples (Set B): Prepare a solution of PRA in the final reconstitution solvent (e.g., mobile phase) at the exact same concentration as in Set A.

  • Analysis: Inject and analyze at least three replicates of both Set A and Set B via LC-MS.

  • Calculation:

    • Calculate the average peak area for both sets.

    • Matrix Factor (MF) = (Average Peak Area of Set A) / (Average Peak Area of Set B)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 indicates minimal matrix effect.

Protocol 2: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is designed to remove both polar and non-polar interferences, which is beneficial for polar analytes like PRA.

  • Sample Pre-treatment: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a SIL-IS for PRA to 1 volume of sample. Vortex and centrifuge at high speed for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., with both reversed-phase and ion-exchange properties) by washing with methanol followed by equilibration with water.[5]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove highly polar interferences like salts.

  • Elution: Elute the PRA using a stronger, appropriate solvent (e.g., a methanol/water mixture with a pH modifier like ammonium hydroxide to elute the anionic phosphate group). The exact solvent will depend on the specific SPE sorbent.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[5]

Quantitative Data Summary

The following table summarizes expected outcomes from different sample preparation strategies to mitigate matrix effects, particularly those caused by phospholipids, a major source of ion suppression in bioanalysis.[8][13]

Sample Preparation Method Typical Analyte Recovery Phospholipid Removal Efficiency Suitability for PRA
Protein Precipitation (PPT) High (>90%)Low (<20%)Poor: Least effective; results in significant matrix effects from phospholipids.[10]
Liquid-Liquid Extraction (LLE) Variable (Low for polar analytes)Moderate to HighPoor: Unlikely to efficiently extract highly polar PRA, leading to low recovery.[10][14]
Reversed-Phase SPE GoodModerateFair: Can provide cleaner extracts than PPT but may not be optimal for removing all polar interferences.[10]
Mixed-Mode SPE Good to ExcellentHigh (>95%)Excellent: Considered one of the most effective methods for producing clean extracts for complex biological samples.[10]
HybridSPE®-Precipitation ExcellentExcellent (>98%)Excellent: Specifically designed to remove phospholipids and proteins, providing very clean extracts.[13]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: PRA Analysis Issue (Low Signal, Poor Reproducibility) check_stability Is Analyte Degradation a Factor? start->check_stability address_stability Implement Rapid, Cold Sample Handling Procedures. Minimize Delays. check_stability->address_stability Yes assess_me Assess Matrix Effects (ME) (Post-Column Infusion or Post-Extraction Spike) check_stability->assess_me No / Unsure address_stability->assess_me me_present Are Significant ME Present? assess_me->me_present optimize_cleanup Optimize Sample Cleanup (e.g., use Mixed-Mode SPE or HybridSPE) me_present->optimize_cleanup Yes use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is No, but still reproducibility issues optimize_lc Optimize Chromatography (e.g., HILIC column, gradient) to separate PRA from ME. optimize_cleanup->optimize_lc optimize_lc->use_sil_is revalidate Re-evaluate and Validate Method use_sil_is->revalidate end_ok Method Performance Acceptable revalidate->end_ok

Caption: A logical workflow to troubleshoot and mitigate matrix effects in PRA analysis.

PRA Sample Preparation and Analysis Workflow

SamplePrepWorkflow cluster_preanalytical Pre-Analytical (Critical for Stability) cluster_extraction Extraction cluster_analysis Analysis sample 1. Sample Collection (e.g., Cell Pellet, Tissue) quench 2. Rapid Metabolic Quenching (e.g., Snap-freeze in LN2) sample->quench ppt 3. Protein Precipitation (Ice-cold Acetonitrile + SIL-IS) quench->ppt spe 4. Solid-Phase Extraction (Mixed-Mode or HybridSPE) ppt->spe reconstitute 5. Evaporate & Reconstitute (in initial mobile phase) spe->reconstitute lcms 6. LC-MS/MS Analysis (HILIC Column) reconstitute->lcms data 7. Data Processing (Normalize to SIL-IS) lcms->data

Caption: Workflow from sample collection to analysis, emphasizing PRA stability and cleanup.

Context: PRA in De Novo Purine Biosynthesis

PurinePathway Simplified De Novo Purine Biosynthesis Pathway prpp PRPP (Phosphoribosyl Pyrophosphate) pra This compound (PRA) [Unstable Intermediate] prpp->pra  Amidophosphoribosyl- transferase gar GAR (Glycinamide Ribonucleotide) pra->gar  GAR Synthetase imp IMP (Inosine Monophosphate) gar->imp  Multiple Steps... amp AMP imp->amp gmp GMP imp->gmp

Caption: Position of the unstable intermediate PRA in the de novo purine synthesis pathway.

References

Technical Support Center: Phosphoribosylamine (PRA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the non-enzymatic decay of phosphoribosylamine (PRA), a critical but highly unstable intermediate in de novo purine biosynthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your research.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the stability of this compound in a question-and-answer format.

Q1: My enzymatic assay involving PRA is showing lower than expected product formation. Could PRA instability be the cause?

A1: Yes, this is a very common issue. This compound is notoriously unstable, with a half-life of approximately 38 seconds at 37°C and pH 7.5.[1] Its rapid non-enzymatic hydrolysis to ribose-5-phosphate and ammonia means that a significant portion of the PRA synthesized may decay before it can be utilized by the subsequent enzyme in your pathway. This leads to an underestimation of the activity of the PRA-producing enzyme or the downstream enzyme.

Q2: How does pH affect the stability of this compound?

Q3: What is the optimal temperature for working with this compound?

A3: Lower temperatures will generally slow down the rate of non-enzymatic decay. However, you must balance the stability of PRA with the optimal temperature for the enzymes in your assay. If the enzymes are active at lower temperatures, performing the assay on ice or at a reduced temperature can significantly increase the half-life of PRA.

Q4: I am synthesizing PRA for use as a substrate. How can I minimize its decay during preparation and handling?

A4: To minimize decay during synthesis and handling, it is recommended to:

  • Work quickly: Prepare PRA immediately before use.

  • Maintain low temperatures: Keep all solutions and the reaction mixture on ice as much as possible.

  • Control the pH: Use a well-buffered solution at a pH that balances PRA stability and the requirements of your downstream application.

  • Use a coupled enzyme system: In many cases, the most effective way to utilize PRA is to generate it in situ using a coupled enzymatic reaction where the enzyme that uses PRA is present in the same reaction mixture. This allows for the immediate capture of PRA as it is produced.

Q5: Are there any chemical additives that can stabilize this compound?

A5: The scientific literature does not extensively report on small molecule stabilizers for this compound. The primary strategy to prevent its decay in biological systems is through "substrate channeling," where the enzyme that produces PRA and the enzyme that consumes it form a complex to facilitate the direct transfer of the unstable intermediate.[2] In in vitro experiments, the focus is on controlling the experimental conditions (pH, temperature) and using coupled enzyme systems.

Data Presentation

This compound Half-Life

Comprehensive quantitative data on the half-life of this compound under a wide variety of conditions is limited in the published literature. The most frequently cited value is:

Temperature (°C)pHHalf-life (s)Reference
377.538[1]

Researchers should consider this value as a critical baseline and recognize that deviations in pH and temperature will significantly impact PRA stability.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the in situ generation of this compound from phosphoribosyl pyrophosphate (PRPP) and glutamine using the enzyme amidophosphoribosyltransferase.

Materials:

  • Amidophosphoribosyltransferase

  • Phosphoribosyl pyrophosphate (PRPP)

  • L-glutamine

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Ice bath

Procedure:

  • Prepare a reaction mixture containing the desired concentrations of PRPP and L-glutamine in the reaction buffer.

  • Equilibrate the reaction mixture to the desired temperature (e.g., on ice or at 37°C, depending on the experimental requirements).

  • Initiate the reaction by adding a purified preparation of amidophosphoribosyltransferase.

  • The reaction now contains freshly synthesized this compound, which should be used immediately in downstream applications.

Protocol 2: Monitoring this compound Decay by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to directly observe the decay of this compound. This protocol provides a general guideline.

Materials:

  • Enzymatically synthesized this compound solution

  • NMR tube

  • NMR spectrometer

  • D₂O (for locking)

  • Internal standard (optional, for quantification)

Procedure:

  • Prepare the this compound solution as described in Protocol 1, including a suitable amount of D₂O for the NMR lock.

  • Quickly transfer the reaction mixture to a pre-chilled NMR tube.

  • Immediately place the NMR tube in the spectrometer.

  • Acquire a series of one-dimensional ¹H or ³¹P NMR spectra over time. The decay of PRA can be monitored by the decrease in the intensity of its characteristic peaks and the corresponding increase in the peaks of its degradation product, ribose-5-phosphate.[1]

  • The rate of decay can be determined by plotting the natural logarithm of the PRA peak integral against time. The slope of this plot will be the negative of the first-order rate constant (k), and the half-life can be calculated as t₁/₂ = ln(2)/k.

Visualizations

DeNovoPurineBiosynthesis PRPP PRPP (Phosphoribosyl Pyrophosphate) PRA This compound (PRA) PRPP->PRA Amidophosphoribosyl- transferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GAR Synthetase Further_Steps Further Steps to IMP GAR->Further_Steps Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glycine_ATP Glycine + ATP ADP_Pi ADP + Pi Glycine_ATP->ADP_Pi

Caption: De Novo Purine Biosynthesis Pathway Highlighting PRA.

PRA_Stability_Workflow Start Start: Need to work with PRA Prep Prepare PRA (e.g., enzymatic synthesis) Start->Prep Question Is PRA stability a concern? Prep->Question Yes Yes Question->Yes Yes No No Question->No No Control_Temp Control Temperature (e.g., work on ice) Yes->Control_Temp Control_pH Control pH (use appropriate buffer) Yes->Control_pH Coupled_Assay Use Coupled Enzyme Assay Yes->Coupled_Assay Proceed Proceed with Experiment No->Proceed Control_Temp->Proceed Control_pH->Proceed Coupled_Assay->Proceed Monitor_Decay Monitor Decay (e.g., NMR) Proceed->Monitor_Decay Optional: Verify Stability End End: Successful Experiment Proceed->End Monitor_Decay->End

Caption: Experimental Workflow for Managing PRA Instability.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kinetic assays of phosphoribosylamine-related enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for assaying phosphoribosyltransferase activity?

A1: Several methods are commonly employed, each with its own advantages and limitations. Spectrophotometric assays are widely used and can monitor the reaction in real-time by measuring changes in absorbance.[1][2][3] For instance, Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) activity can be determined by monitoring the decrease in absorbance of hypoxanthine at 249 nm or by a coupled assay that measures NADH production at 340 nm.[1][2] High-Performance Liquid Chromatography (HPLC) offers a discontinuous method that allows for the separation and quantification of substrates and products, providing high sensitivity and specificity.[4] Radiometric assays, using radiolabeled substrates like ¹⁴C-hypoxanthine, are also a traditional and highly sensitive method.[2]

Q2: My enzyme activity is lower than expected. What are the potential causes?

A2: Low enzyme activity can stem from several factors. Enzyme instability is a primary concern; ensure proper storage conditions, such as storing at -70°C or at -20°C with 50% glycerol, and avoid repeated freeze-thaw cycles.[5] The assay conditions themselves, including pH, temperature, and ionic strength, may not be optimal for your specific enzyme.[5][6] It is also crucial to ensure that the concentrations of all substrates are appropriate and not limiting the reaction, and that cofactors, if required, are present in sufficient amounts. Finally, the presence of inhibitors in your sample or reagents could be a factor.

Q3: I am observing a non-linear reaction rate. What could be the reason?

A3: A non-linear reaction rate, or "lag" or "burst" kinetics, can be due to several reasons. One common cause is substrate depletion, where the reaction rate decreases as the substrate is consumed.[7] Product inhibition, where the product of the reaction binds to the enzyme and inhibits its activity, can also lead to non-linearity. Additionally, enzyme instability under the assay conditions can cause the reaction rate to decrease over time.[5] It is also possible that the detection system is becoming saturated at high product concentrations.[5]

Q4: How can I determine if a compound is a reversible or irreversible inhibitor?

A4: A rapid dilution experiment is a straightforward method to distinguish between reversible and irreversible inhibition.[8] In this experiment, the enzyme is incubated with a high concentration of the inhibitor (e.g., 10 times the IC50 value). The enzyme-inhibitor mixture is then diluted significantly (e.g., 100-fold) into the assay solution. If the enzyme activity is restored upon dilution, the inhibitor is reversible. If the activity remains low, the inhibitor is likely irreversible.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal Substrate instability or non-enzymatic reaction.Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction and subtract it from the rate of the enzymatic reaction.
Contamination of reagents with product.Use fresh, high-purity reagents.
No enzyme activity Inactive enzyme due to improper storage or handling.Verify enzyme storage conditions and handling procedures. Test the activity of a new batch of enzyme.[5]
Missing essential cofactor or substrate.Double-check the assay components and their concentrations.
Incorrect assay conditions (pH, temperature).Optimize the assay conditions for your specific enzyme.[6]
Poor reproducibility Inconsistent pipetting or reagent preparation.Ensure accurate and consistent pipetting techniques. Prepare fresh reagents for each experiment.
Fluctuations in temperature.Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature.
Enzyme instability during the assay.Investigate the stability of the enzyme under the assay conditions. Consider adding stabilizing agents like BSA.[5]
Unexpected kinetic parameters (Km, Vmax) Incorrect substrate concentration range.Ensure the substrate concentrations used bracket the Km value (e.g., 0.1 x Km to 10 x Km).
Presence of an unknown inhibitor or activator.Purify the enzyme further or analyze the sample for potential interfering substances.
Inaccurate protein concentration determination.Use a reliable method for protein concentration determination, such as a BCA assay.

Experimental Protocols

Spectrophotometric Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT)

This protocol is based on the continuous measurement of NADH production in a coupled enzyme system.[2]

  • Reagent Preparation :

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂.

    • Substrate Solution: Prepare a stock solution of hypoxanthine in the assay buffer.

    • Coupling Enzymes: Recombinant IMP dehydrogenase (IMPDH).

    • Other Reagents: NAD⁺, Phosphoribosyl pyrophosphate (PRPP).

  • Assay Procedure :

    • In a microplate well or cuvette, add the assay buffer, NAD⁺, PRPP, and IMPDH.

    • Add the HPRT enzyme sample (e.g., cell lysate).

    • Initiate the reaction by adding the hypoxanthine substrate solution.

    • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.

HPLC-Based Assay for HPRT

This protocol allows for the direct measurement of the product, inosine monophosphate (IMP).[4]

  • Reaction Mixture :

    • Prepare a reaction mixture containing the enzyme source, buffer, hypoxanthine, and PRPP.

  • Enzymatic Reaction :

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Sample Preparation :

    • Centrifuge the stopped reaction mixture to pellet any precipitated protein.

    • Filter the supernatant before HPLC analysis.

  • HPLC Analysis :

    • Inject the sample onto a C18 reverse-phase column.

    • Use a suitable mobile phase (e.g., a buffer-methanol gradient) to separate the substrate (hypoxanthine) and the product (IMP).

    • Detect the compounds by their absorbance at 254 nm.

  • Quantification :

    • Quantify the amount of IMP produced by comparing the peak area to a standard curve of known IMP concentrations.

Quantitative Data Summary

EnzymeSubstrateKm (mM)pH OptimumSource
Amidophosphoribosyltransferase (Rat Kidney Cortex) Glutamine2.07.2 - 8.5
Phosphoribosylpyrophosphate0.9 (S₀.₅)7.2 - 8.5
Amidophosphoribosyltransferase (Rat Renal Cell Carcinoma) Glutamine1.77.2 - 8.5
Phosphoribosylpyrophosphate0.5 (S₀.₅)7.2 - 8.5

Visualizations

experimental_workflow General Experimental Workflow for Enzyme Kinetic Assays prep 1. Reagent Preparation (Buffer, Substrates, Enzyme) assay 2. Assay Setup (Mix reagents, equilibrate temperature) prep->assay initiation 3. Reaction Initiation (Add final component, e.g., enzyme or substrate) assay->initiation monitoring 4. Data Acquisition (Monitor signal change over time) initiation->monitoring analysis 5. Data Analysis (Calculate initial rates, determine kinetic parameters) monitoring->analysis

Caption: A generalized workflow for performing enzyme kinetic assays.

troubleshooting_logic Troubleshooting Logic for Low Enzyme Activity start Low/No Enzyme Activity Detected check_enzyme Is the enzyme active? (Test with positive control) start->check_enzyme check_reagents Are all reagents present and correct? check_enzyme->check_reagents Yes solution_enzyme Use new enzyme stock. Optimize storage. check_enzyme->solution_enzyme No check_conditions Are assay conditions optimal? (pH, temperature) check_reagents->check_conditions Yes solution_reagents Prepare fresh reagents. Verify concentrations. check_reagents->solution_reagents No check_inhibitors Is an inhibitor present? check_conditions->check_inhibitors Yes solution_conditions Optimize pH and temperature. check_conditions->solution_conditions No solution_inhibitors Purify sample or remove inhibitor. check_inhibitors->solution_inhibitors Yes

Caption: A decision tree for troubleshooting low enzyme activity.

purine_pathway Simplified Purine Metabolism Pathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway PRPP PRPP PRA This compound PRPP->PRA Amidophosphoribosyltransferase IMP IMP PRA->IMP Multiple Steps Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage HPRT Guanine Guanine GMP GMP Guanine->GMP HPRT

Caption: Overview of de novo and salvage pathways in purine synthesis.

References

Technical Support Center: Experimental Controls for Phosphoribosylamine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with phosphoribosylamine (PRA). Given the inherent instability of PRA, proper experimental design and controls are critical for obtaining reliable and reproducible data.

Troubleshooting Guides

This section addresses common issues encountered during this compound studies.

Issue 1: Low or No Detection of this compound (PRA)

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
PRA Degradation PRA is highly unstable, with a reported half-life of 38 seconds at 37°C and pH 7.5.[1] Ensure that experiments are conducted rapidly and at low temperatures whenever possible. Immediately process samples after generation.
Suboptimal pH The stability of PRA is pH-dependent. Prepare all buffers fresh and verify the pH immediately before use. The optimal pH for the enzymatic synthesis and subsequent reactions should be empirically determined.
Enzyme Inactivity The enzymes used to generate PRA (e.g., amidophosphoribosyltransferase) or to "trap" it (e.g., glycinamide ribonucleotide synthetase) may be inactive. Verify enzyme activity using a standard positive control substrate.
Insufficient Substrates Ensure that the concentrations of substrates for PRA synthesis (e.g., PRPP, glutamine) are not limiting.
Inappropriate Detection Method The chosen detection method may not be sensitive enough. For low concentrations of PRA, consider using radiolabeled substrates or more sensitive detection techniques like mass spectrometry.
Issue 2: High Variability in Experimental Replicates

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Inconsistent Timing Due to the rapid degradation of PRA, even small variations in incubation times can lead to significant differences in results. Use a precise timer and consistent experimental workflow for all samples.
Temperature Fluctuations Maintain a constant and uniform temperature throughout the experiment. Use a water bath or incubator with precise temperature control.
Pipetting Errors Inaccurate pipetting can lead to variations in substrate or enzyme concentrations. Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Buffer Inconsistency Prepare a single batch of buffer for all related experiments to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for an amidophosphoribosyltransferase (ATase) activity assay?

A1:

  • Positive Controls:

    • A reaction with a known active ATase enzyme and all necessary substrates (PRPP and glutamine) to ensure the assay system is working correctly.

    • A known activator of ATase, if applicable.

  • Negative Controls:

    • A reaction mixture without the ATase enzyme to control for non-enzymatic formation of PRA.

    • A reaction mixture without one of the substrates (e.g., no PRPP or no glutamine) to confirm that the measured activity is substrate-dependent.

    • A reaction with a heat-inactivated ATase enzyme to ensure that the observed activity is due to a properly folded and active enzyme.

    • A reaction containing a known inhibitor of ATase to validate the inhibition mechanism in your assay.[2][3][4]

Q2: How can I distinguish between substrate channeling and free diffusion of PRA in a coupled enzyme assay?

A2: This is a key question in the study of the de novo purine biosynthesis pathway. Here are some experimental approaches:

  • Varying Enzyme Ratios: In a coupled assay with amidophosphoribosyltransferase (PRA producer) and glycinamide ribonucleotide synthetase (GAR-syn, PRA consumer), alter the ratio of the two enzymes. If PRA is freely diffusing, the rate of GAR formation should be predictable based on the bulk concentration of PRA. Deviations from this predicted rate at certain enzyme ratios can suggest substrate channeling.[5]

  • Kinetic Modeling: Compare the experimentally observed kinetics of the coupled reaction with theoretical models for free diffusion and substrate channeling. A significant discrepancy between the experimental data and the free diffusion model supports the existence of channeling.[5]

  • Isotope Dilution: Introduce a high concentration of unlabeled, exogenous PRA into a reaction that is producing radiolabeled PRA. If channeling occurs, the labeled PRA will be preferentially used by the subsequent enzyme, and there will be minimal dilution of the label in the final product.

Q3: What is the best method for quantifying unstable PRA?

A3: Direct quantification is challenging due to its short half-life. Common strategies include:

  • Enzymatic Trapping: This is a widely used indirect method. The reaction producing PRA is coupled with the next enzyme in the pathway (glycinamide ribonucleotide synthetase, GAR-syn), which rapidly converts PRA to a stable product (glycinamide ribonucleotide, GAR). The rate of GAR formation is then used as a measure of the rate of PRA synthesis.[1]

  • NMR Spectroscopy: For in vitro studies with higher concentrations, 13C-NMR can be used to directly observe the formation and disappearance of PRA. Using 13C-labeled substrates (e.g., [1-13C]PRPP) allows for the detection of specific resonances corresponding to the anomers of PRA.[1]

  • Radiolabeling Assays: Using radiolabeled substrates like [1-14C]phosphoribosylpyrophosphate allows for the separation of the radiolabeled PRA product from the substrate by methods like thin-layer chromatography, followed by quantification.[6]

Quantitative Data

Table 1: Chemical Properties of this compound (PRA)
PropertyValueConditionsReference
Half-life (t1/2)38 seconds37°C, pH 7.5[1]
Half-life (t1/2)5 secondsPhysiological conditions[5]
Equilibrium Constant (Keq) for formation from Ribose 5-phosphate and NH32.5 M-1pH-independent[1]

Experimental Protocols

Protocol 1: Kinetic Analysis of PRA Synthesis using a Coupled Enzyme Assay (Enzymatic Trapping)

This protocol describes an indirect method to measure the rate of PRA synthesis by amidophosphoribosyltransferase (ATase) by coupling its production to its consumption by glycinamide ribonucleotide synthetase (GAR-syn).

Materials:

  • Purified ATase and GAR-syn enzymes

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • L-glutamine

  • Glycine

  • ATP

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system for product quantification

Procedure:

  • Prepare a reaction mixture containing all components except the initiating substrate (e.g., PRPP) in the reaction buffer. This includes GAR-syn, glycine, and ATP.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known concentration of ATase and PRPP.

  • At defined time points, withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of glycinamide ribonucleotide (GAR) formed.

  • Plot the concentration of GAR formed over time. The initial rate of the reaction corresponds to the rate of PRA synthesis under the assumption that the GAR-syn reaction is not rate-limiting.

Controls:

  • Negative Control 1: A reaction mixture lacking ATase.

  • Negative Control 2: A reaction mixture lacking PRPP.

  • Negative Control 3: A reaction mixture lacking GAR-syn to confirm that GAR is not produced non-enzymatically or as a contaminant.

Protocol 2: Direct Detection of PRA using 13C-NMR Spectroscopy

This protocol is for the direct observation of PRA formation in vitro.

Materials:

  • Purified amidophosphoribosyltransferase (ATase)

  • [1-13C]-5-phosphoribosyl pyrophosphate ([1-13C]PRPP)

  • L-glutamine

  • NMR buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.5)

  • NMR spectrometer equipped with a 13C probe

Procedure:

  • Prepare the NMR sample by dissolving [1-13C]PRPP and glutamine in the NMR buffer in an NMR tube.

  • Acquire a baseline 13C-NMR spectrum of the substrate mixture before adding the enzyme.

  • Initiate the reaction by adding a small volume of concentrated, active ATase to the NMR tube.

  • Immediately begin acquiring a series of 13C-NMR spectra over time.

  • Process the NMR data to observe the disappearance of the [1-13C]PRPP signal and the appearance of new resonances corresponding to the β- and α-anomers of [1-13C]PRA.[1]

  • Integrate the signals to quantify the relative concentrations of substrate and product over time.

Controls:

  • Negative Control: An NMR sample containing [1-13C]PRPP and glutamine without the enzyme to ensure no spontaneous formation of PRA.

  • Positive Control (optional): If a stable analog of PRA is available, a spectrum of this compound can be used to confirm chemical shift assignments.

Visualizations

DeNovoPurineBiosynthesis cluster_enzymes Enzymes PRPP PRPP PRA This compound (PRA) PRPP->PRA Glutamine GAR Glycinamide Ribonucleotide (GAR) PRA->GAR Glycine + ATP FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR Formyl-THF FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM Glutamine + ATP AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR ATP CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR CO2 SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide (SAICAR) CAIR->SAICAR Aspartate + ATP AICAR Aminoimidazole- carboxamide Ribonucleotide (AICAR) SAICAR->AICAR Fumarate FAICAR Formylaminoimidazole- carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR Formyl-THF IMP Inosine Monophosphate (IMP) FAICAR->IMP ATase ATase GARSyn GAR Synthetase GARTfase GAR Transformylase FGAMS FGAM Synthetase AIRSyn AIR Synthetase AIRC AIR Carboxylase SAICARSyn SAICAR Synthetase ADSL Adenylosuccinate Lyase AICARTfase AICAR Transformylase IMPCH IMP Cyclohydrolase

Caption: De Novo Purine Biosynthesis Pathway.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Enzyme_Prep Prepare and Validate Enzymes (ATase, GAR-syn) Reaction_Setup Set up Reaction Mixtures (including controls) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrates (PRPP, Gln, Gly, ATP) Substrate_Prep->Reaction_Setup Buffer_Prep Prepare and Validate Buffer (pH) Buffer_Prep->Reaction_Setup Pre_Incubate Pre-incubate at Desired Temperature Reaction_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction (add ATase/PRPP) Pre_Incubate->Initiate_Reaction Time_Course Collect Aliquots at Time Points Initiate_Reaction->Time_Course Quench Quench Reaction Time_Course->Quench Sample_Process Process Samples (e.g., Centrifuge) Quench->Sample_Process Quantification Quantify Product (e.g., HPLC, NMR) Sample_Process->Quantification Data_Analysis Analyze Data and Calculate Rates Quantification->Data_Analysis

Caption: Experimental Workflow for PRA Studies.

References

Validation & Comparative

A Comparative Guide to the Quantification of Phosphoribosylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel isotopic assay for the determination of phosphoribosylamine (PRA) levels with established analytical techniques. The information presented is intended to assist researchers in selecting the most suitable method for their specific experimental needs, considering factors such as sensitivity, complexity, and the nature of the data required.

This compound is a key, yet highly unstable, intermediate in the de novo purine biosynthetic pathway.[1] Its accurate quantification is crucial for studying purine metabolism and for the development of therapeutics targeting this pathway. The inherent instability of PRA, with a half-life of seconds under physiological conditions, presents a significant challenge for its measurement.[1][2]

Comparison of Assay Methodologies

This section provides a comparative overview of a novel isotopic assay and two alternative methods for the quantification and characterization of this compound.

FeatureNovel Isotopic Assay[3]Nuclear Magnetic Resonance (NMR) Spectroscopy[2]Mass Spectrometry (MS)[4]
Principle Isotope labeling and subsequent quantification of the labeled product.Detection and characterization of molecules based on the magnetic properties of their atomic nuclei.Measurement of the mass-to-charge ratio of ionized molecules.
Sample Type Cell extracts, purified enzyme systems.Purified enzyme systems, cell extracts (with challenges due to low abundance).Cell extracts, tissue homogenates.
Primary Output Quantitative measurement of PRA levels.Structural information, kinetic data of PRA formation and decay.Quantitative measurement of PRA and other pathway intermediates.
Sensitivity High (dependent on specific activity of isotope).Relatively low for direct quantification of low-abundance metabolites.High, capable of detecting femtomole levels of metabolites.
Advantages Direct measurement of PRA formation.Provides detailed structural and kinetic information without the need for labeled substrates.High sensitivity and specificity; allows for simultaneous measurement of multiple metabolites.
Disadvantages Requires handling of radioactive isotopes; indirect measurement if coupled with other enzymes.Lower throughput; may require higher concentrations of the analyte for detection.Requires sophisticated instrumentation; potential for ion-source fragmentation of unstable molecules.[4]

Experimental Protocols

Novel Isotopic Assay for this compound

This method is based on the enzymatic synthesis of PRA from radiolabeled precursors and its subsequent separation and quantification.

Materials:

  • Amidophosphoribosyltransferase enzyme preparation

  • [¹⁴C]glycine or other suitable radiolabeled precursor

  • ATP, MgCl₂, and other necessary cofactors

  • Reaction buffer (e.g., Tris-HCl)

  • Quenching solution (e.g., perchloric acid)

  • Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the enzyme preparation, reaction buffer, cofactors, and the radiolabeled precursor.

  • Initiate the reaction by adding phosphoribosyl pyrophosphate (PRPP).

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Terminate the reaction by adding a quenching solution.

  • Separate the radiolabeled PRA from the unreacted precursor and other products using TLC or HPLC.

  • Quantify the amount of radiolabeled PRA using a scintillation counter.

Nuclear Magnetic Resonance (NMR) Spectroscopy for PRA Characterization

This method allows for the direct observation and characterization of PRA in a reaction mixture.[2]

Materials:

  • High-field NMR spectrometer

  • NMR tubes

  • Purified PRPP amidotransferase

  • ¹³C-labeled 5-phosphoribosyl pyrophosphate ([1-¹³C]PRPP)

  • Glutamine

  • Reaction buffer suitable for NMR analysis

Procedure:

  • Prepare a reaction mixture in an NMR tube containing the purified enzyme, [1-¹³C]PRPP, glutamine, and reaction buffer.

  • Place the NMR tube in the spectrometer and acquire spectra over time.

  • Monitor the appearance and disappearance of new resonances corresponding to the α- and β-anomers of PRA.[2]

  • The rate of interconversion and decomposition of PRA can be determined by saturation and inversion-transfer NMR methods.[2]

Mass Spectrometry (MS) for PRA Quantification

This highly sensitive method allows for the quantification of PRA and other intermediates in the purine biosynthesis pathway.[4]

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Extraction solvent (e.g., methanol/water mixture)

  • Internal standards for quantification

  • Cell or tissue samples

Procedure:

  • Harvest cells or tissues and rapidly quench metabolism (e.g., with liquid nitrogen).

  • Extract the metabolites using a cold extraction solvent.

  • Centrifuge the samples to remove cellular debris.

  • Analyze the supernatant using an LC-MS system.

  • Use selected ion monitoring (SIM) to enhance the sensitivity for detecting PRA and other pathway intermediates.[4]

  • Quantify the amount of PRA by comparing its peak area to that of a known concentration of an internal standard.

Visualizing the Pathways and Workflows

To aid in the understanding of the experimental processes and the biochemical context, the following diagrams are provided.

purine_biosynthesis_pathway PRPP PRPP PRA This compound (PRA) PRPP->PRA Amidophosphoribosyl- transferase GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GAR Synthetase Purines Purines GAR->Purines Multiple Steps

Caption: De Novo Purine Biosynthesis Pathway.

isotopic_assay_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis ReactionMix Prepare Reaction Mix (Enzyme, Buffer, Labeled Precursor) Initiate Initiate with PRPP ReactionMix->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Quench Reaction Incubate->Terminate Separate Separate Products (TLC/HPLC) Terminate->Separate Quantify Quantify Radioactivity Separate->Quantify

Caption: Isotopic Assay Workflow.

ms_assay_workflow cluster_extraction Metabolite Extraction cluster_ms_analysis LC-MS Analysis Quench Quench Metabolism Extract Extract with Cold Solvent Quench->Extract Clarify Clarify by Centrifugation Extract->Clarify Inject Inject Supernatant Clarify->Inject Detect Detect Ions (SIM) Inject->Detect QuantifyMS Quantify against Internal Standard Detect->QuantifyMS

Caption: Mass Spectrometry Workflow.

References

comparative analysis of phosphoribosylamine in healthy vs diseased states

Author: BenchChem Technical Support Team. Date: December 2025

A critical, yet fleeting, molecule in the de novo synthesis of purines, phosphoribosylamine (PRA) stands at a metabolic crossroads. Its levels, though difficult to measure directly due to extreme instability, are a reflection of the activity of the de novo purine synthesis pathway. Dysregulation of this pathway is a hallmark of several disease states, most notably certain metabolic disorders and cancer, distinguishing them from healthy physiological conditions.

In healthy cells, the synthesis of purines is a tightly regulated process, ensuring a balanced supply of nucleotides for DNA and RNA synthesis, cellular energy, and signaling molecules. This compound is the product of the first committed step in this pathway, a reaction catalyzed by the enzyme amidophosphoribosyltransferase (PPAT).[1] The activity of PPAT is under strict allosteric feedback inhibition by downstream purine nucleotides, such as AMP and GMP, thus maintaining homeostasis.[2][3]

In contrast, various diseased states are characterized by a significant upregulation of the de novo purine synthesis pathway, leading to an inferred increase in the flux of this compound. This is particularly evident in aggressive cancers and inborn errors of metabolism like Lesch-Nyhan syndrome.

Quantitative Comparison of de novo Purine Synthesis

Direct quantification of this compound in biological samples is challenging due to its short half-life of approximately 38 seconds at physiological pH and temperature.[4] Consequently, the rate of its production, governed by the activity of amidophosphoribosyltransferase (PPAT), serves as a reliable proxy for understanding the metabolic state of the de novo purine synthesis pathway.

ConditionTissue/Cell TypeFold Change in Amidophosphoribosyltransferase (PPAT) Activity (Compared to Healthy Control)Key Findings & Implications
Healthy Rat Kidney Cortex1 (Baseline)Normal physiological activity, subject to feedback regulation.[5]
Kidney Cancer Transplantable Rat Renal Tumors2.2 to 2.7-fold increaseElevated PPAT activity suggests an increased reliance on de novo purine synthesis to support rapid cell proliferation and tumor growth.[5]
Thyroid Cancer Human Thyroid Cancer TissuesSignificantly upregulated (qualitative)High expression of PPAT is associated with unfavorable pathological characteristics and promotes cancer cell proliferation, migration, and invasion.[6]
Lesch-Nyhan Syndrome (Systemic)Overactivity of de novo pathway (qualitative)Deficiency in the purine salvage pathway enzyme HPRT leads to a compensatory and massive overproduction of purines via the de novo pathway.[7][8][9]
Gout (some forms) LymphocytesNo significant mean difference (high individual variation)While some individuals with gout who overproduce urate are expected to have higher de novo synthesis, studies in lymphocytes have shown high variability, making it difficult to establish a clear difference from controls without recognized enzyme mutations.[10]

Signaling Pathways and Experimental Workflows

The de novo purine synthesis pathway is a fundamental cellular process. Below are diagrams illustrating this pathway and a general workflow for assessing the activity of the key regulatory enzyme, amidophosphoribosyltransferase.

de_novo_purine_synthesis PRPP Ribose-5-phosphate PRPS PRPS1/2 PRPP->PRPS PRPP_mol PRPP PRPS->PRPP_mol PPAT PPAT PRPP_mol->PPAT Glutamine Glutamine Glutamine->PPAT PRA This compound PPAT->PRA GART GART PRA->GART Glycine Glycine Glycine->GART GAR Glycinamide ribonucleotide (GAR) GART->GAR Downstream ... 8 further steps ... GAR->Downstream IMP IMP Downstream->IMP

De novo purine synthesis pathway initiation.

experimental_workflow start Start: Obtain Biological Samples (Healthy vs. Diseased Tissues/Cells) homogenization Sample Preparation: Homogenization and preparation of cell/tissue lysates start->homogenization assay_setup Enzyme Assay Setup: Incubate lysate with substrates ([14C]-PRPP and glutamine) homogenization->assay_setup reaction Enzymatic Reaction: PPAT converts substrates to [14C]-Phosphoribosylamine assay_setup->reaction separation Separation: Separate [14C]-PRA from [14C]-PRPP (e.g., via Thin-Layer Chromatography) reaction->separation detection Detection & Quantification: Measure radioactivity of [14C]-PRA (e.g., Autoradiography and Scintillation Counting) separation->detection analysis Data Analysis: Calculate PPAT activity (nmol/mg protein/hour) detection->analysis comparison Comparative Analysis: Compare PPAT activity between healthy and diseased samples analysis->comparison end Conclusion comparison->end

Workflow for PPAT activity measurement.

Experimental Protocols

The following is a representative protocol for the determination of amidophosphoribosyltransferase (PPAT) activity in biological samples, based on methods described in the literature.[11] This assay directly measures the formation of radiolabeled this compound from its substrates.

Objective: To quantify the enzymatic activity of amidophosphoribosyltransferase (PPAT) in cell or tissue lysates.

Principle: The assay measures the rate of conversion of [1-14C]phosphoribosylpyrophosphate ([1-14C]PRPP) to [1-14C]this compound ([1-14C]PRA). The radiolabeled product is separated from the substrate using thin-layer chromatography (TLC) and quantified.

Materials:

  • Tissue or cell samples (healthy and diseased)

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM MgCl2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 100 mM KCl)

  • [1-14C]Phosphoribosylpyrophosphate ([1-14C]PRPP)

  • L-glutamine

  • Thin-layer chromatography (TLC) plates (e.g., cellulose)

  • Developing solvent for TLC (e.g., saturated ammonium sulfate, 1 M sodium acetate, 2-propanol)

  • Scintillation fluid

  • Protein assay kit (e.g., Bradford or BCA)

Procedure:

  • Sample Preparation:

    • Homogenize fresh or frozen tissue/cell samples in ice-cold homogenization buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the supernatant using a standard protein assay.

  • Enzymatic Reaction:

    • Prepare a reaction mixture in the assay buffer containing a final concentration of substrates (e.g., 0.5 mM [1-14C]PRPP and 2 mM L-glutamine).

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding a known amount of the cytosolic protein extract (e.g., 50-100 µg).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of cold ethanol or by heating.

  • Separation of Product and Substrate:

    • Spot a small volume of the reaction mixture onto a TLC plate.

    • Develop the chromatogram using an appropriate solvent system to separate PRA from PRPP.

    • Air-dry the TLC plate.

  • Quantification:

    • Identify the spots corresponding to PRA and PRPP, typically by autoradiography or by running known standards.

    • Scrape the spot corresponding to [1-14C]PRA into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculation of Enzyme Activity:

    • Calculate the amount of [1-14C]PRA formed based on the specific activity of the [1-14C]PRPP.

    • Express the PPAT activity as nmol of product formed per milligram of protein per hour.

Conclusion

The comparative analysis of this compound metabolism, primarily through the lens of amidophosphoribosyltransferase activity, reveals a significant upregulation of the de novo purine synthesis pathway in diseased states such as cancer and Lesch-Nyhan syndrome. This metabolic reprogramming appears to be a crucial adaptation to support the high proliferative demands of cancer cells and a direct consequence of genetic defects in purine salvage in Lesch-Nyhan syndrome. While direct measurement of this compound remains a challenge, the activity of its synthesizing enzyme, PPAT, serves as a robust indicator of the pathway's status and a potential target for therapeutic intervention. The methodologies outlined provide a framework for researchers to further investigate the nuances of purine metabolism in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

A Researcher's Guide to Phosphoribosylamine Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of purine metabolism, the accurate quantification of phosphoribosylamine (PRA) is a critical yet challenging task. As a highly unstable intermediate in the de novo purine biosynthesis pathway, PRA's fleeting existence demands specialized analytical approaches. This guide provides a comprehensive comparison of established and potential methods for PRA quantification, offering insights into their principles, protocols, and performance to aid in selecting the most suitable technique for your research needs.

This compound is a pivotal metabolite synthesized from phosphoribosyl pyrophosphate (PRPP) and glutamine by the enzyme amidophosphoribosyltransferase.[1] It serves as the precursor for the entire purine ring structure, making its regulation and flux central to nucleotide metabolism, and consequently, to cell proliferation and survival. However, with a half-life of a mere 38 seconds at physiological pH and temperature, direct measurement of PRA is fraught with difficulty, necessitating methods that are either extremely rapid or that "trap" the molecule in a more stable form.[2][3]

This guide explores three primary methodologies for PRA quantification: enzymatic trapping assays, radiochemical assays, and nuclear magnetic resonance (NMR) spectroscopy. A theoretical application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also discussed, acknowledging its potential despite the current lack of specific published protocols for PRA.

Comparative Overview of PRA Quantification Methods

The choice of a PRA quantification method is a trade-off between sensitivity, throughput, technical complexity, and the specific experimental question being addressed. The following table summarizes the key performance characteristics of the discussed methods.

MethodPrincipleThroughputSensitivityKey AdvantagesKey Disadvantages
Enzymatic Trapping Assay Indirect quantification by converting PRA to a stable product (GAR) which is then measured.HighHighAmenable to high-throughput screening; uses standard lab equipment.Indirect measurement; requires purified enzymes.
Radiochemical Assay Direct quantification of radiolabeled PRA after separation from radiolabeled precursor.MediumVery HighDirect measurement; high sensitivity.Requires handling of radioactive materials; lower throughput.
NMR Spectroscopy Direct observation and quantification of PRA based on its unique spectral signature.LowLowProvides structural information; non-destructive.Low sensitivity; requires specialized equipment and expertise; not suitable for high-throughput analysis.
LC-MS/MS (Theoretical) Direct detection and quantification based on mass-to-charge ratio.HighVery HighHigh specificity and sensitivity; potential for multiplexing.PRA's instability makes sample preparation and analysis extremely challenging; no established protocol.

In-Depth Method Analysis and Experimental Protocols

This section provides a detailed examination of each quantification method, including their underlying principles and generalized experimental protocols.

Enzymatic Trapping Assay (Coupled-Enzyme Assay)

This is the most practical and widely cited method for routine PRA quantification. It circumvents the instability of PRA by immediately converting it to a stable product, glycinamide ribonucleotide (GAR), using the enzyme glycinamide ribonucleotide synthetase (GAR synthetase).[2][4] The amount of GAR produced, which can be quantified using various downstream assays, is directly proportional to the amount of PRA synthesized.

Experimental Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the sample, GAR synthetase, glycine, and ATP in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Initiation: Start the reaction by adding the enzyme that produces PRA (amidophosphoribosyltransferase) or by adding a known amount of PRA standard (if available and handled appropriately).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction, typically by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Quantification of GAR: The stable product, GAR, can be quantified using several methods, including:

    • HPLC: Separate and quantify GAR by reverse-phase or ion-exchange chromatography.

    • Coupled Spectrophotometric Assay: Further couple the reaction to other enzymes that produce a chromogenic or fluorogenic product. For example, the ADP produced in the GAR synthetase reaction can be coupled to the pyruvate kinase-lactate dehydrogenase system, leading to a decrease in NADH absorbance at 340 nm.

    • Radiolabeling: If radiolabeled glycine or ATP is used, the resulting radiolabeled GAR can be separated by thin-layer chromatography (TLC) and quantified by scintillation counting.

dot

cluster_trapping Trapping Reaction PRPP PRPP + Glutamine AT Amidophosphoribosyl- transferase PRPP->AT PRA This compound (Unstable) AT->PRA GAR_syn GAR Synthetase (Trapping Enzyme) PRA->GAR_syn GAR Glycinamide Ribonucleotide (Stable Product) GAR_syn->GAR Gly_ATP Glycine + ATP Gly_ATP->GAR_syn Quant Quantification (e.g., HPLC, Spectrophotometry) GAR->Quant

Caption: Workflow of the enzymatic trapping assay for PRA quantification.

Radiochemical Assay

This method offers high sensitivity and direct measurement of PRA. It involves the use of a radiolabeled precursor, typically [¹⁴C]-PRPP, to generate [¹⁴C]-PRA. The radiolabeled product is then separated from the unreacted precursor and quantified.

Experimental Protocol:

  • Reaction Setup: Incubate the sample with [¹⁴C]-PRPP and glutamine in a suitable buffer.

  • Initiation: Start the reaction by adding amidophosphoribosyltransferase.

  • Incubation: Allow the reaction to proceed for a short, precisely timed period at a controlled temperature.

  • Termination: Stop the reaction rapidly, for example, by adding cold acid.

  • Separation: Separate the [¹⁴C]-PRA from the [¹⁴C]-PRPP. Thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates is a common method.[5]

  • Quantification: Scrape the spots corresponding to PRA and PRPP from the TLC plate and measure the radioactivity using a scintillation counter. The amount of PRA is calculated from the ratio of radioactivity in the PRA spot to the total radioactivity.

dot

Start Reaction with [¹⁴C]-PRPP Incubation Short Incubation Start->Incubation Termination Reaction Termination Incubation->Termination TLC TLC Separation Termination->TLC PRA_spot [¹⁴C]-PRA Spot TLC->PRA_spot PRPP_spot [¹⁴C]-PRPP Spot TLC->PRPP_spot Scintillation Scintillation Counting PRA_spot->Scintillation PRPP_spot->Scintillation Quantification Quantification Scintillation->Quantification

Caption: Experimental workflow for the radiochemical assay of PRA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the direct observation and structural characterization of molecules in solution. It has been successfully used to detect and characterize PRA, taking advantage of isotopic labeling (e.g., ¹³C or ¹⁵N) to enhance signal detection.[2][4] While not a high-throughput method, it is invaluable for mechanistic studies and for validating the identity of PRA in enzymatic reactions.

Experimental Protocol:

  • Sample Preparation: The reaction is typically carried out directly in an NMR tube. Isotopically labeled precursors (e.g., [1-¹³C]PRPP) are used to generate a PRA signal that can be distinguished from background noise.

  • Data Acquisition: Time-course NMR spectra are acquired immediately after initiating the reaction. This allows for the observation of the appearance and subsequent decay of the PRA signal.

  • Quantification: The concentration of PRA can be determined by integrating the area of its characteristic NMR peak and comparing it to the integral of a known internal standard.

dot

cluster_nmr NMR Tube Precursors Isotopically Labeled Precursors PRA_NMR PRA Signal Precursors->PRA_NMR Enzyme Enzyme Enzyme->PRA_NMR NMR_Spec NMR Spectrometer PRA_NMR->NMR_Spec Data_Proc Data Processing (Integration) NMR_Spec->Data_Proc Quant Quantification vs. Internal Standard Data_Proc->Quant

Caption: Logical relationship in quantitative NMR analysis of PRA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - A Theoretical Perspective

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity. While a validated LC-MS/MS method for PRA has not been published, likely due to its extreme instability, its application is theoretically possible with careful optimization of the analytical workflow.

Key Considerations for a Hypothetical LC-MS/MS Method:

  • Rapid Quenching: The biological reaction would need to be stopped instantaneously, for example, by plunging the sample into a very cold solvent (e.g., -80°C methanol) to halt all enzymatic activity and slow down chemical degradation.

  • Low-Temperature Extraction: All sample processing and extraction steps would need to be performed at low temperatures to minimize PRA degradation.

  • Fast Chromatography: A rapid chromatographic method, such as ultra-high-performance liquid chromatography (UHPLC), would be necessary to separate PRA from other matrix components in the shortest possible time.

  • Internal Standard: A stable isotope-labeled internal standard of PRA would be ideal for accurate quantification, but its synthesis would be challenging.

Conclusion

The quantification of this compound presents a significant analytical challenge due to its inherent instability. The choice of the most appropriate method depends heavily on the specific research context. For high-throughput screening and routine enzymatic assays, the enzymatic trapping assay is the most practical approach. When the highest sensitivity and direct measurement are required, and the use of radioisotopes is feasible, a radiochemical assay is a powerful option. For detailed mechanistic studies and structural confirmation, NMR spectroscopy is an indispensable tool, despite its low throughput and sensitivity. The development of a robust LC-MS/MS method remains a future prospect that, if successful, could offer the best combination of sensitivity, specificity, and throughput for PRA quantification. As research into purine metabolism continues to be a vital area in drug discovery and disease understanding, the refinement and application of these quantitative methods will be of paramount importance.

References

A Comparative Guide to Inhibitors of Phosphoribosylamine Formation in De Novo Purine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, the building blocks of DNA and RNA. The first committed and rate-limiting step of this pathway is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine to 5-phosphoribosylamine (PRA), catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). Due to its critical role, GPAT is a key target for the development of inhibitors, including chemotherapeutic agents.

The natural product of the GPAT reaction, PRA, is chemically unstable, with a short half-life under physiological conditions. This instability makes it challenging to study enzyme-substrate interactions directly. Consequently, research has focused on the synthesis and evaluation of stable analogs of PRA and the substrates from which it is formed, as potential enzyme inhibitors. These analogs serve as valuable tools for elucidating the enzyme's mechanism and as starting points for the design of novel therapeutic agents.

This guide provides a comparative overview of various classes of inhibitors targeting GPAT, presenting available quantitative data on their inhibitory activity. It also includes a detailed experimental protocol for a common GPAT inhibition assay and visualizations of the relevant biochemical pathway and experimental workflow.

Comparative Analysis of GPAT Inhibitors

The following table summarizes the inhibitory constants (Ki) for different classes of compounds against glutamine PRPP amidotransferase from various organisms. It is important to note that the experimental conditions, such as pH, temperature, and substrate concentrations, may vary between studies, which can influence the reported Ki values.

Inhibitor ClassInhibitorEnzyme SourceKi (μM)Type of InhibitionReference(s)
Nucleotide Analogs Adenosine monophosphate (AMP)Bacillus subtilis-Allosteric[1]
Guanosine monophosphate (GMP)Bacillus subtilis-Allosteric[1]
Glutamine Analogs AzaserineE. coli-Irreversible[2]
6-diazo-5-oxo-L-norleucine (DON)E. coli-Irreversible[2]
PRPP Analogs Carbocyclic-PRPP (cPRPP)E. coli-Competitive with PRPP[3]
Other Small Molecules DAS734Arabidopsis thaliana0.2 (IC50~)Competitive with PRPP[4]

Experimental Protocols

A widely used method for determining the activity and inhibition of GPAT is a coupled-enzyme assay. This protocol outlines the measurement of GPAT activity by quantifying the production of glutamate, which is then used by glutamate dehydrogenase (GDH), leading to a measurable change in NADH absorbance.

Glutamate Dehydrogenase Coupled Assay for GPAT Inhibition

1. Principle:

The amidotransferase activity of GPAT produces glutamate from glutamine. In this coupled assay, glutamate dehydrogenase (GDH) catalyzes the oxidative deamination of this glutamate, using NAD+ as a cofactor, to produce α-ketoglutarate, ammonia, and NADH. The rate of NADH production is directly proportional to the rate of glutamate production by GPAT and can be monitored spectrophotometrically at 340 nm.

2. Materials:

  • Purified glutamine PRPP amidotransferase (GPAT)

  • L-glutamine solution

  • 5-phosphoribosyl-1-pyrophosphate (PRPP) solution

  • Test inhibitor compound (PRA analog or other inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl

  • NAD+ solution

  • Glutamate Dehydrogenase (GDH) enzyme solution

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

3. Method:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer, NAD+, and GDH. The final concentrations in the assay well should be optimized, but typical starting points are 1-2 mM NAD+ and an excess of GDH activity (e.g., 5-10 units/mL).

  • Inhibitor and Enzyme Pre-incubation:

    • To the wells of the 96-well plate, add a fixed volume of the test inhibitor at various concentrations. For the negative control, add the vehicle (e.g., DMSO) used to dissolve the inhibitor.

    • Add a specific amount of purified GPAT enzyme to each well.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • To start the reaction, add a solution containing the substrates, L-glutamine and PRPP, to each well. The final concentrations should be close to the Km values for the respective substrates to ensure sensitivity to competitive inhibitors.

  • Kinetic Measurement:

    • Immediately place the microplate in the spectrophotometer.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot for each inhibitor concentration.

    • Plot the initial velocities against the inhibitor concentrations.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of one of the substrates while keeping the other constant, in the presence of different fixed concentrations of the inhibitor. The data can then be fitted to the appropriate Michaelis-Menten equations for enzyme inhibition.

Visualizations

De Novo Purine Biosynthesis Pathway

De_Novo_Purine_Biosynthesis cluster_GPAT Glutamine PRPP Amidotransferase (GPAT) PRPP PRPP PRA Phosphoribosylamine (PRA) PRPP->PRA Glutamine Glutamine Glutamine->PRA GAR Glycinamide Ribonucleotide (GAR) PRA->GAR Glycine Glycine Glycine Further_Steps ... 8 more steps GAR->Further_Steps IMP Inosine Monophosphate (IMP) Further_Steps->IMP

Caption: The initial step of the de novo purine biosynthesis pathway catalyzed by GPAT.

Workflow for GPAT Inhibition Assay

GPAT_Inhibition_Assay_Workflow Start Start: Prepare Reagents Preincubation Pre-incubate GPAT Enzyme with Inhibitor Analogs Start->Preincubation Reaction_Start Initiate Reaction with Glutamine and PRPP Preincubation->Reaction_Start Data_Acquisition Monitor NADH Production (Absorbance at 340 nm) Reaction_Start->Data_Acquisition Analysis Calculate Initial Velocities and IC50/Ki Values Data_Acquisition->Analysis End End: Comparative Analysis Analysis->End

Caption: A generalized workflow for determining the inhibitory potential of PRA analogs.

References

A Comparative Analysis of Phosphoribosylamine and Other Key Intermediates in the De Novo Purine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of phosphoribosylamine (PRA) with its immediate precursor, phosphoribosyl pyrophosphate (PRPP), and its successor, glycineamide ribonucleotide (GAR), within the de novo purine biosynthesis pathway. This critical metabolic route is responsible for the synthesis of purine nucleotides, essential building blocks for DNA, RNA, and various cofactors. Understanding the distinct characteristics of these intermediates is paramount for research in metabolic regulation, enzymology, and the development of therapeutic agents targeting this pathway.

Overview of the De Novo Purine Biosynthesis Pathway

The de novo synthesis of purines is a highly conserved 11-step enzymatic pathway that assembles the purine ring structure on a ribose-5-phosphate scaffold. The initial steps, involving PRPP, PRA, and GAR, are crucial regulatory points and represent key transitions in the construction of the purine molecule.

Phosphoribosyl pyrophosphate (PRPP) is a pivotal precursor not only for purine synthesis but also for pyrimidine synthesis and salvage pathways.[1][2] Its formation from ribose-5-phosphate and ATP is a key rate-limiting step.[1] This compound (PRA) is the product of the first committed step in de novo purine synthesis, formed by the displacement of the pyrophosphate group of PRPP by the amide nitrogen of glutamine.[3][4] This reaction is catalyzed by amidophosphoribosyltransferase. Due to its inherent instability, PRA is a transient intermediate.[5][6] Subsequently, glycineamide ribonucleotide (GAR) is synthesized through the ATP-dependent condensation of PRA with glycine, a reaction catalyzed by glycinamide ribonucleotide synthetase.[4][7]

Below is a diagram illustrating the initial steps of the de novo purine biosynthesis pathway.

purine_pathway Ribose5P Ribose-5-Phosphate PRPP Phosphoribosyl Pyrophosphate (PRPP) Ribose5P->PRPP PRPP Synthetase ATP -> AMP PRA This compound (PRA) PRPP->PRA Amidophosphoribosyltransferase Glutamine -> Glutamate PPi GAR Glycineamide Ribonucleotide (GAR) PRA->GAR GAR Synthetase Glycine + ATP -> ADP + Pi

Figure 1: Initial steps of the de novo purine biosynthesis pathway.

Comparative Performance and Physicochemical Properties

The distinct roles of PRPP, PRA, and GAR in the purine biosynthesis pathway are reflected in their chemical properties and cellular concentrations. A summary of these key parameters is presented in the table below.

ParameterPhosphoribosyl Pyrophosphate (PRPP)This compound (PRA)Glycineamide Ribonucleotide (GAR)
Role in Pathway Activated ribose donor; precursor for multiple pathways[1][2]First committed intermediate in de novo purine synthesis[3][4]Second intermediate; incorporates glycine[4][7]
Chemical Stability Relatively stableHighly unstable, t1/2 = 38 seconds at 37°C, pH 7.5[6]Relatively stable
Cellular Concentration Varies significantly (5-1300 pmol/106 cells in cancer cell lines)[8]Extremely low due to instability and rapid consumption[5]Detectable, but generally at low concentrations
Enzyme Producing PRPP Synthetase[1]Amidophosphoribosyltransferase[3][4]Glycinamide Ribonucleotide Synthetase[4][7]
Enzyme Consuming Amidophosphoribosyltransferase, Orotate phosphoribosyltransferase, etc.[2]Glycinamide Ribonucleotide Synthetase[4][7]Glycinamide Ribonucleotide Transformylase[9]

Enzymatic Regulation and Kinetics

The enzymes responsible for the synthesis and consumption of PRPP, PRA, and GAR are subject to complex regulatory mechanisms, ensuring a balanced production of purine nucleotides.

Amidophosphoribosyltransferase (Producer of PRA)

This enzyme is a key regulatory point in the pathway and is subject to feedback inhibition by the end-products of purine synthesis, such as AMP, GMP, ADP, and GDP.[10] It possesses two distinct allosteric binding sites for these nucleotides, allowing for synergistic inhibition.[10][11]

SubstrateApparent Km
PRPP0.48 µM (human)[12]
Glutamine0.46 mM (human lymphoblast)[13]
Glycinamide Ribonucleotide Synthetase (Consumer of PRA)

The activity of this enzyme is crucial for the continuation of the pathway after the formation of the unstable PRA. Kinetic studies suggest a direct transfer of PRA from amidophosphoribosyltransferase to glycinamide ribonucleotide synthetase, a phenomenon known as substrate channeling, which would protect the labile intermediate.[5]

SubstrateVmax
PRA5.19 nmol GAR formed/5 x 105 cells/30 min (human fibroblasts)[1]
13.4 nmol GAR formed/5 x 105 cells/30 min (CHO cells)[1]

The diagram below illustrates the regulatory feedback loops acting on the initial steps of the pathway.

regulation_pathway cluster_pathway De Novo Purine Synthesis cluster_products End Products PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase GAR GAR PRA->GAR GAR Synthetase AMP AMP AMP->PRPP GMP GMP GMP->PRPP ADP ADP ADP->PRPP GDP GDP GDP->PRPP

Figure 2: Feedback regulation of the initial steps of purine synthesis.

Experimental Protocols

Accurate quantification of these purine pathway intermediates is essential for studying their metabolism and the effects of potential inhibitors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Quantification of Purine Intermediates by LC-MS/MS

Objective: To quantify the intracellular concentrations of PRPP, PRA, and GAR.

Materials:

  • Cell culture reagents

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standards (e.g., stable isotope-labeled versions of the analytes)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Protocol:

  • Cell Culture and Harvest: Culture cells to the desired density. For suspension cells, pellet by centrifugation. For adherent cells, aspirate the medium and wash with ice-cold phosphate-buffered saline.

  • Metabolite Extraction:

    • Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol and water (e.g., 80% methanol), to the cell pellet or plate.[14]

    • Perform repeated freeze-thaw cycles to ensure complete cell lysis.[14]

    • Centrifuge the mixture at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a suitable chromatography column (e.g., a C18 reversed-phase column).

    • Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid to improve ionization.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for each analyte and internal standard.

  • Data Analysis:

    • Generate a standard curve for each analyte using known concentrations.

    • Normalize the peak area of each analyte to its corresponding internal standard.

    • Calculate the concentration of each intermediate in the sample based on the standard curve.

The following diagram outlines the general workflow for the quantification of purine intermediates.

experimental_workflow CellCulture Cell Culture Harvesting Cell Harvesting CellCulture->Harvesting Extraction Metabolite Extraction (e.g., 80% Methanol) Harvesting->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis

Figure 3: General workflow for purine intermediate quantification.

Conclusion

This compound occupies a unique and critical position in the de novo purine biosynthesis pathway. Its high reactivity and short half-life necessitate efficient enzymatic machinery and likely substrate channeling to ensure its seamless conversion to GAR. In contrast, PRPP serves as a more stable, central hub for nucleotide metabolism, while GAR represents the committed incorporation of the first building block of the purine ring. A thorough understanding of the distinct chemical, kinetic, and regulatory properties of these intermediates provides a solid foundation for future research aimed at elucidating the intricate control of purine metabolism and for the rational design of novel therapeutics targeting this essential pathway.

References

The Crossroads of Purine Synthesis: Validating Phosphoribosylamine as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate pathways of cellular metabolism offer a treasure trove of potential therapeutic targets. One such nexus is the formation of phosphoribosylamine (PRA), a fleeting yet crucial intermediate in the de novo synthesis of purines, the building blocks of DNA and RNA. This guide provides a comparative analysis of the enzymes that produce and consume PRA—amidophosphoribosyltransferase (ATase) and glycinamide ribonucleotide synthetase (GARS)—as potential therapeutic targets, presenting available quantitative data on their inhibitors and detailed experimental protocols for their study.

The validation of a therapeutic target hinges on its role in disease pathology and the ability to modulate its activity with specific molecules. The purine synthesis pathway is a well-established target in cancer chemotherapy, as rapidly proliferating cancer cells are heavily reliant on this pathway for nucleotide supply. By focusing on the enzymes directly flanking the unstable intermediate PRA, researchers can explore a critical control point in this pathway.

The Central Role of this compound

This compound is synthesized from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). This is the committed step in de novo purine synthesis.[1] Due to its instability, with a half-life of just 38 seconds at physiological pH and temperature, it is believed that PRA is channeled directly from ATase to the next enzyme in the pathway, glycinamide ribonucleotide synthetase (GARS).[1][2] GARS then catalyzes the condensation of PRA with glycine to form glycinamide ribonucleotide (GAR).

The critical position of PRA makes both its synthesis and consumption attractive targets for therapeutic intervention. Inhibition of ATase would block the entire de novo purine pathway at its inception, while inhibition of GARS would lead to the accumulation of the unstable and potentially toxic PRA, or a depletion of downstream purines.

Comparative Analysis of Enzyme Inhibitors

A key aspect of validating a therapeutic target is the availability of potent and selective inhibitors. While the exploration of direct PRA binders is hampered by its instability, the enzymes ATase and GARS have been the subject of inhibitor studies.

Amidophosphoribosyltransferase (ATase) Inhibitors

ATase is subject to feedback inhibition by the end-products of the purine pathway, namely purine nucleotides such as AMP, GMP, ADP, and GDP.[1] This natural regulatory mechanism highlights the enzyme's druggability. In addition to these endogenous inhibitors, several synthetic compounds have been investigated.

InhibitorTarget EnzymeType of InhibitionDissociation Constant (K_d) / IC_50Cell Line / Organism
PiritreximAmidophosphoribosyltransferaseNoncompetitiveK_d = 66.0 ± 17.8 µMMouse L1210 Leukemia
AMPAmidophosphoribosyltransferaseCompetitive with respect to PRPPK_d = 40.0 ± 8.1 µMMouse L1210 Leukemia
Folate Analogues (e.g., PY899)AmidophosphoribosyltransferaseNot specifiedData not availableNot specified

Table 1: Quantitative data for selected inhibitors of Amidophosphoribosyltransferase. Data from[3][4][5].

Glycinamide Ribonucleotide Synthetase (GARS) Inhibitors

Signaling and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is essential for understanding the validation of this compound as a therapeutic target.

De_Novo_Purine_Synthesis_Pathway cluster_inhibition Therapeutic Inhibition PRPP PRPP (5-Phosphoribosyl-1-pyrophosphate) ATase Amidophosphoribosyltransferase (ATase) PRPP->ATase Glutamine Glutamine Glutamine->ATase PRA This compound (PRA) GARS Glycinamide Ribonucleotide Synthetase (GARS) PRA->GARS Glycine Glycine Glycine->GARS GAR GAR (Glycinamide Ribonucleotide) Purines Purine Nucleotides GAR->Purines Multiple Steps ATase->PRA Committed Step GARS->GAR ATase_Inhibitors ATase Inhibitors (e.g., Piritrexim, AMP) ATase_Inhibitors->ATase GARS_Inhibitors GARS Inhibitors (Potential Target) GARS_Inhibitors->GARS

De novo purine synthesis pathway focusing on this compound.

ATase_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture: - Buffer - MgCl2 - PRPP (radiolabeled) - Glutamine - ATase enzyme start->prepare_reagents incubate Incubate at 37°C prepare_reagents->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction spot_tlc Spot Reaction Mixture on TLC Plate stop_reaction->spot_tlc develop_tlc Develop TLC spot_tlc->develop_tlc quantify Quantify Radiolabeled PRA (Scintillation Counting or Autoradiography) develop_tlc->quantify end End quantify->end

Experimental workflow for an amidophosphoribosyltransferase (ATase) assay.

GARS_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture: - Buffer, ATP, MgCl2 - Glycine - PRA (generated in situ or synthetic) - GARS enzyme start->prepare_reagents incubate Incubate at 37°C prepare_reagents->incubate detect_product Detect GAR Formation (Coupled spectrophotometric assay or direct detection) incubate->detect_product quantify Quantify Product Formation detect_product->quantify end End quantify->end

General workflow for a glycinamide ribonucleotide synthetase (GARS) assay.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of target validation. Below are methodologies for assaying the activity of ATase and a conceptual framework for a GARS assay.

Amidophosphoribosyltransferase (ATase) Enzymatic Assay

This protocol is based on the measurement of the formation of radiolabeled this compound from radiolabeled PRPP.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl₂ (5 mM)

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • [¹⁴C]-PRPP (as a tracer)

  • L-glutamine

  • Amidophosphoribosyltransferase (ATase) enzyme preparation

  • EDTA (0.1 M, to stop the reaction)

  • Thin-layer chromatography (TLC) plates (e.g., cellulose)

  • Developing solvent (e.g., saturated ammonium sulfate/1M sodium acetate/isopropanol)

  • Scintillation counter or autoradiography equipment

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, PRPP, [¹⁴C]-PRPP, and L-glutamine.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the ATase enzyme preparation.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding EDTA.

  • Spot a known volume of the reaction mixture onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the product (PRA) from the substrate (PRPP).

  • Dry the TLC plate and quantify the amount of radiolabeled PRA formed using a scintillation counter or by autoradiography and densitometry.

  • For inhibitor studies, include varying concentrations of the inhibitor in the reaction mixture and calculate the IC₅₀ value.

Glycinamide Ribonucleotide Synthetase (GARS) Enzymatic Assay (Conceptual Protocol)

A continuous spectrophotometric assay can be developed by coupling the production of ADP to the pyruvate kinase and lactate dehydrogenase system.

Materials:

  • HEPES buffer (pH 8.0)

  • ATP

  • MgCl₂

  • KCl

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Glycine

  • This compound (PRA) - can be generated in situ from PRPP and glutamine using ATase, or chemically synthesized.

  • GARS enzyme preparation

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, ATP, MgCl₂, KCl, PEP, NADH, PK, LDH, and glycine.

  • Add the GARS enzyme preparation to the mixture.

  • Initiate the reaction by adding PRA.

  • Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer. The decrease in absorbance is due to the oxidation of NADH, which is stoichiometrically linked to the production of ADP by GARS.

  • The rate of the reaction is proportional to the GARS activity.

  • For inhibitor studies, include varying concentrations of the inhibitor in the reaction mixture and determine the K_i_ or IC₅₀ values.

Alternatively, several commercially available ELISA kits can be used for the quantitative detection of GARS protein in various biological samples, which can be useful for expression studies but not for enzymatic activity assessment.[6][7][8][9][10]

Conclusion and Future Directions

The strategic position of this compound in the de novo purine synthesis pathway makes the enzymes responsible for its synthesis (ATase) and consumption (GARS) compelling targets for therapeutic intervention, particularly in oncology. While ATase has been more extensively studied with some quantitative inhibitor data available, GARS remains a relatively underexplored target with a clear need for the development and characterization of potent inhibitors.

The experimental protocols provided here offer a starting point for researchers to further investigate these enzymes. The validation of this compound as a therapeutic nexus will ultimately depend on the development of specific and potent inhibitors for both ATase and GARS, and their subsequent evaluation in preclinical and clinical settings. Future research should focus on high-throughput screening for novel inhibitors, detailed kinetic and structural studies of enzyme-inhibitor interactions, and assessment of the therapeutic window for targeting this essential metabolic pathway.

References

A Researcher's Guide to Comparative Metabolomics of the Purine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metabolic shifts within the purine biosynthesis pathway under various biological conditions, supported by experimental data. We delve into the critical differences observed between de novo and salvage pathway dominance, cancer and healthy states, and in response to genetic modification. Detailed experimental protocols and visual pathway diagrams are provided to support further research and drug development in this critical metabolic area.

Comparative Metabolomics Analysis: Key Biological Scenarios

The purine nucleotide pool is maintained by two interconnected routes: the energy-intensive de novo synthesis pathway and the energy-efficient salvage pathway.[1] The balance and flux through these pathways are highly dynamic and context-dependent. Metabolomic studies reveal significant shifts in purine intermediates depending on cellular state, such as nutrient availability, disease, or genetic makeup.

De Novo Synthesis vs. Purine Salvage Pathway Activation

Cells modulate their purine synthesis strategy based on the availability of external purines. In environments depleted of purines, cells upregulate the de novo pathway, which builds purine rings from precursors like amino acids and formate.[2][3] Conversely, when purines are available, the salvage pathway is favored to recycle nucleobases.[1][4]

A key study using HeLa cells demonstrated this metabolic plasticity.[2] When cultured in purine-depleted media to force reliance on the de novo pathway, a notable increase in the pathway intermediate AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) was observed. Isotope tracing with labeled serine (a precursor for glycine and formate used in the de novo pathway) confirmed a higher incorporation rate into AMP and GMP under these conditions, signifying increased pathway flux.[2]

Cancer vs. Healthy Controls

Aberrant purine metabolism is a hallmark of many cancers, required to fuel rapid proliferation and supply the building blocks for DNA and RNA synthesis.[3] Large-scale metabolomic studies have identified consistent alterations in circulating purine metabolites in cancer patients compared to healthy individuals.

A significant pan-cancer study involving plasma from 2,561 patients across 20 cancer types identified elevated hypoxanthine as a top-ranked biomarker.[5] Hypoxanthine is a central intermediate in purine metabolism, generated from the degradation of inosine monophosphate (IMP) and serving as a substrate for the salvage pathway enzyme HPRT1.[5][6] Its systemic elevation points to a profound dysregulation of purine synthesis and catabolism in cancer.[5]

Genetic Modification: Targeting the Salvage Pathway

Investigating the effects of genetic modifications provides direct evidence of a pathway's role. In Small Cell Lung Cancer (SCLC), the contribution of the salvage pathway has been explored by knocking out the gene for its rate-limiting enzyme, HPRT1 (hypoxanthine-guanine phosphoribosyltransferase).[7][8]

Metabolome analysis of HPRT1-knockout SCLC cells revealed a compensatory metabolic shift. These cells showed an increased metabolic flux through the de novo purine pathway and elevated levels of intermediates in the pentose phosphate pathway, which supplies the ribose-5-phosphate precursor for purine synthesis.[7][8] This demonstrates a remarkable flexibility between the two pathways to maintain the necessary purine nucleotide pools.[7]

Data Presentation: Quantitative Metabolite Comparisons

The following tables summarize key quantitative findings from the cited studies.

Table 1: Metabolic Shift in HeLa Cells Under Purine-Depleted Conditions

Metabolite / MetricPurine-Rich Medium (Control)Purine-Depleted Medium (Upregulated De Novo)Fold Change / ObservationSource
AICAR AbundanceBaselineSignificantly HigherUpregulation of de novo synthesis[2]
[¹⁵N]Ser Incorporation into AMP/GMPLowSignificantly HigherIncreased de novo pathway flux[2]

Table 2: Comparative Purine Metabolite Levels in Disease States

Comparison GroupKey MetaboliteObservationImplicationSource
Pan-Cancer Patients vs. Healthy Controls (Plasma)HypoxanthineSignificantly ElevatedPan-cancer biomarker of dysregulated purine metabolism[5]
HPRT1-Knockout SCLC Cells vs. Wild-TypePentose Phosphate Pathway IntermediatesIncreasedCompensatory shift to supply precursors for de novo synthesis[7][8]
HPRT1-Knockout SCLC Cells vs. Wild-TypeDe Novo Pathway FluxElevatedMetabolic plasticity to overcome salvage pathway inhibition[7][8]

Experimental Protocols

A typical comparative metabolomics workflow involves several critical steps, from sample preparation to data analysis.[9] The following is a detailed methodology based on protocols used for analyzing purine metabolites.

Key Experiment: LC-MS/MS-Based Metabolomic Profiling

This protocol outlines the steps for comparing metabolite levels in cultured cells under different conditions (e.g., wild-type vs. knockout, nutrient-rich vs. nutrient-depleted media).

1. Cell Culture and Metabolite Extraction:

  • Cell Seeding: Plate a minimum of 1 million cells per replicate to ensure sufficient material. Use at least 6 replicates per experimental group.[10]

  • Experimental Conditions: Culture cells under the desired conditions (e.g., in purine-rich vs. purine-depleted media) for a specified duration (e.g., 12-14 hours for isotope labeling).[2]

  • Metabolism Quenching: To halt enzymatic activity and preserve the metabolic state, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Immediately add an ice-cold extraction solvent, typically a mix of methanol/acetonitrile/water (e.g., 2:2:1 v/v/v).[11] Scrape the cells in the solvent and transfer the lysate to a microtube. To ensure complete lysis, some protocols include three freeze-thaw cycles using liquid nitrogen.[11]

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]

  • Sample Collection: Carefully collect the supernatant, which contains the metabolites. Store at -80°C until analysis.[9]

2. Isotope Tracer Analysis (Optional for Fluxomics):

  • To measure pathway flux, supplement the culture medium with a stable isotope-labeled precursor.

  • For the de novo purine pathway, common tracers include [¹⁵N]Serine or [¹⁵N]Glycine, which label the purine ring.[2]

  • For the salvage pathway, labeled bases like [¹⁵N₄]hypoxanthine can be used.[2]

  • The incubation time with the tracer must be optimized (e.g., 4-14 hours) to allow for sufficient incorporation into downstream metabolites.[2]

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatography: Separate the metabolites using liquid chromatography. A common method for polar purine intermediates is Hydrophilic Interaction Liquid Chromatography (HILIC).[9]

  • Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-Orbitrap).[12] The instrument operates in full MS/dd-MS2 mode to acquire both precursor mass data for quantification and fragmentation data for identification.[12]

    • Ionization Mode: Use positive/negative ion switching or separate runs to detect a wider range of metabolites.

    • Scan Range: Set a mass range appropriate for small molecules (e.g., m/z 80-1200).[12]

4. Data Processing and Statistical Analysis:

  • Peak Picking and Alignment: Use software (e.g., MS-DIAL, XCMS) to detect metabolic features (peaks) across all samples and align them based on retention time and m/z.

  • Metabolite Identification: Identify metabolites by matching their accurate mass and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).

  • Statistical Analysis: Perform statistical tests (e.g., t-tests, ANOVA) to identify metabolites that are significantly different between experimental groups. Multivariate analysis, such as Principal Component Analysis (PCA), can be used to visualize overall differences between sample groups.[5]

Visualizations: Pathways and Workflows

Purine Biosynthesis Pathway

The following diagram illustrates the two major routes for purine nucleotide synthesis: the de novo pathway originating from PRPP and the salvage pathway that recycles free bases.

Purine_Biosynthesis cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway PRPP PRPP Intermediates 10 Steps (Gly, Gln, Asp, Formate) PRPP->Intermediates PPAT IMP IMP Intermediates->IMP ATIC GMP GMP IMP->GMP IMPDH AMP AMP IMP->AMP ADSS Hypoxanthine Hypoxanthine Hypoxanthine->IMP Guanine Guanine Guanine->GMP HPRT1 Adenine Adenine Adenine->AMP APRT

Caption: Overview of De Novo and Salvage Purine Synthesis Pathways.

Comparative Metabolomics Experimental Workflow

This diagram outlines the standard workflow for a comparative metabolomics experiment using mass spectrometry.

Metabolomics_Workflow A 1. Experimental Design (e.g., Control vs. Treatment) B 2. Sample Collection & Metabolism Quenching A->B C 3. Metabolite Extraction (e.g., Solvent Precipitation) B->C D 4. LC-MS/MS Analysis (Separation & Detection) C->D E 5. Data Processing (Peak Picking, Alignment) D->E F 6. Statistical Analysis (Identify Significant Features) E->F G 7. Metabolite Identification (Database Matching) F->G H 8. Pathway Analysis & Biological Interpretation G->H

Caption: Standard workflow for a comparative metabolomics experiment.

References

The Critical Role of Phosphoribosylamine in Arts Syndrome: A Comparative Guide to Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of experimental models used to investigate the role of phosphoribosylamine in Arts syndrome, a rare X-linked recessive disorder characterized by profound sensorineural hearing loss, hypotonia, ataxia, developmental delay, and early death. Arts syndrome is caused by loss-of-function mutations in the PRPS1 gene, which encodes phosphoribosyl pyrophosphate synthetase 1 (PRPS1). This enzyme catalyzes the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), a crucial precursor for the formation of this compound and subsequent de novo and salvage pathways of purine and pyrimidine biosynthesis. A deficiency in PRPS1 activity leads to a reduced supply of PRPP, consequently impairing the production of this compound and downstream nucleotides. This guide is intended for researchers, scientists, and drug development professionals working to understand the pathophysiology of Arts syndrome and develop potential therapeutic interventions.

Comparative Analysis of Arts Syndrome Disease Models

The study of Arts syndrome and the role of this compound relies on various in vitro and in vivo models. Each model offers unique advantages and limitations in recapitulating the complex pathophysiology of the disease.

Model SystemKey CharacteristicsThis compound-Related FindingsAdvantagesLimitations
Patient-Derived Fibroblasts Primary skin cells cultured from Arts syndrome patients.Significantly reduced PRPS1 enzyme activity.[1] Impaired purine biosynthesis, supported by reduced uric acid levels and undetectable hypoxanthine in patient-derived samples.[2][3]Genetically relevant to the human disease. Allows for direct assessment of patient-specific mutations.Limited scalability. May not fully represent the metabolic phenotypes of more affected tissues like neurons.
Patient-Derived Lymphoblastoid Cell Lines (LCLs) Epstein-Barr virus (EBV)-transformed B-lymphocytes from patients.Demonstrated loss of PRPS1 activity.[2]Readily available and can be cultured in suspension, allowing for larger-scale biochemical analyses.Transformation process may alter cellular metabolism. May not reflect the phenotype of non-lymphoid tissues.
Drosophila melanogaster (Fruit Fly) Model Genetically engineered flies with mutations in the PRPS gene, the fly ortholog of human PRPS1.[4][5]The high degree of protein sequence identity (~90%) between human and Drosophila PRPS makes it a suitable model to study the molecular effects of patient-derived missense mutations.[4][5]Powerful genetic tools for in vivo studies of disease mechanisms and high-throughput drug screening. Short generation time.Significant physiological differences between insects and humans. May not fully replicate the complex neurological phenotypes of Arts syndrome.

Signaling and Experimental Workflow Diagrams

To visually represent the molecular pathways and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Purine_Synthesis_Pathway R5P Ribose-5-Phosphate PRPP Phosphoribosyl Pyrophosphate (PRPP) R5P->PRPP ATP -> AMP PRA This compound PRPP->PRA Glutamine -> Glutamate PRPP->PRA Reduced levels IMP Inosine Monophosphate (IMP) PRA->IMP Multi-step de novo synthesis AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Purines Purine Nucleotides (DNA, RNA, ATP, GTP) AMP->Purines GMP->Purines Arts Arts Syndrome (PRPS1 loss-of-function) PRPS1 PRPS1 Arts->PRPS1 Mutation in PRPS1->R5P Catalyzes PRPS1->PRPP Reduced synthesis GPAT GPAT GPAT->PRPP Catalyzes Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Biochemical Assays cluster_2 Data Analysis & Comparison Patient Patient-Derived Cells (Fibroblasts, LCLs) Lysate Cell Lysate Preparation Patient->Lysate Control Control Cells Control->Lysate PRPS_Assay PRPS1 Activity Assay Lysate->PRPS_Assay Metabolite_Extraction Metabolite Extraction Lysate->Metabolite_Extraction Quantification Quantification of PRPS1 Activity & Metabolite Levels PRPS_Assay->Quantification LCMS LC-MS/MS Analysis of Purine Metabolites Metabolite_Extraction->LCMS LCMS->Quantification Comparison Comparison between Patient and Control Samples Quantification->Comparison Conclusion Confirmation of Impaired Purine Synthesis Comparison->Conclusion

References

Navigating the Instability: A Comparative Guide to Phosphoribosylamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of enzymes that utilize 5-phosphoribosyl-α-1-amine (PRA) presents a significant challenge due to the inherent instability of this crucial metabolic intermediate. This guide provides a comparative analysis of experimental strategies for working with PRA, focusing on reproducibility and offering detailed protocols for the most common approaches.

Phosphoribosylamine is a key intermediate in the de novo purine biosynthesis pathway, a fundamental process for the production of nucleotides, the building blocks of DNA and RNA.[1] However, its utility in in vitro studies is hampered by its rapid degradation. At physiological conditions (37°C and pH 7.5), PRA has a remarkably short half-life of approximately 38 seconds, hydrolyzing to ribose 5-phosphate.[2] This instability necessitates specialized experimental designs to ensure reproducible and accurate results.

This guide will compare the two primary strategies for working with PRA: in situ enzymatic generation and the use of stable analogs. We will delve into the methodologies, advantages, and limitations of each approach, supported by quantitative data where available.

Comparison of Experimental Strategies

The choice of experimental strategy when working with PRA is dictated by the specific research question, the required concentration of PRA, and the available resources. The following table summarizes the key aspects of the most common approaches.

StrategyPrincipleAdvantagesDisadvantagesTypical Yield/ConcentrationPurityReproducibility
Coupled Enzyme Assay (in situ generation) PRA is generated and consumed in the same reaction mixture by sequential enzymes.Mimics physiological conditions; avoids accumulation of unstable PRA; allows for kinetic studies of the consuming enzyme.Requires purified and active enzymes; reaction kinetics can be complex to analyze; potential for interference between coupling enzymes and substrates.Dependent on enzyme kinetics, typically in the micromolar range.High, as it is immediately consumed.Good, with careful optimization of enzyme concentrations and reaction conditions.
PurF-Independent Synthesis (in situ generation) Utilizes alternative enzymes, such as TrpD, to generate PRA from different precursors.Useful for studying PRA metabolism outside the canonical purine pathway; can be used in organisms lacking a functional PurF enzyme.Less characterized than the PurF-dependent pathway; may have lower yields; requires specific substrates and enzymes.Variable, dependent on the specific enzymatic system used.Generally high in the context of the assay.Moderate to good, requires careful characterization of the alternative pathway.
Use of Stable Analogs Chemically stable molecules that mimic the structure of PRA are used as substrates or inhibitors.Stable and can be synthesized and purified in larger quantities; allows for structural studies (e.g., X-ray crystallography) and inhibitor screening.May not perfectly mimic the binding and reactivity of the natural substrate; can act as inhibitors rather than substrates.N/A (synthesized chemically)HighHigh

Experimental Protocols

Coupled Enzyme Assay for in situ Generation of this compound

This is the most common method for studying enzymes that utilize PRA, such as glycinamide ribonucleotide synthetase (GARS). The principle involves the production of PRA from phosphoribosyl pyrophosphate (PRPP) and glutamine by PRPP amidotransferase (PurF), followed by its immediate consumption by GARS in the presence of glycine and ATP.

Detailed Methodology:

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5), combine the following components (final concentrations):

    • 5-phospho-D-ribose 1-pyrophosphate (PRPP): 1 mM

    • L-glutamine: 10 mM

    • Glycine: 10 mM

    • ATP: 5 mM

    • PRPP amidotransferase (PurF): 0.1 - 1 µM (concentration to be optimized)

    • Glycinamide ribonucleotide synthetase (GARS): 1 - 5 µM (concentration to be optimized)

  • Initiation and Incubation: Initiate the reaction by adding the final enzyme (typically GARS). Incubate the reaction mixture at 37°C.

  • Detection of Product Formation: The progress of the GARS reaction can be monitored by detecting the formation of ADP or the consumption of ATP. Several methods can be employed:

    • Coupled Spectrophotometric Assay: Couple the production of ADP to the oxidation of NADH using pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm is monitored.

    • HPLC Analysis: Stop the reaction at various time points by adding an acid (e.g., perchloric acid) and analyze the formation of glycinamide ribonucleotide (GAR) or the disappearance of ATP by reverse-phase HPLC.

    • Radiolabeling: Use [¹⁴C]-glycine and monitor the incorporation of the radiolabel into GAR, which can be separated by thin-layer chromatography.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. The kinetic parameters of GARS can then be calculated using appropriate enzyme kinetic models.

Troubleshooting:

  • Low or no activity: Ensure all enzymes are active and substrates are not degraded. Optimize the concentration of the coupling enzyme (PurF) to ensure it is not rate-limiting.

  • Non-linear reaction progress: This could be due to substrate depletion, product inhibition, or instability of one of the enzymes.

PurF-Independent in situ Synthesis of this compound

An alternative pathway for PRA synthesis involves the enzyme anthranilate phosphoribosyl transferase (TrpD).[3] This method can be utilized in a coupled assay to study PRA-dependent enzymes.

Detailed Methodology:

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM magnesium acetate, pH 8.0), combine the following components (final concentrations):

    • PRPP: 1 mM

    • Enamine/imine precursor (e.g., generated from threonine by threonine dehydratase): Concentration to be optimized

    • Anthranilate phosphoribosyl transferase (TrpD): 1-2 µM (concentration to be optimized)

    • The PRA-consuming enzyme and its substrates (e.g., GARS, glycine, ATP).

  • Coupled Assay: The PRA generated by TrpD is immediately used by the consuming enzyme. The detection and data analysis methods are similar to the PurF-dependent coupled assay described above.

Use of this compound Analogs

To overcome the instability of PRA, chemically stable analogs have been synthesized.[4] These can be invaluable for structural and inhibition studies. An example is the use of phosphonate analogs of carbocyclic this compound.

Application:

  • Enzyme Inhibition Studies: The analog is added to the reaction mixture containing the target enzyme and its other substrates. The inhibitory effect is determined by measuring the enzyme's activity at various analog concentrations.

  • Structural Studies: The stable analog can be co-crystallized with the target enzyme to determine its binding mode through X-ray crystallography.

Factors Affecting this compound Stability

The primary factor governing PRA stability is pH .[2] While the half-life is 38 seconds at pH 7.5, it is known to be more stable at acidic pH. Temperature also plays a crucial role, with lower temperatures increasing its stability. The presence of divalent cations like Mg²⁺, required for the activity of many enzymes in the pathway, does not appear to directly impact PRA stability but is essential for the enzymatic reactions.

ParameterEffect on PRA StabilityQuantitative Data
pH Increased stability at lower pH.Half-life is 38 seconds at pH 7.5 and 37°C.[2] The rate of decomposition is pH-dependent.[2]
Temperature Increased stability at lower temperatures.Half-life of 38 seconds is reported at 37°C.[2]
Ionic Strength No direct significant effect reported on PRA stability itself, but can affect enzyme activity.-

Visualizing the Pathways and Workflows

To better understand the experimental setups and the biochemical pathways involved, the following diagrams are provided.

de_novo_purine_biosynthesis cluster_purf PRA Synthesis cluster_gars PRA Consumption PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PurF PRPP Amidotransferase (PurF) PRPP->PurF Glutamine Glutamine Glutamine->PurF PRA 5-Phosphoribosylamine (PRA) PurF->PRA Highly Unstable (t½ ≈ 38s) Glutamate Glutamate PurF->Glutamate PPi PPi PurF->PPi GARS Glycinamide Ribonucleotide Synthetase (GARS) PRA->GARS Glycine Glycine Glycine->GARS ATP ATP ATP->GARS GAR Glycinamide Ribonucleotide (GAR) GARS->GAR ADP ADP GARS->ADP Pi Pi GARS->Pi

Figure 1. De novo purine biosynthesis pathway showing the synthesis and consumption of this compound.

coupled_enzyme_assay cluster_reactants Initial Reactants cluster_products Final Products cluster_detection Detection Methods PRPP PRPP PurF PRPP Amidotransferase (PurF) PRPP->PurF Glutamine Glutamine Glutamine->PurF Glycine Glycine GARS Glycinamide Ribonucleotide Synthetase (GARS) Glycine->GARS ATP ATP ATP->GARS PRA This compound (PRA) (Unstable Intermediate) PurF->PRA PRA->GARS GAR Glycinamide Ribonucleotide (GAR) GARS->GAR ADP ADP GARS->ADP HPLC HPLC (GAR or ATP/ADP) GAR->HPLC Radiolabeling Radiolabeling ([¹⁴C]-Glycine) GAR->Radiolabeling Spectrophotometry Spectrophotometry (coupled to NADH oxidation) ADP->Spectrophotometry

Figure 2. Experimental workflow for a coupled enzyme assay to study GARS activity with in situ PRA generation.

substrate_channeling PurF PRPP Amidotransferase PRA PRA PurF->PRA Generation GARS GAR Synthetase PRA->GARS Direct Transfer (Substrate Channeling) Bulk Bulk Solution PRA->Bulk Diffusion Bulk->GARS Uptake Degradation Degradation (Hydrolysis) Bulk->Degradation

Figure 3. Logical relationship of substrate channeling, where PRA is directly transferred between enzymes to prevent degradation.

Conclusion

Working with the unstable intermediate this compound requires careful experimental design. For kinetic and functional studies of PRA-consuming enzymes, the in situ generation of PRA through a coupled enzyme assay is the most physiologically relevant and widely used method. While this approach presents its own set of challenges, careful optimization of reaction conditions can lead to reproducible and meaningful data. For structural studies and inhibitor screening, the use of stable PRA analogs provides a powerful alternative. By understanding the principles and methodologies outlined in this guide, researchers can better navigate the complexities of studying this fleeting but vital molecule, ultimately advancing our understanding of purine metabolism and its role in health and disease.

References

Unraveling the Metabolic Crossroads of Phosphoribosylamine: A Comparative Analysis Across Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic fate of phosphoribosylamine (PRA), a pivotal but transient intermediate in de novo purine biosynthesis. This report provides a comparative analysis of the enzymes governing PRA metabolism in prokaryotes and eukaryotes, supported by quantitative kinetic data and detailed experimental methodologies.

This compound (PRA) stands as a critical, yet highly unstable, intermediate at the committed step of de novo purine nucleotide synthesis. Its fleeting existence, with a half-life of just 38 seconds at 37°C and physiological pH, necessitates a highly efficient and conserved metabolic pathway to channel it towards the production of essential purine nucleotides.[1] This guide delves into the metabolic fate of PRA across different domains of life, presenting a comparative analysis of the enzymes responsible for its synthesis and consumption, and explores the evidence for its singular, conserved role in cellular metabolism.

The Predominant Metabolic Route: De Novo Purine Biosynthesis

The overwhelming body of scientific evidence points to a single, evolutionarily conserved fate for this compound: its rapid conversion to glycinamide ribonucleotide (GAR). This reaction is the second step in the de novo purine biosynthesis pathway, a fundamental process for the production of the building blocks of DNA and RNA.[2]

The formation of PRA is catalyzed by amidophosphoribosyltransferase (ATase) , also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). This enzyme facilitates the transfer of an amide group from glutamine to 5-phosphoribosyl-1-pyrophosphate (PRPP).[3] Subsequently, PRA is utilized as a substrate by This compound-glycine ligase (GARS) , which catalyzes its condensation with glycine to form GAR.[4]

While the core pathway is conserved, the enzymatic machinery exhibits notable differences in its organization across various organisms. In bacteria such as Escherichia coli, GARS is a monofunctional enzyme.[4] In yeast (Saccharomyces cerevisiae), it exists as part of a bifunctional protein.[4] In higher eukaryotes, including humans, GARS is a domain within a trifunctional enzyme that also possesses phosphoribosylglycinamide formyltransferase and phosphoribosylaminoimidazole synthetase activities.[4] This increasing complexity in enzyme architecture in eukaryotes is hypothesized to enhance substrate channeling and the overall efficiency of the purine synthesis pathway, a concept further supported by the formation of a multi-enzyme complex known as the "purinosome" in human cells.

Quantitative Comparison of Key Enzymes

To provide a clearer understanding of the efficiency of PRA metabolism, the following table summarizes the available kinetic parameters for the enzymes responsible for its synthesis and consumption in representative organisms.

EnzymeOrganismSubstrate(s)K_m_ (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
Amidophosphoribosyltransferase (ATase) Escherichia coliPRPP0.067N/AN/A
Glutamine1.7N/AN/A
NH₃8.8N/AN/A
Human (lymphoblast)Glutamine0.46N/AN/A
NH₃0.71N/AN/A
This compound-glycine ligase (GARS) Escherichia coliGlycine0.270N/AN/A
ATP0.170N/AN/A
PRAN/AN/AN/A

N/A: Data not available in the reviewed literature.

Alternative Metabolic Fates: A Lack of Evidence

Despite its central role in purine synthesis, the possibility of alternative metabolic fates for this compound has been a subject of scientific inquiry. Notably, PRA has been suggested to be a precursor for the biosynthesis of thiamine (vitamin B1) and cobalamin (vitamin B12).[2] However, a detailed examination of the established biosynthetic pathways for these vitamins does not indicate a direct role for PRA as an intermediate.[5][6][7][8][9][10] It is more likely that the purine nucleotide pool, for which PRA is a precursor, provides the necessary components for the synthesis of these essential vitamins. The inherent instability of PRA further argues against its accumulation to levels that would permit its diversion into other metabolic pathways.

Experimental Protocols

Accurate measurement of the enzymatic activities involved in PRA metabolism is crucial for further research. Below are detailed protocols for the key enzymes.

Amidophosphoribosyltransferase (ATase) Activity Assay

This assay measures the formation of radiolabeled this compound from radiolabeled PRPP.

Materials:

  • [¹⁴C]PRPP (5-phosphoribosyl-1-pyrophosphate, radiolabeled on the ribose-5-phosphate moiety)

  • L-glutamine

  • Ammonia (as ammonium chloride)

  • Enzyme preparation (cell lysate or purified ATase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Stopping solution (e.g., 1 M HCl)

  • Thin-layer chromatography (TLC) plates (e.g., cellulose PEI)

  • Developing solvent (e.g., 0.5 M LiCl)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, MgCl₂, and either glutamine or ammonia as the amino donor.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation and [¹⁴C]PRPP.

  • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring that the reaction is in the linear range.

  • Stop the reaction by adding the stopping solution.

  • Spot a known volume of the reaction mixture onto a TLC plate.

  • Develop the TLC plate using the appropriate developing solvent to separate the product ([¹⁴C]PRA) from the substrate ([¹⁴C]PRPP).

  • Visualize the spots (e.g., by autoradiography) and scrape the corresponding areas into scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit time.

This compound-glycine ligase (GARS) Activity Assay (Coupled Assay)

Due to the instability of PRA, a coupled enzyme assay is often employed to measure GARS activity. In this setup, PRA is generated in situ by ATase.

Materials:

  • PRPP

  • L-glutamine

  • Glycine

  • ATP

  • Purified ATase

  • Enzyme preparation containing GARS (cell lysate or purified GARS)

  • Reaction buffer (e.g., 50 mM HEPES, pH 8.0, containing 10 mM MgCl₂, 50 mM KCl)

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, MgCl₂, KCl, glutamine, glycine, ATP, PEP, and NADH.

  • Add pyruvate kinase and lactate dehydrogenase to the mixture. These enzymes will couple the production of ADP by GARS to the oxidation of NADH, which can be monitored spectrophotometrically.

  • Add the GARS-containing enzyme preparation.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding PRPP and a catalytic amount of purified ATase. The ATase will generate PRA, which is then immediately used by GARS.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the GARS activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Visualizing the Metabolic Fate of this compound

To illustrate the central role of this compound and the enzymatic steps governing its fate, the following diagrams have been generated using the DOT language.

purine_biosynthesis_pathway PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PRA This compound (PRA) PRPP->PRA Amidophosphoribosyltransferase (ATase) Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GAR Glycinamide Ribonucleotide (GAR) PRA->GAR This compound-glycine ligase (GARS) Glycine Glycine Glycine->GAR Purines Purine Nucleotides (AMP, GMP) GAR->Purines ...8 steps

Caption: The central role of this compound in de novo purine biosynthesis.

enzyme_organization cluster_prokaryotes Prokaryotes (e.g., E. coli) cluster_yeast Yeast cluster_eukaryotes Higher Eukaryotes (e.g., Humans) Prok_ATase ATase (Monofunctional) Prok_GARS GARS (Monofunctional) Prok_ATase->Prok_GARS PRA diffusion/ channeling Yeast_ATase ATase (Monofunctional) Yeast_GARS GARS-AIRS (Bifunctional) Yeast_ATase->Yeast_GARS PRA diffusion/ channeling Euk_ATase ATase (Monofunctional) Euk_GARS GARS-GART-AIRS (Trifunctional) Euk_ATase->Euk_GARS Substrate Channeling (Purinosome)

Caption: Organizational differences of PRA-metabolizing enzymes across organisms.

Conclusion

The metabolic fate of this compound is remarkably consistent across prokaryotic and eukaryotic organisms, being almost exclusively channeled into the de novo purine biosynthesis pathway. The primary distinction between these organisms lies in the structural organization of the enzymes responsible for PRA metabolism, with eukaryotes exhibiting a trend towards multi-functional enzymes and the formation of metabolons like the purinosome, likely to enhance the efficiency of this vital pathway and manage the unstable PRA intermediate. The lack of substantial evidence for alternative metabolic fates underscores the critical and singular importance of PRA in ensuring a steady supply of purine nucleotides for cellular proliferation and function. Further research to elucidate the complete kinetic profiles of the involved enzymes, particularly in humans and yeast, will be invaluable for a more detailed comparative analysis and for the development of targeted therapeutic strategies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Phosphoribosylamine

Author: BenchChem Technical Support Team. Date: December 2025

Phosphoribosylamine is a biochemically significant intermediate in purine nucleotide biosynthesis.[1] A key characteristic of this compound is its instability under physiological conditions, where it has a half-life of approximately 38 seconds at 37°C and pH 7.5, hydrolyzing to ribose 5-phosphate.[2][3] This inherent instability is a critical factor to consider in its handling and disposal.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is crucial to establish and adhere to strict safety protocols to minimize exposure risks. All personnel must use appropriate Personal Protective Equipment (PPE) and follow designated waste stream procedures.

Recommended Personal Protective Equipment (PPE):

ItemSpecificationPurpose
Gloves Double chemotherapy-rated nitrile glovesTo prevent skin contact with the hazardous substance.[4]
Eye Protection Chemical splash goggles or a face shieldTo protect eyes from splashes of solutions containing the compound.[4]
Lab Coat Disposable, fluid-resistant gownTo protect clothing and skin from contamination.[4]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powdered form or if aerosolization is possible.[4]
Work Area Certified chemical fume hood or biological safety cabinetTo contain any airborne particles or aerosols.[4]

Step-by-Step Disposal Procedures

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[4][6]

Step 1: Waste Segregation and Collection

  • Unused or Expired Compound: Place the original container of unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container.[4]

  • Contaminated Labware (Non-Sharps): This includes plasticware, pipette tips, and other disposable items that have come into contact with the compound. These items should be placed in a designated "Chemotherapeutic Waste" or "Hazardous Chemical Waste" container.[4]

  • Contaminated Sharps: Needles, syringes, scalpels, and glass Pasteur pipettes must be disposed of in a designated sharps container. Do not recap, bend, or break needles.[4]

  • Contaminated PPE: Carefully remove all contaminated PPE to avoid cross-contamination and place it in the same designated hazardous waste container as other contaminated labware.[4]

  • Aqueous Solutions: Due to its rapid hydrolysis, small quantities of aqueous solutions of this compound may be managed by allowing them to decompose to the less hazardous ribose 5-phosphate before collection. However, this should only be done if the procedure is approved by your institution's Environmental Health and Safety (EHS) office. The resulting solution should still be collected as hazardous waste.

Step 2: Labeling and Storage

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[7]

  • Keep waste containers securely closed except when adding waste.[5]

  • Store waste in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[4][5]

Step 3: Arranging for Disposal

  • Once a waste container is full, or on a regular schedule, contact your institution's EHS office to arrange for pickup by a certified hazardous waste contractor.[4][7]

Experimental Protocols: Hydrolysis of this compound

While detailed experimental protocols for the explicit purpose of disposal are not available, the inherent instability and hydrolysis of this compound to ribose 5-phosphate is a well-documented chemical property.[2][3]

Principle of Hydrolysis: this compound (PRA) + H₂O → Ribose 5-phosphate + NH₃

This reaction occurs rapidly under physiological conditions (pH 7.5, 37°C).[2] For laboratory purposes, allowing aqueous solutions of PRA to stand in a neutral or slightly basic buffer at room temperature for a sufficient period would facilitate its decomposition. The resulting solution, containing ribose 5-phosphate and ammonia, should still be treated as chemical waste and disposed of through the institutional EHS office.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Solid this compound E Label as 'Hazardous Waste: This compound' A->E B Aqueous Solution of This compound B->E C Contaminated Labware (Sharps & Non-Sharps) G Segregate Sharps in appropriate container C->G D Contaminated PPE F Place in designated, sealed hazardous waste container D->F E->F H Store in designated Satellite Accumulation Area F->H G->F I Contact Institutional EHS for pickup H->I J Disposal by certified hazardous waste contractor I->J

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all relevant regulations.[7]

References

Essential Safety and Operational Guide for Handling Phosphoribosylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the personal protective equipment (PPE) and handling procedures for Phosphoribosylamine, which is a highly unstable biochemical intermediate.[1][2] this compound is not commercially available and is typically generated in situ for immediate use in biochemical assays.[3][4] Consequently, a formal Safety Data Sheet (SDS) for this compound is not available. The following recommendations are based on the known properties of its common precursors, general laboratory safety protocols, and the nature of the enzymatic reaction.

This compound is synthesized from L-glutamine and 5-phosphoribosyl-1-pyrophosphate (PRPP).[3] Therefore, a thorough risk assessment must consider the hazards associated with these precursors.

Hazard Assessment of Precursors

While L-glutamine is a naturally occurring amino acid and is generally considered safe, high concentrations or prolonged exposure may pose risks for individuals with certain health conditions.[5][6][7] PRPP is a key cellular metabolite, and while specific toxicity data is limited, it should be handled with care as with all biochemical reagents.[8][9]

Summary of Precursor Hazards:

PrecursorCAS NumberKnown Hazards
L-Glutamine 56-85-9Not classified as a hazardous substance.[10] However, individuals with liver disease, bipolar disorder, or MSG sensitivity may have adverse reactions.[5] High doses may have neurological effects.[6]
5-Phosphoribosyl-1-pyrophosphate (PRPP) 673-90-5No specific hazard classification is readily available. As a phosphorylated sugar, it is not considered highly toxic but should be handled with standard laboratory precautions to avoid inhalation, ingestion, or skin contact.

Personal Protective Equipment (PPE)

A risk assessment based on the procedure and the precursors is essential for selecting the appropriate PPE. The following table outlines the recommended PPE for handling the precursors and the in situ generation of this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[11][12][13]To protect against accidental splashes of reagents or buffer solutions.
Hand Protection Disposable nitrile gloves.[10][11][12]To prevent skin contact with the reagents and reaction mixture. Gloves should be inspected before use and changed immediately if contaminated.[10]
Body Protection A standard laboratory coat.[11][12][13]To protect clothing and skin from spills.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area.[10]If there is a risk of generating aerosols or dusts from the powdered precursors, work should be conducted in a fume hood or a biosafety cabinet.

Operational Plan for In Situ Generation and Handling

This section provides a step-by-step guide for the safe preparation and use of this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Confirm that all necessary reagents and equipment are available.

  • Verify that emergency equipment, such as an eyewash station and safety shower, is accessible.

  • Don the appropriate PPE as outlined in the table above.

2. Reagent Handling:

  • Handle powdered forms of L-glutamine and PRPP in a manner that minimizes dust generation. Weighing these compounds in a fume hood or on a draft-shielded balance is recommended.

  • Prepare solutions in a well-ventilated area.

  • Clearly label all solutions with the contents, concentration, and date of preparation.

3. In Situ Synthesis and Use:

  • The enzymatic reaction to generate this compound should be performed in a controlled environment, such as a temperature-controlled water bath or incubator.

  • Keep all reaction vessels covered to prevent contamination and potential exposure.

  • Since this compound is unstable, it should be used immediately after its generation in the subsequent steps of your experimental protocol.

4. Post-Procedure:

  • Decontaminate the work area with an appropriate cleaning agent.

  • Dispose of all waste materials according to the disposal plan outlined below.

  • Remove PPE and wash hands thoroughly.

Disposal Plan

All waste generated from the synthesis and use of this compound must be disposed of in accordance with local, state, and federal regulations.

1. Waste Segregation:

  • Liquid Waste: The reaction mixture and any subsequent solutions containing this compound and its byproducts should be collected in a clearly labeled, sealed, and chemically compatible waste container. Do not dispose of this waste down the drain.[14][15]

  • Solid Waste: Used pipette tips, microfuge tubes, and other contaminated disposable labware should be collected in a designated solid waste container.[14]

  • Sharps Waste: Needles, syringes, or other sharps must be disposed of in a designated sharps container.

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents.

  • Store waste containers in a designated, secondary containment area away from general laboratory traffic.[14]

3. Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[14]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling and Synthesis cluster_disposal Post-Procedure and Disposal prep_area 1. Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe handle_reagents 3. Handle Precursors (L-glutamine, PRPP) don_ppe->handle_reagents in_situ_synthesis 4. In Situ Synthesis of this compound handle_reagents->in_situ_synthesis immediate_use 5. Immediate Use in Experiment in_situ_synthesis->immediate_use decontaminate 6. Decontaminate Work Area immediate_use->decontaminate segregate_waste 7. Segregate Waste (Liquid & Solid) decontaminate->segregate_waste dispose 8. Dispose via EHS segregate_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.